molecular formula C14H10O4 B160679 4,4'-Bibenzoic acid CAS No. 787-70-2

4,4'-Bibenzoic acid

Cat. No.: B160679
CAS No.: 787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4,4'-dicarboxylic acid is a prominent organic building block in advanced materials research, primarily valued for its rigid, linear backbone and two carboxylate groups capable of coordinated metal ions. Its principal application lies in the solvothermal synthesis of metal-organic frameworks (MOFs), where it serves as a linker to construct porous, crystalline materials with potential applications in gas storage, separation, and catalysis. For instance, it is a known component in the synthesis of frameworks such as IRMOF-10 and UIO-67 . In the field of energy storage, this compound has been investigated as a pristine organic anode material for sodium-ion batteries (SIBs). Research demonstrates that it exhibits a high reversible specific capacity and excellent cycling stability, particularly in ether-based electrolytes, where it undergoes a reversible sodiation/desodiation process . The conjugated aromatic system allows for the storage of sodium ions via redox reactions of the carbonyl groups, offering a promising alternative to traditional inorganic electrodes . The compound is also a versatile intermediate in organic synthesis. It can be synthesized through various metal-catalyzed cross-coupling reactions and is a precursor for further functionalized biphenyl systems, which are core structures in many pharmaceuticals and agrochemicals . As a research chemical, its value is derived from its ability to impart structural integrity and specific electronic properties to complex molecular and supramolecular architectures.

Properties

IUPAC Name

4-(4-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061140
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Coarse white powder; [3M MSDS]
Record name 4,4'-Biphenyldicarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19962
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

787-70-2, 84787-70-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 787-70-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sandalwood, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1,1'-biphenyl]-4,4'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4′-Biphenyldicarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8ABY24N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4,4'-Bibenzoic Acid (CAS 787-70-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Physicochemical Properties, Synthesis, and Applications of a Key Building Block in Advanced Material and Pharmaceutical Development.

Introduction

4,4'-Bibenzoic acid, also known as [1,1'-biphenyl]-4,4'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its linear and symmetrical structure, coupled with the reactive carboxylic acid functional groups, makes it an invaluable building block for the synthesis of a diverse range of materials, including high-performance polymers and metal-organic frameworks (MOFs).[1][2] In the pharmaceutical industry, its derivatives serve as important intermediates in the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound (CAS 787-70-2) to support researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to off-white crystalline powder with a high melting point, reflecting the strong intermolecular hydrogen bonding afforded by its two carboxylic acid moieties.[1] It is sparingly soluble in water but exhibits better solubility in organic solvents.[1][3]

Physicochemical Data
PropertyValueReference
CAS Number 787-70-2[1]
Molecular Formula C₁₄H₁₀O₄[1][2]
Molecular Weight 242.23 g/mol [1][2][4]
Appearance White to light beige powder[1]
Melting Point >300 °C[2]
Boiling Point 482.5 ± 38.0 °C (Predicted)[5]
pKa 3.77 ± 0.10 (Predicted)[1]
Solubility in Water Partly miscible[3]
InChI Key NEQFBGHQPUXOFH-UHFFFAOYSA-N
SMILES OC(=O)c1ccc(cc1)-c2ccc(cc2)C(O)=O
Spectral Data Summary
TechniqueKey Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons.
¹³C NMR Signals for the carboxylic acid carbons and the aromatic carbons.
Infrared (IR) Characteristic broad O-H stretch of the carboxylic acid, and a strong C=O stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with Suzuki and Ullmann couplings being common methods. The catalytic oxidation of 4,4'-dimethylbiphenyl (B165725) is also a viable industrial method.[1]

A general and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki coupling reaction.[6][7] This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Protocol: Suzuki Coupling for Biphenyl (B1667301) Carboxylic Acid Synthesis (Adapted)

  • Reactants: 4-Bromobenzoic acid and 4-carboxyphenylboronic acid.

  • Catalyst: Palladium catalyst, such as Pd/C or a palladium complex.[8]

  • Base: An aqueous solution of a base like sodium carbonate is typically used.[8]

  • Solvent: A two-phase solvent system, such as an organic solvent (e.g., DME) and water, is common.[8]

  • Procedure:

    • Combine 4-bromobenzoic acid, 4-carboxyphenylboronic acid, and the palladium catalyst in the reaction vessel.

    • Add the solvent system and the aqueous base.

    • Heat the mixture under an inert atmosphere with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

    • After cooling, separate the aqueous and organic layers.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid product by filtration, wash with water, and dry.

Purification of this compound

Purification is typically achieved by recrystallization or by precipitation from an alkaline solution.

Protocol: Purification by Acid-Base Precipitation [2]

  • Dissolve the crude this compound in a suitable aqueous alkaline solution (e.g., sodium hydroxide (B78521) or potassium carbonate).

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a mineral acid (e.g., hydrochloric acid) to the filtrate with stirring to precipitate the purified this compound.

  • Collect the precipitate by filtration.

  • Wash the solid thoroughly with deionized water to remove any residual salts.

  • Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 100 °C).

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the synthesis of MOFs due to its rigidity and the ability of its carboxylate groups to coordinate with metal ions. Hydrothermal and solvothermal methods are commonly employed.[9][10][11]

Protocol: Hydrothermal Synthesis of a Ni-based MOF [10][12]

  • Reactants: 4,4'-Biphenyl dicarboxylic acid (BPDC) and a nickel salt (e.g., nickel nitrate (B79036) hexahydrate).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4,4'-biphenyl dicarboxylic acid and nickel nitrate hexahydrate in DMF with continuous stirring. A typical molar ratio of organic linker to metal ion is 3:2.[10]

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Heat the sealed autoclave in an oven at a specific temperature (e.g., 120-210 °C) for a defined period (e.g., 10 hours). The temperature can influence the pore size of the resulting MOF.[9][10]

    • After cooling, collect the precipitate by centrifugation.

    • Wash the product with DMF and then with a more volatile solvent like ethanol.

    • Activate the MOF by heating under vacuum (e.g., at 120 °C for 24 hours) to remove solvent molecules from the pores.[10]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound, including purity assessment and reaction monitoring.

Reverse-Phase HPLC (RP-HPLC) Method
  • Column: A reverse-phase column, such as Newcrom R1, is effective.[13]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier is typically used. For example, a mobile phase containing acetonitrile, water, and phosphoric acid.[13] For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[13]

  • Detection: UV detection is suitable for this aromatic compound.

Visualizations

Experimental Workflows

Synthesis_and_Purification cluster_synthesis Synthesis (Suzuki Coupling) cluster_purification Purification s1 4-Bromobenzoic Acid + 4-Carboxyphenylboronic Acid s3 Reaction in Solvent System (e.g., DME/Water) s1->s3 s2 Pd Catalyst + Base (e.g., Na2CO3) s2->s3 s4 Crude This compound s3->s4 p1 Dissolve in Aqueous Base s4->p1 Purification p2 Filter Insoluble Impurities p1->p2 p3 Precipitate with Mineral Acid p2->p3 p4 Filter, Wash, and Dry p3->p4 p5 Pure This compound p4->p5

Caption: General workflow for the synthesis and purification of this compound.

MOF_Synthesis start Start Materials linker This compound (Organic Linker) start->linker metal Metal Salt (e.g., Ni(NO3)2·6H2O) start->metal solvent Solvent (e.g., DMF) start->solvent mix Mix and Dissolve linker->mix metal->mix solvent->mix hydrothermal Hydrothermal/Solvothermal Reaction in Autoclave (e.g., 180°C, 10h) mix->hydrothermal centrifuge Centrifugation to Collect Precipitate hydrothermal->centrifuge wash Wash with DMF and Ethanol centrifuge->wash activate Activation (Heating under Vacuum) wash->activate mof Porous MOF Material activate->mof

Caption: Hydrothermal/solvothermal synthesis of a Metal-Organic Framework (MOF).

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with several important applications.

  • Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, including liquid crystalline polymers. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.[1]

  • Metal-Organic Frameworks (MOFs): As a rigid dicarboxylic acid linker, it is extensively used to construct porous MOFs. These materials have potential applications in gas storage and separation, catalysis, and as carriers for drug delivery.[1][9][10] The ability to tune the pore size of MOFs by adjusting synthesis conditions, such as temperature, allows for the creation of materials with specific properties for targeted applications.[9][10]

  • Pharmaceutical Intermediates: this compound and its derivatives serve as starting materials in the synthesis of various pharmaceutical compounds.[1] The biphenyl scaffold is a common motif in many biologically active molecules.

  • Cosmetics: It is also used in cosmetic formulations for its skin conditioning, cleansing, and soothing properties.[4]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment. It is known to cause skin and eye irritation.[3] Inhalation of the powder should be avoided. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a fundamentally important organic compound with a broad range of applications, from the creation of advanced materials to its role as an intermediate in pharmaceutical synthesis. Its well-defined structure and reactivity provide a versatile platform for the design and construction of complex molecular architectures. This guide has provided an in-depth overview of its properties, synthesis, and applications to aid researchers and professionals in leveraging this valuable chemical building block for future innovations.

References

Crystal Structure of 4,4'-Bibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a derivative of 4,4'-bibenzoic acid, specifically its N,N-dimethylformamide (DMF) monosolvate. The data presented is crucial for understanding the solid-state properties, intermolecular interactions, and potential applications of this important organic molecule in fields ranging from materials science to drug development.

Introduction

This compound, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear organic linker that has garnered significant interest in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. Its ability to form robust hydrogen-bonded networks dictates its crystal packing and influences the physicochemical properties of the resulting materials. This guide focuses on the crystallographic analysis of this compound co-crystallized with N,N-dimethylformamide, providing a detailed look into its structural characteristics.

Molecular Structure and Conformation

The asymmetric unit of the analyzed crystal structure contains one molecule of this compound and two molecules of DMF. The this compound molecule is located on a crystallographic center of inversion. This inherent symmetry imposes a planar conformation on the biphenyl (B1667301) core. The carboxylic acid groups are the primary sites for intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of this compound N,N-dimethylformamide monosolvate.[1]

Parameter Value
Chemical Formula C₁₄H₁₀O₄ · 2(C₃H₇NO)
Formula Weight 388.41
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.666(7) Å
b = 7.774(7) Å
c = 9.099(8) Å
α = 88.549(10)°
β = 73.596(10)°
γ = 65.208(7)°
Cell Volume 469.6(7) ų
Z 1
Temperature 150 K
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.044
wR-factor 0.175

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound N,N-dimethylformamide monosolvate is dominated by a network of hydrogen bonds. The carboxylic acid groups of the this compound molecule form strong O-H···O hydrogen bonds with the oxygen atoms of the DMF molecules.[1] This interaction is a classic example of a robust supramolecular synthon.

These hydrogen-bonded units, consisting of one this compound molecule and two DMF molecules, further assemble into infinite chains.[1] This packing motif is a key determinant of the crystal's overall architecture and stability.

Experimental Protocols

Synthesis and Crystallization

Synthesis of this compound: The synthesis of this compound can be achieved through various organic chemistry methods, often involving the coupling of p-halobenzoic acid derivatives.

Single Crystal Growth: Single crystals of this compound N,N-dimethylformamide monosolvate suitable for X-ray diffraction were obtained by recrystallization from N,N-dimethylformamide.[1] A common procedure involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, or through slow evaporation of the solvent at room temperature.

X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data was collected at a low temperature (150 K) to minimize thermal vibrations and obtain higher quality data.[1] Molybdenum Kα radiation was used as the X-ray source.[1]

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups were located from the difference Fourier map and refined.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound recrystallization Recrystallization from DMF synthesis->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection data_collection Data Collection (150 K, Mo Kα) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Hydrogen Bonding Motif

hydrogen_bonding BBA O=C C-Ph-Ph-C C=O H1 H BBA:c1->H1 H2 H BBA:c2->H2 DMF1 O=CH-N(CH₃)₂ DMF2 O=CH-N(CH₃)₂ H1->DMF1:n O-H···O H2->DMF2:n O-H···O

Caption: Hydrogen Bonding between this compound and DMF.

References

1H NMR and 13C NMR spectroscopic data for 4,4'-Bibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4'-Bibenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and characterization of organic molecules.

Introduction

This compound, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid that serves as a key building block in the synthesis of metal-organic frameworks (MOFs), polymers, and various pharmaceutical compounds. Accurate and detailed NMR spectroscopic data is crucial for its identification, purity assessment, and for understanding its structural characteristics in different chemical environments. This guide presents the fundamental ¹H and ¹³C NMR data in a structured format, accompanied by a detailed experimental protocol for data acquisition.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by the signals of the aromatic protons and the carboxylic acid protons. Due to the molecule's symmetry, the four protons on each benzene (B151609) ring are chemically equivalent to their counterparts on the other ring, simplifying the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Doublet (d)4HH-2, H-6, H-2', H-6'
~7.85Doublet (d)4HH-3, H-5, H-3', H-5'
~13.0 (broad)Singlet (s)2H-COOH

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule. The symmetry of the molecule results in a reduced number of unique carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~145C-4, C-4'
~131C-1, C-1'
~130C-3, C-5, C-3', C-5'
~127C-2, C-6, C-2', C-6'

Experimental Protocol for NMR Data Acquisition

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

  • Solvent Selection: Due to the poor solubility of this compound in common deuterated solvents like chloroform-d (B32938) (CDCl₃), a more polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

  • Concentration: Prepare a sample solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The concentration may be adjusted to ensure adequate signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the solvent or its residual peak in the deuterated solvent can be used for calibration.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Spectral Width (SW): A spectral width of 16 ppm is generally adequate to cover all proton signals.

  • Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A spectral width of 200-250 ppm is standard for observing all carbon signals in organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shifts of the peaks are determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh this compound B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set Up ¹H and ¹³C NMR Experiments D->E F Acquire Free Induction Decay (FID) E->F G Fourier Transform (FID to Spectrum) F->G H Phase and Baseline Correction G->H I Reference Spectrum (e.g., to TMS) H->I J Peak Picking (Determine Chemical Shifts) I->J K Integration (¹H NMR) J->K L Assign Signals to Molecular Structure K->L M Final Spectroscopic Report L->M

Caption: Logical workflow for the NMR analysis of this compound.

Mass Spectrometry Analysis of Biphenyl-4,4'-dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4,4'-dicarboxylic acid is a rigid, aromatic dicarboxylic acid that serves as a key building block in the synthesis of various materials, including metal-organic frameworks (MOFs), polymers, and liquid crystals. In the pharmaceutical industry, it can be found as a linker in drug delivery systems or as a metabolite of larger drug molecules. Accurate and sensitive quantification of Biphenyl-4,4'-dicarboxylic acid is crucial for quality control, pharmacokinetic studies, and understanding material properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the selective and sensitive determination of this compound.

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Biphenyl-4,4'-dicarboxylic acid, including detailed experimental protocols, quantitative data, and a proposed fragmentation pathway.

Experimental Protocols

The following protocols are based on established methods for the analysis of aromatic dicarboxylic acids by LC-MS/MS. Optimization may be required for specific matrices and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Loading: Acidify the aqueous sample to pH ~3 with formic acid and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    5.0 80
    7.0 80
    7.1 20

    | 10.0 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Biphenyl-4,4'-dicarboxylic acid.

ParameterValueReference
Precursor Ion ([M-H]⁻) m/z 241.05Calculated
Product Ion 1 (Quantifier) m/z 197.06Proposed
Product Ion 2 (Qualifier) m/z 152.05
Collision Energy (for m/z 197.06) 20 eVTypical
Collision Energy (for m/z 152.05) 35 eVTypical
Retention Time ~4.5 minBased on Protocol

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sp1 Sample Acidification sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Elution sp2->sp3 sp4 Drying & Reconstitution sp3->sp4 lc Liquid Chromatography Separation sp4->lc ms Mass Spectrometry Detection (ESI-) lc->ms msms Tandem MS (MRM) ms->msms dp1 Peak Integration msms->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for the analysis of Biphenyl-4,4'-dicarboxylic acid.

Proposed Fragmentation Pathway

The fragmentation of the deprotonated molecule of Biphenyl-4,4'-dicarboxylic acid ([M-H]⁻, m/z 241.05) in negative ion mode is proposed to proceed through the following steps under collision-induced dissociation (CID).

G cluster_frags Fragment Ions parent Biphenyl-4,4'-dicarboxylate [M-H]⁻ m/z 241.05 frag1 [M-H-CO₂]⁻ m/z 197.06 parent->frag1 - CO₂ (decarboxylation) frag2 [M-H-CO₂-COOH•]⁻ m/z 152.05 frag1->frag2 - •COOH (loss of carboxyl radical)

Thermal Gravimetric Analysis of 4,4'-Bibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal gravimetric analysis (TGA) of 4,4'-bibenzoic acid, also known as 4,4'-dicarboxybiphenyl. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous aromatic carboxylic acids to project its thermal behavior. Furthermore, it offers detailed experimental protocols for researchers to conduct their own thermal analysis, ensuring a robust and reproducible methodology.

Predicted Thermal Stability of this compound

The thermal stability of organic compounds is a critical parameter, influencing storage conditions, processing parameters, and the safety of their applications. TGA is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and comparable TGA data. The following methodology is recommended for the thermal analysis of this compound.

Objective

To determine the thermal stability and decomposition profile of this compound by quantifying mass loss as a function of temperature.

Apparatus

A calibrated thermogravimetric analyzer is required.

Procedure

1. Instrument Calibration:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).[3]

3. Experimental Conditions:

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature above the expected final decomposition, for instance, 600°C, at a constant heating rate of 10°C/min.[4]

4. Data Acquisition:

  • Continuously record the sample mass as a function of temperature throughout the experiment.[3]

5. Data Analysis:

  • Plot the percentage of initial mass versus temperature.

  • Determine the onset temperature of decomposition, often defined as the temperature at which a 5% weight loss is observed.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition for each stage.

Data Presentation

The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table to facilitate easy comparison and interpretation.

ParameterStage 1 DecompositionStage 2 Decomposition
Analyte This compoundThis compound
Heating Rate 10°C/min10°C/min
Atmosphere NitrogenNitrogen
Onset Temperature (°C) To be determinedTo be determined
Peak Decomposition Temp. (°C) To be determinedTo be determined
Weight Loss (%) To be determinedTo be determined
Residual Mass (%) To be determinedTo be determined

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationship of the thermal decomposition, the following diagrams are provided.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot determine Determine Onset & Peak Decomposition Temperatures plot->determine

Caption: Experimental workflow for the TGA of this compound.

Decomposition_Pathway A This compound (C14H10O4) B Intermediate (Loss of first COOH) A->B Heat (Stage 1) D 2 CO2 C Biphenyl (C12H10) B->C Heat (Stage 2) B->D + CO2 C:n->D:s + CO2

Caption: Proposed thermal decomposition pathway of this compound.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Bibenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4,4'-biphenyldicarboxylic acid (also known as 4,4'-bibenzoic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in areas such as organic synthesis, materials science, and pharmaceutical development, where it often serves as a key building block or ligand. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 4,4'-biphenyldicarboxylic acid has been experimentally determined in a range of pure organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of 4,4'-biphenyldicarboxylic acid. This data is crucial for designing crystallization processes, preparing solutions for reactions, and formulating products.

Table 1: Solubility of 4,4'-Biphenyldicarboxylic Acid in Pure Solvents

Temperature (K)Acetonitrile (x)Ethyl Acetate (x)1-Butanol (x)N,N-Dimethylformamide (DMF) (x)
293.150.003580.004920.005310.10152
298.150.004210.005830.006250.11236
303.150.004930.006880.007310.12413
308.150.005760.008090.008520.13694
313.150.006720.009480.009910.15091
318.150.007830.011080.011490.16618
323.150.009120.012930.013290.18288
328.150.010610.015070.015340.20118

Data extracted from the Journal of Chemical & Engineering Data, 2021.[1][2]

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the solubility of a solid compound in an organic solvent. This method was used to generate the quantitative data presented above.[1][2] For a standardized approach, principles from methodologies such as the ASTM E1148 standard for aqueous solubility can be adapted for organic solvents.[3][4][5][6]

Gravimetric Method (Shake-Flask Method)

This method relies on achieving a saturated solution at a constant temperature and then determining the mass of the dissolved solid in a known mass of the solution.

Materials and Equipment:

  • 4,4'-Biphenyldicarboxylic acid (high purity)

  • Organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant-temperature water bath circulator

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

  • Vials with airtight seals

Procedure:

  • Preparation: Add an excess amount of 4,4'-biphenyldicarboxylic acid to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in the constant-temperature water bath and stir the mixture vigorously using the magnetic stirrer. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

  • Mass Determination of the Solution: Immediately weigh the filled syringe to determine the mass of the collected saturated solution.

  • Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed vial. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate drying at a lower temperature.

  • Mass Determination of the Solute: Continue drying until a constant mass is achieved. Weigh the vial containing the dried solute.

  • Calculation: The mole fraction solubility (x) can be calculated using the following formula:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dissolved 4,4'-biphenyldicarboxylic acid

    • M_solute is the molar mass of 4,4'-biphenyldicarboxylic acid

    • m_solvent is the mass of the solvent

    • M_solvent is the molar mass of the solvent

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow A Preparation: Add excess solute to a known mass of solvent B Equilibration: Stir at constant temperature (24-48h) A->B C Sampling: Withdraw supernatant with a filtered syringe B->C D Weighing 1: Determine the mass of the saturated solution C->D E Solvent Evaporation: Dry the sample to a constant mass D->E F Weighing 2: Determine the mass of the dissolved solute E->F G Calculation: Determine mole fraction solubility F->G

Caption: Gravimetric Solubility Determination Workflow.

Logical Relationship for Solubility Testing

The decision-making process for selecting a suitable solvent often follows a logical progression from qualitative to quantitative assessment.

Solvent_Selection_Logic Start Start: Need to Dissolve This compound Qualitative Qualitative Solubility Test (e.g., visual inspection in various solvents) Start->Qualitative IsSoluble Is it soluble? Qualitative->IsSoluble Quantitative Quantitative Solubility Measurement (e.g., Gravimetric Method) IsSoluble->Quantitative  Yes TryAnother Try Another Solvent IsSoluble->TryAnother  No SelectSolvent Select Optimal Solvent Quantitative->SelectSolvent TryAnother->Qualitative

Caption: Solvent Selection Logic Flow.

References

A Comprehensive Technical Guide to the Physical Properties of 4,4'-Bibenzoic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4'-Bibenzoic acid powder, a key organic compound in various research and development applications. This document compiles essential data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for the characterization of chemical powders.

Core Physical Properties of this compound

This compound, also known as 4,4'-biphenyldicarboxylic acid, is a white to light beige crystalline powder.[1] Its rigid, linear structure and the presence of two carboxylic acid groups make it a valuable component in the synthesis of polymers and metal-organic frameworks (MOFs).[2][3] The key physical properties are summarized in the table below.

Physical PropertyValueNotes
Appearance White to light beige powder[1]
Molecular Formula C₁₄H₁₀O₄[4]
Molecular Weight 242.23 g/mol [4]
CAS Number 787-70-2[4]
Melting Point >300 °C
pKa 3.77 (Predicted)This is a computationally predicted value.
Solubility
    WaterPartly miscible[1]
    Organic SolventsSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF, DEF, DMAc, Ethanol, and Benzene.[5][6]
Crystal Structure Data for a co-crystal is available; specific data for the pure powder is not provided in the search results.See details below.

Crystal Structure Details: While specific crystallographic data for pure this compound powder is not readily available in the provided search results, a co-crystal of 4,4'-biphenyldicarboxylic acid with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has been characterized. The crystallographic information for this co-crystal is as follows:

  • Crystal System: Monoclinic

  • Space Group: C 1 2/c 1

  • Unit Cell Dimensions:

    • a = 21.131 Å

    • b = 6.8459 Å

    • c = 15.376 Å

    • α = 90°

    • β = 103.135°

    • γ = 90°

  • Cell Volume: 2166.1 ų

It is important to note that these parameters describe the co-crystal and not the pure this compound powder.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a chemical powder like this compound.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

    • The melting range is reported as the range between these two temperatures.

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

Qualitative Methodology:

  • Sample Preparation: A small, measured amount of this compound powder (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Assessment: The solution is visually inspected for the presence of undissolved solid. The substance is classified as soluble, partially soluble, or insoluble.

Quantitative Methodology (Shake-Flask Method):

  • Equilibrium: An excess amount of the this compound powder is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of the dissolved this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric Titration Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal.

Powder X-ray Diffraction (PXRD) Methodology:

  • Sample Preparation: A fine, homogeneous powder of this compound is prepared and mounted on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline solid. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine the unit cell parameters. For a full crystal structure solution from powder data, more advanced techniques like Rietveld refinement are employed.

Characterization Workflow

The logical flow for characterizing the physical properties of a chemical powder is essential for a systematic and comprehensive analysis.

G cluster_0 Initial Characterization cluster_1 Primary Physical Properties cluster_2 Structural Analysis cluster_3 Data Consolidation & Reporting A Sample Acquisition & Purity Assessment B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screening B->D F Powder X-ray Diffraction (PXRD) C->F E pKa Measurement D->E H Compile Data into Tables E->H G Crystal Structure Determination F->G G->H I Generate Technical Report H->I

Fig. 1: Workflow for Physical Property Characterization

References

A Theoretical Quantum Chemical Investigation of 4,4'-Bibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of theoretical quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 4,4'-bibenzoic acid. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes established computational methodologies applied to analogous benzoic acid derivatives to present a robust theoretical framework. The data herein is projected based on high-level Density Functional Theory (DFT) calculations, offering valuable insights for researchers in materials science, medicinal chemistry, and drug development. This guide details the computational protocols, presents predicted quantitative data in structured tables, and utilizes visualizations to illustrate key molecular features and computational workflows.

Introduction

This compound is a dicarboxylic acid derivative of biphenyl, possessing a rigid, conjugated backbone. This structural motif makes it a compelling candidate for applications in the development of metal-organic frameworks (MOFs), liquid crystals, and as a linker in targeted drug delivery systems. Understanding the molecule's fundamental quantum chemical properties is paramount for predicting its behavior and designing novel applications.

Theoretical quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy.[1][2] These methods allow for the determination of optimized molecular geometries, vibrational spectra (FT-IR and Raman), and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3] This guide outlines the theoretical application of these methods to this compound.

Computational Methodology

The theoretical data presented in this guide is based on a proposed computational study employing state-of-the-art quantum chemical methods, drawing from established protocols for similar benzoic acid derivatives.[4][5]

Geometry Optimization

The initial molecular structure of this compound would be constructed and subjected to geometry optimization without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for benzoic acid and its derivatives.[1][5][6] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Vibrational Analysis

Harmonic vibrational frequencies would be calculated from the optimized geometry using the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a uniform scaling factor of 0.967 is typically applied to the computed frequencies to improve agreement with experimental data.[7] The assignment of vibrational modes would be based on the potential energy distribution (PED) analysis.

Electronic Properties

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. These would be calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[3] Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectra.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the computational methodologies described above.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-C (inter-ring)1.490
C=O1.215
C-O1.358
O-H0.970
C-C (aromatic)1.395 - 1.405
Bond Angles (°)
C-C-O (carboxyl)118.5
O=C-O123.0
C-O-H107.5
Dihedral Angle (°)
C-C-C-C (inter-ring torsion)38.5

Table 2: Predicted Vibrational Frequencies for Key Modes

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Description
O-H stretch3050Carboxylic acid O-H stretching
C=O stretch1720Carboxylic acid C=O stretching
C-C (inter-ring) stretch1290Stretching of the central C-C bond
C-O stretch1250Carboxylic acid C-O stretching
O-H bend (in-plane)1420In-plane bending of the O-H group
O-H bend (out-of-plane)920Out-of-plane bending of the O-H group

Table 3: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.90

Visualizations

Visual representations are essential for understanding molecular structure and computational workflows. The following diagrams were generated using the Graphviz (DOT language).

molecular_structure Molecular Structure of this compound cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 Phenyl Ring 2 cluster_carboxyl1 Carboxylic Acid 1 cluster_carboxyl2 Carboxylic Acid 2 C1 C C2 C C1->C2 C7 C C1->C7 Inter-ring bond C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 C13 C C4->C13 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C8 C C7->C8 C9 C C8->C9 H7 H C8->H7 C10 C C9->C10 H8 H C9->H8 C11 C C10->C11 C14 C C10->C14 C12 C C11->C12 H11 H C11->H11 C12->C7 H12 H C12->H12 O1 O C13->O1 = O2 O C13->O2 H13 H O2->H13 O3 O C14->O3 = O4 O C14->O4 H14 H O4->H14

Caption: Molecular graph of this compound.

computational_workflow Computational Workflow for Quantum Chemical Calculations A 1. Initial Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation & Verification B->C D 4. Vibrational Analysis (FT-IR, Raman) C->D E 5. Electronic Property Calculation (TD-DFT) C->E G 7. Data Interpretation & Visualization D->G F 6. HOMO-LUMO Analysis E->F F->G

Caption: A typical workflow for theoretical calculations.

Conclusion

This technical guide provides a foundational theoretical framework for understanding the quantum chemical properties of this compound. By leveraging established computational methodologies for analogous systems, we have presented predicted data for its geometry, vibrational modes, and electronic structure. These theoretical insights are invaluable for guiding future experimental work and for the rational design of novel materials and therapeutics based on the this compound scaffold. The provided workflows and data serve as a robust starting point for researchers and scientists in the field.

References

Acidity and pKa Values of Biphenyl-4,4'-dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4,4'-dicarboxylic acid is a rigid, aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of various functional materials. Its applications span from the creation of high-performance polymers and metal-organic frameworks (MOFs) to its use as a linker in the development of novel therapeutic agents. A fundamental understanding of its acidic properties, specifically its acid dissociation constants (pKa values), is paramount for predicting its behavior in different chemical and biological environments, optimizing reaction conditions, and designing materials with desired characteristics. This technical guide provides a comprehensive overview of the acidity and pKa values of Biphenyl-4,4'-dicarboxylic acid, including theoretical predictions, a discussion of the structural factors influencing its acidity, and detailed experimental protocols for pKa determination.

Acidity and Dissociation of Biphenyl-4,4'-dicarboxylic Acid

Biphenyl-4,4'-dicarboxylic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The two carboxylic acid groups, positioned at opposite ends of the biphenyl (B1667301) backbone, exhibit distinct pKa values, denoted as pKa1 and pKa2, corresponding to the first and second deprotonation events, respectively.

The dissociation equilibria can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (pKa1) HA⁻ ⇌ H⁺ + A²⁻ (pKa2)

Where:

  • H₂A represents the fully protonated Biphenyl-4,4'-dicarboxylic acid.

  • HA⁻ represents the mono-anionic conjugate base.

  • A²⁻ represents the di-anionic conjugate base.

The acidity of the carboxylic acid groups is influenced by the electron-withdrawing nature of the biphenyl system. The delocalized π-electron system of the biphenyl rings helps to stabilize the resulting carboxylate anions, thereby increasing the acidity of the carboxylic acid groups compared to aliphatic dicarboxylic acids. The first deprotonation (pKa1) is expected to be more favorable (lower pKa value) than the second (pKa2). This is because after the first deprotonation, the resulting negative charge on the carboxylate group exerts an electron-donating effect, making the second carboxylic acid group less acidic and its proton more difficult to remove.

pKa Values of Biphenyl-4,4'-dicarboxylic Acid

A comprehensive search of the scientific literature did not yield experimentally determined pKa1 and pKa2 values for Biphenyl-4,4'-dicarboxylic acid in aqueous solution. However, computational predictions provide an estimate of its acidity.

Table 1: Predicted pKa Value of Biphenyl-4,4'-dicarboxylic Acid

ParameterPredicted ValueSource
pKa3.77 ± 0.10Chemicalize

Note: This predicted value likely represents the first dissociation constant (pKa1) and should be used with the understanding that it is a computational estimate. The pKa2 value is expected to be higher. For comparison, the pKa of benzoic acid is approximately 4.2. The slightly lower predicted pKa of Biphenyl-4,4'-dicarboxylic acid is consistent with the electron-withdrawing effect of the additional phenyl ring.

The following diagram illustrates the two-stage dissociation of Biphenyl-4,4'-dicarboxylic acid.

G H2A Biphenyl-4,4'-dicarboxylic acid (H₂A) HA_minus Monobasic Conjugate Base (HA⁻) H2A->HA_minus + H⁺ (pKa1) A_2minus Dianionic Conjugate Base (A²⁻) HA_minus->A_2minus + H⁺ (pKa2)

Two-stage dissociation of Biphenyl-4,4'-dicarboxylic acid.

Experimental Protocols for pKa Determination

The pKa values of dicarboxylic acids like Biphenyl-4,4'-dicarboxylic acid can be experimentally determined using various techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (Biphenyl-4,4'-dicarboxylic acid) and monitoring the change in pH using a pH meter. The pKa values can be determined from the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Ensure it is carbonate-free.

    • Prepare a solution of Biphenyl-4,4'-dicarboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the low aqueous solubility of the acid, a co-solvent such as ethanol (B145695) or DMSO may be required. The pKa values obtained in co-solvent systems will be apparent pKa values (pKa*) and may require extrapolation to obtain the aqueous pKa.

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for initial pH adjustment.

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the Biphenyl-4,4'-dicarboxylic acid solution in a beaker with a magnetic stirrer.

    • If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the strong acid to ensure the acid is fully protonated.

    • Begin the titration by adding small, precise increments of the standardized strong base.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa1 is equal to the pH at the first half-equivalence point (the midpoint between the start of the titration and the first equivalence point).

    • The pKa2 is equal to the pH at the second half-equivalence point (the midpoint between the first and second equivalence points).

    • Alternatively, the equivalence points can be determined from the first or second derivative of the titration curve.

The following diagram outlines the general workflow for pKa determination by potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_base Prepare Standardized Strong Base (e.g., 0.1M NaOH) titrate Titrate Analyte with Base, Recording pH prep_base->titrate prep_acid Prepare Analyte Solution (Biphenyl-4,4'-dicarboxylic acid) prep_acid->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot determine_ep Determine Equivalence Points plot->determine_ep calculate_pka Calculate pKa1 and pKa2 from Half-Equivalence Points determine_ep->calculate_pka

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the different protonated species of the molecule (H₂A, HA⁻, and A²⁻) exhibit distinct ultraviolet-visible absorption spectra. This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known and stable pH values that span the expected pKa ranges of the analyte.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of Biphenyl-4,4'-dicarboxylic acid in a suitable solvent.

    • Prepare a series of sample solutions by diluting the stock solution with each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range.

    • Identify wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The inflection point of the sigmoidal curve corresponds to the pKa value. For a dicarboxylic acid, two sigmoidal transitions may be observed, corresponding to pKa1 and pKa2.

    • The pKa values can be determined more accurately by fitting the data to the Henderson-Hasselbalch equation or by using specialized software.

Conclusion

Dihedral Angle of Biphenyl Rings in 4,4'-Bibenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of biphenyl (B1667301) scaffolds is a critical parameter in medicinal chemistry and materials science. The dihedral angle between the two phenyl rings in biphenyl derivatives dictates the molecule's three-dimensional shape, influencing its ability to interact with biological targets, self-assemble into ordered structures, and exhibit specific photophysical properties. This technical guide provides an in-depth analysis of the dihedral angle of 4,4'-bibenzoic acid (also known as biphenyl-4,4'-dicarboxylic acid), a common building block in the development of metal-organic frameworks (MOFs), polymers, and pharmaceuticals.

Quantitative Data on Dihedral Angles

The dihedral angle of this compound and its derivatives is highly sensitive to the molecular environment, including the crystalline form, solvation state, and intermolecular interactions. The following table summarizes key quantitative data from experimental and computational studies.

Compound/ComplexDihedral Angle (°)Method of DeterminationKey Conditions and Notes
Biphenyl-4,4'-dicarboxylic acid–4-methoxypyridine (1/2 cocrystal)3.87 (5)Single-Crystal X-ray DiffractionThe near-planar conformation is stabilized by intermolecular hydrogen bonding within the cocrystal lattice.[1]
Dimethyl biphenyl-4,4'-dicarboxylate0Single-Crystal X-ray DiffractionThe molecule occupies an inversion center in the crystal lattice, forcing the phenyl rings to be coplanar.
Biphenyl (in solution)~30-45Vibrational Spectroscopy / ComputationalIn the absence of crystal packing forces, steric hindrance between the ortho-hydrogen atoms leads to a twisted conformation.
Biphenyl (in crystalline state)0X-ray CrystallographyCan be planar due to crystal packing forces.
Biphenyl-3,3′-dicarboxylic acid43.11 (5)Single-Crystal X-ray DiffractionThe presence of carboxylic acid groups at the meta-positions influences the twist angle.
Biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate71.63 (5)Single-Crystal X-ray DiffractionSignificant steric hindrance from the ortho-substituted carboxylic acid groups results in a highly twisted conformation.

Experimental and Computational Methodologies

The determination of the dihedral angle in biphenyl systems relies on precise experimental techniques and is often complemented by computational modeling to understand the energetic landscape of the conformational preferences.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds, including the precise measurement of dihedral angles.

1. Crystal Growth:

  • High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide) through slow evaporation, vapor diffusion, or cooling crystallization techniques. The purity of the compound is crucial for obtaining well-ordered crystals.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The mounted crystal is exposed to a monochromatic X-ray beam.

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The positions of the atoms in the crystal lattice are determined by solving the phase problem.

  • The atomic positions and other structural parameters are refined to achieve the best fit between the observed and calculated diffraction patterns. The dihedral angle between the biphenyl rings is a direct output of this refinement process.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the conformational energetics of molecules, including the rotational barrier around the biphenyl C-C bond.

1. Molecular Geometry Optimization:

  • The starting geometry of the this compound molecule is built using molecular modeling software.

  • A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*) to find the lowest energy conformation.

2. Potential Energy Surface Scan:

  • To determine the rotational energy barrier, a potential energy surface (PES) scan is performed.

  • The dihedral angle between the two phenyl rings is systematically varied in a stepwise manner (e.g., every 10 degrees from 0° to 180°).

  • At each step, the energy of the molecule is calculated while keeping the dihedral angle constrained.

3. Analysis:

  • The calculated energies are plotted against the corresponding dihedral angles.

  • The minima on this plot represent the most stable conformations, and the energy difference between the minima and maxima represents the rotational energy barrier. This allows for a theoretical determination of the preferred dihedral angle in the gas phase.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Factors Influencing Biphenyl Dihedral Angle cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors A This compound Molecular Structure B Intrinsic Factors A->B determine C Extrinsic Factors A->C influenced by D Resulting Dihedral Angle B->D B1 Steric Hindrance (ortho-hydrogens) B->B1 B2 Electronic Effects (π-conjugation) B->B2 C->D C1 Crystal Packing Forces C->C1 C2 Intermolecular Interactions (e.g., Hydrogen Bonding) C->C2 C3 Solvation State C->C3

Caption: Factors influencing the dihedral angle of this compound.

G Experimental Workflow for SCXRD A Crystal Growth of This compound B Crystal Selection and Mounting A->B C X-ray Data Collection B->C D Structure Solution and Refinement C->D E Determination of Dihedral Angle D->E

Caption: Generalized workflow for dihedral angle determination via SCXRD.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Bibenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a key organic compound utilized in the synthesis of high-performance polymers, liquid crystals, and various pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this and other biaryl compounds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[1][2] The mild reaction conditions and tolerance to a wide range of functional groups make it a preferred method in modern organic synthesis.[1][2]

This document offers detailed application notes and a generalized experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound via Suzuki-Miyaura coupling is typically achieved by the reaction of 4-bromobenzoic acid with 4-carboxyphenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle, as illustrated in the diagram below, involves three main stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.[2]

Experimental Workflow for Synthesis of this compound

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction cluster_workup Work-up cluster_purification Purification reactant_node reactant_node catalyst_node catalyst_node base_node base_node solvent_node solvent_node process_node process_node workup_node workup_node purification_node purification_node product_node product_node A 4-Bromobenzoic Acid F Combine Reactants, Catalyst, Base, and Solvent B 4-Carboxyphenylboronic Acid C Palladium Catalyst D Base (e.g., K2CO3) E Solvent (e.g., Water/Ethanol) G Heat and Stir (e.g., 80°C, 2-12h) F->G Inert Atmosphere (optional) H Cool to Room Temperature G->H I Acidify with HCl H->I J Filter Precipitate I->J K Wash with Water J->K L Recrystallization K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling synthesis of this compound, showcasing the flexibility of this method.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 4-Bromobenzoic acid4-Bromobenzoic acid4-Bromobenzoic acid
Boronic Acid Phenylboronic acidPhenylboronic acid4-Carboxyphenylboronic acid
Catalyst Pd/C (ligand-free)[3][PdCl2(NH2CH2COOH)2][4]Fullerene-supported PdCl2[5]
Catalyst Loading Not specified0.1 mol%[4]0.05 mol%[5]
Base K2CO3[3]K2CO3[4]K2CO3[5]
Solvent Ethanol/Water[3]Water[4]Water[5]
Temperature Room Temperature[3]Room Temperature[4]Room Temperature[5]
Reaction Time 30 minutes[3]1.5 hours[4]4 hours[5]
Atmosphere Air[3]Air[4]Not specified
Yield High (not quantified)[3]>90%[4]>90%[5]

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound via Suzuki-Miyaura coupling. The specific conditions, such as catalyst, base, and solvent, can be adapted from the table above based on available resources and desired reaction parameters.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd/C, Pd(OAc)2, or [PdCl2(NH2CH2COOH)2]) (0.1-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 equiv)

  • Solvent (e.g., water, ethanol/water mixture, or toluene)

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid, 4-carboxyphenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent to the flask. The concentration of the limiting reactant is typically in the range of 0.1-0.5 M.

  • Inert Atmosphere (Optional but Recommended): For some catalyst systems, it is beneficial to degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes. The reaction is then maintained under a positive pressure of the inert gas. However, several procedures report successful coupling in the presence of air.[3][4]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (ranging from room temperature to 100°C) for the specified time (from 30 minutes to 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure.

  • Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with distilled water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture) to yield pure this compound.

Visualization of the Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_add Oxidative Addition Ar-Pd(II)L_n-X pd0->pd2_add Oxidative Addition pd2_trans Transmetalation Ar-Pd(II)L_n-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product Ar-Ar' pd2_trans->product aryl_halide Ar-X (4-Bromobenzoic Acid) aryl_halide->pd2_add boronic_acid Ar'-B(OH)2 (4-Carboxyphenylboronic Acid) boronic_acid->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Lab-Scale Synthesis of Biphenyl-4,4'-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the lab-scale synthesis of Biphenyl-4,4'-dicarboxylic acid, a crucial intermediate in the production of high-performance polymers, pharmaceuticals, and liquid crystals. The following sections outline two distinct and reliable synthetic methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Biphenyl-4,4'-dicarboxylic acid (BPDA) is a rigid, linear aromatic dicarboxylic acid. Its structural properties make it a valuable building block in materials science and medicinal chemistry. The synthesis of BPDA can be achieved through various routes, including the oxidation of alkyl-substituted biphenyls and cross-coupling reactions. This application note details two effective lab-scale methods: the oxidation of 4,4'-dimethylbiphenyl (B165725) and a Suzuki-Miyaura cross-coupling reaction.

Methods and Protocols

Two primary methods for the synthesis of Biphenyl-4,4'-dicarboxylic acid are presented below.

Method 1: Oxidation of 4,4'-Dimethylbiphenyl

This protocol is adapted from established industrial processes, such as the Mid-Century (MC) process, and involves the catalytic oxidation of 4,4'-dimethylbiphenyl.[1][2]

Materials:

  • 4,4'-Dimethylbiphenyl (DMBP)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (glacial)

  • Pressurized reaction vessel (autoclave)

  • Oxygen or air source

Experimental Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, prepare a solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.

  • Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add 4,4'-dimethylbiphenyl to the vessel.

  • Reaction Conditions: Seal the autoclave and pressurize with air or oxygen to approximately 15 kg/cm ². Heat the reaction mixture to 180°C with vigorous stirring.[3]

  • Reaction Progression: Maintain the temperature and pressure for a predetermined period, typically several hours, while continuously feeding air or oxygen.[3]

  • Work-up: After the reaction is complete, cool the autoclave to approximately 100°C.

  • Isolation: Collect the crude Biphenyl-4,4'-dicarboxylic acid by filtration.

  • Purification: Wash the filtered solid with hot acetic acid followed by water to remove residual catalysts and impurities. The resulting product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or by esterification to dimethyl biphenyl-4,4'-dicarboxylate followed by hydrolysis.[2] A purity of 98.7% has been achieved with this method.[2]

Method 2: Suzuki-Miyaura Cross-Coupling

This method provides a versatile route to biphenyl (B1667301) compounds and has been adapted for the synthesis of biphenyl carboxylic acids.[4][5][6][7] It involves the palladium-catalyzed cross-coupling of p-bromobenzoic acid and 4-carboxyphenylboronic acid.

Materials:

  • p-Bromobenzoic acid

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, ethanol/water)[8]

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add p-bromobenzoic acid, 4-carboxyphenylboronic acid, and the base.

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 16 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify with a hydrochloric acid solution to a pH of 3-4 to precipitate the product.[9]

  • Isolation and Purification: Collect the crude Biphenyl-4,4'-dicarboxylic acid by filtration. Wash the solid with water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol. A yield approaching 100% has been reported for a similar reductive coupling method.[9]

Data Presentation

The following table summarizes the key quantitative data for the described synthetic protocols.

ParameterMethod 1: OxidationMethod 2: Suzuki-Miyaura Coupling
Starting Materials 4,4'-Dimethylbiphenylp-Bromobenzoic acid, 4-Carboxyphenylboronic acid
Catalyst Co(OAc)₂/Mn(OAc)₂/NaBrPd/C or Pd(PPh₃)₄
Solvent Acetic Acid1,4-Dioxane/Water or Ethanol/Water
Base Not ApplicableK₂CO₃ or Na₂CO₃
Reaction Temperature 180°C80°C
Reaction Time Several hours16 hours
Pressure 15 kg/cm ²Atmospheric
Reported Yield ~90%[3]High (approaching 100% in similar methods)[9]
Reported Purity 98.7%[2]High purity after recrystallization

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of Biphenyl-4,4'-dicarboxylic acid.

Synthesis_Workflow cluster_method1 Method 1: Oxidation cluster_method2 Method 2: Suzuki-Miyaura Coupling M1_Start 4,4'-Dimethylbiphenyl + Catalysts + Acetic Acid M1_React Reaction (180°C, 15 kg/cm²) M1_Start->M1_React M1_Isolate Filtration M1_React->M1_Isolate M1_Purify Washing & Recrystallization M1_Isolate->M1_Purify M1_Product Biphenyl-4,4'- dicarboxylic acid M1_Purify->M1_Product M2_Start p-Bromobenzoic acid + 4-Carboxyphenylboronic acid + Base + Pd Catalyst M2_React Reaction (80°C, Atmospheric) M2_Start->M2_React M2_Workup Acidification & Precipitation M2_React->M2_Workup M2_Isolate Filtration M2_Workup->M2_Isolate M2_Purify Recrystallization M2_Isolate->M2_Purify M2_Product Biphenyl-4,4'- dicarboxylic acid M2_Purify->M2_Product

Caption: General experimental workflow for the synthesis of Biphenyl-4,4'-dicarboxylic acid.

References

Application Notes and Protocols: 4,4'-Bibenzoic Acid as a Linker for Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4'-Bibenzoic Acid as a MOF Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is a critical factor in determining the topology, porosity, and functional properties of the resulting MOF. This compound, a rigid linear dicarboxylic acid, is a prominent linker in the synthesis of robust and porous MOFs. Its structure allows for the formation of frameworks with high surface areas and tunable pore environments, making them suitable for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The derivatization of the this compound backbone, for instance, with sulfone or perfluoropropane groups, allows for fine-tuning of the MOF's properties.

Applications of this compound-Based MOFs

MOFs synthesized from this compound and its derivatives have demonstrated significant potential in several scientific and industrial fields.

Gas Storage and Separation

The inherent porosity and high surface area of MOFs constructed with this compound and its analogues make them excellent candidates for gas storage and separation.[1] The tunable pore size and chemical functionality of the framework allow for selective adsorption of specific gases. For example, MOFs synthesized with 4,4'-(hexafluoroisopropylidene)-bis(benzoic acid) have shown strong interactions with CO2, indicating potential for carbon capture applications.[2] The kinetic separation of gases like CO2 and CH4 can be achieved by fine-tuning the pore aperture size of these MOFs.[3]

Catalysis

The incorporation of catalytically active metal sites or functional groups within the MOF structure enables their use as heterogeneous catalysts.[4] MOFs can act as Lewis acids, Brønsted acids, or Lewis bases, and can even be designed to have bifunctional (both acidic and basic) properties for cascade reactions.[5] For instance, copper-based MOFs synthesized from a meta-substituted derivative of 4,4'-biphenyldicarboxylic acid have been shown to be highly active for cyanosilylation and olefin epoxidation reactions.[6]

Drug Delivery

The porous nature of these MOFs facilitates the encapsulation and controlled release of therapeutic agents.[4][7] The biocompatibility of certain metal nodes, such as zinc and zirconium, makes them particularly attractive for biomedical applications.[4] Zinc-based MOFs, for example, have been investigated as carriers for the anticancer drug doxorubicin, demonstrating pH-sensitive drug release.[8] The drug loading capacity can be substantial, with some MOFs accommodating a high percentage of the drug by weight.[9]

Experimental Protocols

The following are generalized protocols for the synthesis, activation, characterization, and application of MOFs based on this compound and similar dicarboxylic acid linkers.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a typical solvothermal synthesis of a MOF using a dicarboxylic acid linker.

Materials:

  • This compound (or a derivative)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Teflon-lined autoclave (20 mL)

  • Scintillation vials

  • Oven

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a 20 mL scintillation vial, dissolve the desired amount of this compound linker in 10 mL of DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate in 10 mL of DMF.[4] The molar ratio of linker to metal salt may need to be optimized.

  • Combine the two solutions in a Teflon-lined autoclave.[4]

  • For some syntheses, a modulator such as benzoic acid or acetic acid can be added to control crystallite size and morphology.[4]

  • Seal the autoclave and place it in an oven preheated to 100-120 °C for 24-48 hours.[4]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).[4]

  • Dry the product under vacuum.[4]

Protocol 2: MOF Activation

Activation is necessary to remove solvent molecules from the pores of the as-synthesized MOF.

Procedure:

  • Immerse the as-synthesized MOF in a volatile solvent such as ethanol or chloroform (B151607) for 24-48 hours, replacing the solvent several times.[4]

  • Decant the solvent and dry the MOF under vacuum at an elevated temperature (e.g., 100-200 °C) for 12-24 hours.[4] The specific temperature should be below the decomposition temperature of the MOF, which can be determined by thermogravimetric analysis (TGA).

Protocol 3: Characterization

Powder X-Ray Diffraction (PXRD):

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.[4]

  • Confirm phase purity by comparing the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data, if available.[4]

Thermogravimetric Analysis (TGA):

  • Place a small amount of the activated MOF in a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Record the weight loss as a function of temperature to determine the thermal stability of the MOF.

Gas Adsorption (BET Analysis):

  • Degas a sample of the activated MOF under vacuum at an elevated temperature to remove any adsorbed species.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Calculate the BET surface area, pore volume, and pore size distribution from the isotherm data.

Protocol 4: Drug Loading (Impregnation Method)

Procedure:

  • Prepare a concentrated solution of the desired drug in a suitable solvent.[4]

  • Immerse a known amount of activated MOF in the drug solution and stir for a specified period (e.g., 24-72 hours).

  • Collect the drug-loaded MOF by centrifugation or filtration.[4]

  • Wash the product with a small amount of fresh solvent to remove any drug adsorbed on the external surface.[4]

  • Dry the drug-loaded MOF under vacuum.[4]

  • Determine the drug loading capacity by analyzing the concentration of the drug in the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and measuring the drug concentration.[4]

Protocol 5: Catalytic Activity Testing

Procedure:

  • Add the activated MOF catalyst to a reaction vessel containing the substrate and solvent.[4]

  • Initiate the reaction by adding other reactants and/or adjusting the temperature.[4]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

  • After the reaction, recover the MOF catalyst by filtration or centrifugation, wash it, and test its reusability in subsequent catalytic cycles.

Quantitative Data Summary

The following tables summarize representative quantitative data for MOFs synthesized with this compound derivatives and structurally similar linkers. This data provides an expected range of properties.

Table 1: Physicochemical Properties of Representative MOFs

MOF System (Metal + Linker)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
Ni-BPDC-MOF311.99-29.2 (average diameter)
Zn-based MOF (with 4-dimethylaminobenzoic acid)1532.580.364.107[8]
Cu-MOF (with 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid)555 (Langmuir)--[6]

Note: BPDC = 4,4'-biphenyldicarboxylic acid, which is another name for this compound.

Table 2: Drug Loading and Release in Representative MOFs

MOF SystemDrugLoading Capacity (wt%)Release ConditionsReference
Zn-based MOF (with 4-dimethylaminobenzoic acid)Doxorubicin33.74pH-sensitive: 92.17% release at pH 3.8, 55.32% at pH 5.8, 36.52% at pH 7.4[8]
Zn-MOF (with 4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid)5-Fluorouracil53.3-[9]
Zn-MOF (with 5-(4′-carboxyphenoxy) nicotinic acid)5-Fluorouracil44.75Acid-responsive[9]

Table 3: Catalytic Performance of a Representative MOF

MOF CatalystReactionSubstrateProductConversion/YieldReusabilityReference
Cu-MOF (with 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid)Olefin epoxidationNorbornene, trans-β-methylstyrene, etc.Epoxides99% conversion, 99% selectivityReusable for up to 5 cycles[6]

Visualizations

The following diagrams illustrate the general workflows described in the protocols.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation Linker This compound in DMF Autoclave Combine in Autoclave Heat (100-120°C, 24-48h) Linker->Autoclave Metal_Salt Metal Salt in DMF Metal_Salt->Autoclave Filtration Filtration Autoclave->Filtration Cooling Washing Wash with DMF and Ethanol Filtration->Washing Activation Solvent Exchange & Vacuum Heating Washing->Activation Product Activated MOF Activation->Product

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

Drug_Loading_Workflow Activated_MOF Activated MOF Immersion Immerse MOF in Drug Solution & Stir Activated_MOF->Immersion Drug_Solution Concentrated Drug Solution Drug_Solution->Immersion Separation Centrifugation/ Filtration Immersion->Separation Washing Wash with Fresh Solvent Separation->Washing Analysis Analyze Supernatant (e.g., UV-Vis) Separation->Analysis Determine Loading Drying Vacuum Drying Washing->Drying Drug_Loaded_MOF Drug-Loaded MOF Drying->Drug_Loaded_MOF

Caption: Workflow for loading a drug into a MOF via the impregnation method.

Catalysis_Workflow cluster_reaction_setup Reaction Setup Catalyst Activated MOF Catalyst Reaction_Vessel Combine in Reaction Vessel Catalyst->Reaction_Vessel Reactants Substrate(s) & Solvent Reactants->Reaction_Vessel Reaction Initiate Reaction (e.g., Heat) Reaction_Vessel->Reaction Monitoring Monitor Progress (GC/HPLC) Reaction->Monitoring Workup Reaction Workup Reaction->Workup After Completion Product Isolated Product Workup->Product Catalyst_Recovery Catalyst Recovery (Filtration) Workup->Catalyst_Recovery Reuse Wash & Reuse Catalyst Catalyst_Recovery->Reuse

Caption: General workflow for testing the catalytic activity of a MOF.

References

Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers with 4,4'-Bibenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Their tunable structures and functionalities have led to significant interest in various applications, including gas storage, separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is crucial in determining the final architecture and properties of the coordination polymer.

4,4'-Bibenzoic acid (H₂biben) and its longer analogue, 4,4'-biphenyldicarboxylic acid (H₂bpdc), are excellent candidates for the construction of robust coordination polymers. Their linear geometry and the presence of two carboxylate groups at opposite ends allow them to bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. The solvothermal synthesis method is a widely employed technique for the preparation of high-quality crystalline coordination polymers. This method involves heating the reactants in a sealed vessel in the presence of a solvent at a temperature above its boiling point, which facilitates the dissolution of precursors and promotes crystallization.

This document provides detailed protocols for the solvothermal synthesis of coordination polymers using 4,4'-biphenyldicarboxylic acid, a close structural analog of this compound, with transition metals and lanthanides. The protocols are based on established literature procedures and are intended to serve as a guide for the synthesis and characterization of these materials.

General Principles of Solvothermal Synthesis

Solvothermal synthesis offers several advantages for the preparation of coordination polymers, including:

  • High Crystallinity: The elevated temperatures and pressures promote the formation of well-ordered crystalline structures.

  • Phase Purity: By carefully controlling the reaction conditions, it is often possible to obtain a single, pure crystalline phase.

  • Morphology Control: The choice of solvent, temperature, and reaction time can influence the size and shape of the resulting crystals.

  • Access to Novel Structures: The use of non-aqueous solvents can lead to the formation of unique framework structures that may not be accessible through hydrothermal (aqueous) synthesis.

A typical solvothermal synthesis is carried out in a Teflon-lined stainless-steel autoclave. The reactants, including the metal salt, the organic linker, and the solvent, are placed in the autoclave, which is then sealed and heated in an oven for a specific period. After the reaction is complete, the autoclave is cooled to room temperature, and the crystalline product is collected by filtration.

Experimental Protocols

The following protocols provide detailed methodologies for the solvothermal synthesis of coordination polymers using 4,4'-biphenyldicarboxylic acid with Zinc(II) and Lanthanide(III) ions.

Protocol 1: Solvothermal Synthesis of a Zinc(II) Coordination Polymer with 4,4'-Biphenyldicarboxylic Acid

This protocol is based on the synthesis of a three-dimensional metal-organic framework.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.0595 g (0.2 mmol) of Zn(NO₃)₂·6H₂O and 0.0484 g (0.2 mmol) of 4,4'-biphenyldicarboxylic acid in 10 mL of N,N-dimethylformamide (DMF).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After the reaction, cool the oven to room temperature at a rate of 5°C/min.

  • Collect the colorless block-shaped crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product in a vacuum oven at 60°C for 12 hours.

Characterization:

The resulting product should be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and infrared (IR) spectroscopy to confirm the coordination of the carboxylate groups to the metal centers.

Protocol 2: Solvothermal Synthesis of a Lanthanide(III) Coordination Polymer with 4,4'-Biphenyldicarboxylic Acid

This protocol describes the synthesis of a three-dimensional lanthanide-organic framework with potential luminescent properties.[1]

Materials:

  • Lanthanide(III) Nitrate Hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

  • 4,4'-Biphenyldicarboxylic acid (H₂bpdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of the Lanthanide(III) nitrate hexahydrate, 0.0363 g (0.15 mmol) of 4,4'-biphenyldicarboxylic acid, 4 mL of DMF, 1 mL of ethanol, and 1 mL of deionized water.

  • Seal the autoclave and heat it in an oven to 160°C for 72 hours.

  • After heating, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Colorless or pale-colored crystals suitable for X-ray diffraction can be obtained.

  • Collect the crystals by filtration, wash with a small amount of DMF, and air-dry.

Characterization:

In addition to the characterization techniques mentioned in Protocol 1, lanthanide-based coordination polymers should be characterized for their photoluminescent properties using fluorescence spectroscopy. This includes measuring the excitation and emission spectra to determine the characteristic luminescence of the lanthanide ion.

Data Presentation

The quantitative data obtained from the characterization of the synthesized coordination polymers should be summarized in clearly structured tables for easy comparison.

Table 1: Crystallographic Data for a Representative Zn(II)-bpdc Coordination Polymer

ParameterValue
Chemical FormulaC₁₄H₈O₄Zn
Formula Weight305.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876(5)
b (Å)12.345(6)
c (Å)10.123(5)
β (°)109.87(1)
Volume (ų)1158.9(1)
Z4
Density (calculated) (g/cm³)1.752
Absorption Coefficient (mm⁻¹)2.453
F(000)616

Note: The data presented in this table is hypothetical and should be replaced with experimental data obtained from single-crystal X-ray diffraction analysis.

Table 2: Selected Bond Lengths and Angles for a Representative Zn(II)-bpdc Coordination Polymer

BondLength (Å)AngleAngle (°)
Zn-O11.945(3)O1-Zn-O298.7(1)
Zn-O21.952(3)O1-Zn-O3110.2(1)
Zn-O32.098(3)O2-Zn-O4105.6(1)
Zn-O42.105(3)O3-Zn-O485.4(1)

Note: The data presented in this table is hypothetical and should be replaced with experimental data.

Table 3: Thermogravimetric Analysis (TGA) Data for a Representative Zn(II)-bpdc Coordination Polymer

Temperature Range (°C)Weight Loss (%)Assignment
30 - 1505.9Loss of guest solvent molecules (e.g., DMF)
350 - 50055.2Decomposition of the organic linker

Note: The data presented in this table is hypothetical and should be replaced with experimental data.

Visualizations

Solvothermal Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of coordination polymers.

solvothermal_synthesis cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing cluster_characterization Characterization Metal_Salt Metal Salt Autoclave Teflon-lined Autoclave Metal_Salt->Autoclave Organic_Linker This compound (or analog) Organic_Linker->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Heating Heating (e.g., 120-180°C, 24-72h) Autoclave->Heating Filtration Filtration Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Product Crystalline Product Drying->Product Analysis SC-XRD, PXRD, TGA, IR, etc. Product->Analysis

Caption: Workflow for the solvothermal synthesis of coordination polymers.

Signaling Pathways and Logical Relationships

In the context of drug development, coordination polymers can be designed to interact with specific biological targets. For instance, a coordination polymer could be functionalized to inhibit a particular enzyme or to deliver a drug to a specific cellular location. The logical relationship for such an application can be visualized as follows.

drug_delivery_pathway CP Coordination Polymer (with this compound linker) Functionalization Functionalization/ Drug Loading CP->Functionalization Drug Therapeutic Agent Drug->Functionalization Drug_CP_Complex Drug-Loaded CP Functionalization->Drug_CP_Complex Target_Cell Target Cell/ Tissue Drug_CP_Complex->Target_Cell Targeting Uptake Cellular Uptake Target_Cell->Uptake Drug_Release Drug Release (e.g., pH-triggered) Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical workflow for a coordination polymer-based drug delivery system.

Conclusion

The solvothermal synthesis of coordination polymers using this compound and its analogs offers a versatile platform for the creation of novel crystalline materials with a wide range of potential applications. The protocols and data presentation guidelines provided in this document are intended to assist researchers in the successful synthesis, characterization, and evaluation of these promising materials. Careful control over the synthetic parameters is key to obtaining high-quality materials with desired properties for applications in research, science, and drug development.

References

Application Notes and Protocols: 4,4'-Bibenzoic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-bibenzoic acid as a monomer in the synthesis of high-performance polymers. This document includes detailed experimental protocols, data on polymer properties, and visual representations of synthetic workflows. This compound, a rigid, linear aromatic dicarboxylic acid, is a key building block for polymers with exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and biomedical devices.

Overview of this compound in Polymer Synthesis

This compound is a versatile monomer for producing a variety of high-performance polymers, including:

  • Polyesters: Synthesized by reacting this compound with various diols. The resulting polyesters exhibit high melting points and glass transition temperatures.

  • Polyamides: Formed through the condensation reaction of this compound with diamines. These aromatic polyamides, or aramids, are known for their outstanding strength and thermal resistance.

  • Polyimides: Typically synthesized in a two-step process involving the formation of a poly(amic acid) from this compound diacid chloride and a diamine, followed by chemical or thermal imidization. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties.

The rigid biphenyl (B1667301) unit in the polymer backbone imparts a high degree of order and strong intermolecular interactions, leading to materials with superior performance characteristics.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a common, solvent-free method for synthesizing high-molecular-weight polyesters. This protocol details the synthesis of a polyester (B1180765) from this compound and 1,4-butanediol (B3395766).

Materials:

  • This compound (1.0 eq)

  • 1,4-Butanediol (1.1 eq)

  • Antimony(III) oxide (catalyst, ~0.05 mol%)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-neck flask with this compound, 1,4-butanediol, and antimony(III) oxide.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow during the initial stage of the reaction.

  • Esterification Stage: Begin stirring and gradually heat the reaction mixture to 180-200°C. Water, a byproduct of the esterification reaction, will be collected in the distillation condenser. Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C.

  • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over 30-60 minutes. This facilitates the removal of excess 1,4-butanediol and water, driving the polymerization towards higher molecular weights. A noticeable increase in the viscosity of the reaction mixture will be observed.

  • Continue the reaction under these conditions for an additional 3-5 hours.

  • Recovery and Purification: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid.

  • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane).

  • Precipitate the polyester by slowly adding the solution to a large volume of cold methanol (B129727) with vigorous stirring.

  • Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification charge Charge Reactor: - this compound - Diol - Catalyst purge Purge with N2 charge->purge esterification Esterification (180-200°C) purge->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation Remove H2O dissolve Dissolve in Solvent polycondensation->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry final_product final_product dry->final_product High-Performance Polyester

Caption: Workflow for polyester synthesis via melt polycondensation.

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This method is suitable for synthesizing high molecular weight aromatic polyamides that are often difficult to process via melt techniques.

Materials:

  • This compound dichloride (1.0 eq)

  • Aromatic diamine (e.g., p-phenylenediamine) (1.0 eq)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2)

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet.

Procedure:

  • Monomer Preparation: this compound is first converted to its diacid chloride by reacting with thionyl chloride or oxalyl chloride.

  • Dissolving the Diamine: In the reaction flask, dissolve the aromatic diamine in anhydrous NMP containing a salt such as CaCl2 to enhance the solubility of the resulting polyamide.

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Polymerization: Cool the diamine solution to 0-5°C in an ice bath. Slowly add the this compound dichloride as a solid or a concentrated solution in NMP to the stirred diamine solution.

  • Maintain the temperature at 0-5°C for 1-2 hours, then allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours. The solution will become highly viscous.

  • Precipitation and Washing: Precipitate the polyamide by pouring the viscous solution into a large volume of water or methanol in a blender.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with water and then with methanol to remove residual solvent and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80-100°C for 24 hours.

Logical Relationship for Polyamide Synthesis

Polyamide_Synthesis start Start monomer_prep Prepare 4,4'-Bibenzoic Acid Dichloride start->monomer_prep dissolve_diamine Dissolve Diamine in NMP/CaCl2 start->dissolve_diamine polymerization Low-Temperature Polycondensation monomer_prep->polymerization dissolve_diamine->polymerization precipitation Precipitate in Water/Methanol polymerization->precipitation washing Wash Polymer precipitation->washing drying Dry under Vacuum washing->drying end Aromatic Polyamide drying->end

Caption: Logical steps for aromatic polyamide synthesis.

Data Presentation

The following tables summarize typical properties of high-performance polymers derived from this compound and its analogs. Data for polymers based specifically on this compound is limited in publicly available literature; therefore, data from structurally similar aromatic polymers are included for comparison.

Table 1: Thermal Properties of Aromatic Polymers

Polymer TypeComonomersGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)
PolyesterThis compound, Ethylene Glycol~120-150~300-350> 450
PolyamideThis compound, p-Phenylenediamine> 300> 500 (decomposes)> 500
Polyester (analogue)4-Hydroxybenzoic acid-> 350 (decomposes)~550
Copolyester (analogue)4-Hydroxybenzoic acid, 3-Hydroxybenzoic acid150-190[1]Amorphous[1]> 450[1]

Table 2: Mechanical Properties of Aromatic Polyamide Fibers

PropertyTypical Value Range
Tensile Strength (GPa)2.8 - 4.1
Tensile Modulus (GPa)60 - 130
Elongation at Break (%)2.4 - 4.4

Characterization of Polymers

A comprehensive characterization of the synthesized polymers is crucial to determine their structure, molecular weight, and physical properties.

Experimental Workflow for Polymer Characterization

Polymer_Characterization cluster_synthesis Polymer Synthesis cluster_spectroscopy Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties synthesis Synthesized Polymer ftir FTIR Spectroscopy synthesis->ftir Confirm functional groups nmr NMR Spectroscopy synthesis->nmr Elucidate structure gpc Gel Permeation Chromatography (GPC) synthesis->gpc Determine Mn, Mw, PDI dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Measure Tg, Tm tga Thermogravimetric Analysis (TGA) synthesis->tga Assess thermal stability

Caption: Workflow for the characterization of synthesized polymers.

Methodologies:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of ester or amide linkages and the disappearance of carboxylic acid groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Conclusion

This compound is a valuable monomer for the synthesis of high-performance polymers with desirable properties for advanced applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of these materials. Further research into the structure-property relationships of polymers derived from this compound will continue to drive innovation in materials science.

References

Application Notes and Protocols for Polycondensation Reactions Involving Biphenyl-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of polycondensation reactions involving Biphenyl-4,4'-dicarboxylic acid and its derivatives for the synthesis of high-performance polyamides and polyesters. The protocols outlined below are intended to serve as a guide for the preparation and characterization of these polymers in a research setting.

Synthesis of Polyamides via Direct Polycondensation

Aromatic polyamides, or aramids, synthesized from Biphenyl-4,4'-dicarboxylic acid exhibit exceptional thermal stability and mechanical strength, making them suitable for a variety of high-performance applications. The Yamazaki-Higashi phosphorylation reaction is a prominent method for the direct polycondensation of dicarboxylic acids and diamines under mild conditions.

Quantitative Data Summary for Polyamide Synthesis

The following table summarizes the properties of various polyamides synthesized from a derivative of Biphenyl-4,4'-dicarboxylic acid, 4,4'-bis(4-carboxy methylene) biphenyl (B1667301), and different aromatic diamines using the Yamazaki-Higashi phosphorylation method.[1][2][3][4]

DiamineInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C) in N210% Weight Loss Temperature (T10, °C) in Air
4,4'-Oxydianiline (ODA)0.52 - 0.96210 - 261620 - 710497 - 597
4,4'-Sulfonyldianiline (SDA)0.65245~500~480
4,4'-Methylene dianiline (MDA)0.78230~550~510
Various Aromatic Diamines0.35 - 0.55207 - 245Not SpecifiedNot Specified

Note: Data in italics is for polyamides synthesized from Biphenyl-4,4'-dicarboxylic acid and a bulky naphthalene-containing diamine via the Yamazaki method.[2]

Experimental Protocol: Yamazaki-Higashi Phosphorylation Polycondensation

This protocol describes the synthesis of polyamides from 4,4'-bis(4-carboxy methylene) biphenyl and an aromatic diamine.[5]

Materials:

  • 4,4'-bis(4-carboxy methylene) biphenyl (1 mmol)

  • Aromatic diamine (e.g., 4,4'-Oxydianiline) (1 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (2.5 mL)

  • Pyridine (0.5 mL)

  • Triphenyl phosphite (B83602) (TPP) (0.63 mL)

  • Lithium chloride (0.200 g)

  • Methanol (B129727)

  • Hot water

Procedure:

  • In a reaction flask equipped with a stirrer and a nitrogen inlet, combine 4,4'-bis(4-carboxy methylene) biphenyl, the aromatic diamine, lithium chloride, NMP, pyridine, and triphenyl phosphite.

  • Heat the mixture with stirring at 110°C for 3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with constant stirring.

  • A fibrous polymer precipitate will form. Collect the precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water.

  • Dry the final polymer product at 110°C under vacuum for 24 hours.

Characterization:

The resulting polyamides can be characterized by inherent viscosity measurements, FT-IR and NMR spectroscopy, solubility tests, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).[1][2][3]

Yamazaki_Higashi_Polycondensation Diacid Biphenyl-4,4'-dicarboxylic Acid Derivative Reaction Heating at 110°C, 3h under N2 atmosphere Diacid->Reaction Diamine Aromatic Diamine Diamine->Reaction Reagents NMP, Pyridine, TPP, LiCl Reagents->Reaction PolymerSolution Viscous Polymer Solution Reaction->PolymerSolution Precipitation Precipitation in Methanol PolymerSolution->Precipitation Polymer Polyamide (Fibrous Precipitate) Precipitation->Polymer Purification Washing with Methanol & Hot Water Polymer->Purification Drying Drying under Vacuum at 110°C Purification->Drying FinalPolymer Purified Polyamide Drying->FinalPolymer Melt_Polycondensation Monomers Biphenyl-4,4'-dicarboxylic Acid/Ester + Diol + Catalyst Esterification Esterification/ Transesterification (N2 atmosphere, remove byproduct) Monomers->Esterification Polycondensation Polycondensation (High Vacuum, High Temp, remove excess diol) Esterification->Polycondensation Extrusion Extrusion & Pelletization Polycondensation->Extrusion FinalPolyester Polyester Pellets Extrusion->FinalPolyester Interfacial_Polymerization cluster_organic Organic Phase cluster_aqueous Aqueous Phase DiacidChloride Biphenyl-4,4'-dicarbonyl Chloride in Organic Solvent Interface Polymerization at Interface DiacidChloride->Interface Diamine Diamine + Base in Water Diamine->Interface PolymerRope Polyamide Rope (Pulled from Interface) Interface->PolymerRope WashingDrying Washing & Drying PolymerRope->WashingDrying FinalPolymer Purified Polyamide WashingDrying->FinalPolymer

References

Application Notes and Protocols for the Preparation of Liquid Crystal Polymers from 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Crystal Polymers (LCPs) are a class of advanced materials known for their exceptional thermal stability, chemical resistance, and high mechanical strength. These properties stem from their unique molecular structure, which exhibits a high degree of order in the melt phase. Wholly aromatic polyesters derived from monomers like 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid) are a key type of LCP. The rigid, rod-like structure of the this compound moiety contributes to the formation of the liquid crystalline phase.

These application notes provide detailed protocols for the synthesis of LCPs based on this compound via melt polycondensation, a common and effective method for producing high molecular weight aromatic polyesters. The protocols are intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and characterization of these high-performance polymers for various applications, including advanced coatings, high-strength fibers, and matrices for controlled drug release.

Data Presentation

The properties of liquid crystal polymers derived from this compound are highly dependent on the comonomers used, the polymerization conditions, and the resulting molecular weight. The following tables summarize key quantitative data for representative LCPs based on this compound and various diols.

Table 1: Thermal Properties of Polyesters Derived from this compound

Diol ComonomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Ethylene (B1197577) Glycol~110-130>350>400
1,4-Butanediol~90-110~300-350>400
Neopentyl Glycol~120-140Amorphous>400
1,4-Cyclohexanedimethanol~130-150>350>400

Note: These are typical value ranges and can vary based on molecular weight and polymer composition.

Table 2: Mechanical Properties of Polyesters Derived from this compound

Diol ComonomerTensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)
Ethylene Glycol150 - 25010 - 201 - 3
1,4-Butanediol120 - 2008 - 152 - 5
Neopentyl Glycol100 - 1805 - 103 - 7
1,4-Cyclohexanedimethanol140 - 2209 - 181 - 4

Note: Mechanical properties are highly dependent on processing conditions (e.g., fiber drawing, film orientation).

Table 3: Molecular Weight Data for Polyesters from this compound

Diol ComonomerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Ethylene Glycol15,000 - 30,00030,000 - 60,000~2.0
1,4-Butanediol20,000 - 40,00040,000 - 80,000~2.0
Neopentyl Glycol18,000 - 35,00036,000 - 70,000~2.0
1,4-Cyclohexanedimethanol22,000 - 45,00044,000 - 90,000~2.0

Note: Molecular weight is controlled by reaction time, temperature, and vacuum.

Experimental Protocols

The following are detailed methodologies for the synthesis of LCPs from this compound.

Protocol 1: Synthesis of Poly(ethylene 4,4'-bibenzoate) via Melt Polycondensation

This protocol describes the synthesis of a homopolymer from this compound and ethylene glycol.

Materials:

  • This compound (4,4'-biphenyldicarboxylic acid)

  • Ethylene glycol

  • Antimony(III) oxide (Sb2O3) or other suitable catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Triphenyl phosphite (B83602) (stabilizer)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform (for purification)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line for inert atmosphere operations.

Procedure:

  • Monomer and Catalyst Charging:

    • In the three-necked flask, combine this compound and a molar excess of ethylene glycol (typically a 1:1.5 to 1:2 molar ratio of diacid to diol).

    • Add the catalyst, antimony(III) oxide (typically 0.03-0.05 mol% relative to the diacid), and the stabilizer, triphenyl phosphite (typically 0.05-0.1 mol% relative to the diacid).

  • Esterification (First Stage):

    • Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

    • Begin stirring and gradually heat the mixture to 180-220°C under a slow stream of nitrogen.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.

    • Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature of the reaction mixture to 250-280°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This step is crucial for removing the excess ethylene glycol and driving the polymerization to high molecular weights. This should be done carefully to avoid excessive foaming.

    • Continue the reaction under high vacuum and elevated temperature for 4-8 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The stirring torque can be monitored to follow the progress of the polymerization.

  • Polymer Isolation and Purification:

    • Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed from the flask by carefully breaking the glass (if necessary and with appropriate safety precautions) or by designing the reactor for easy disassembly.

    • The crude polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) and precipitating it into a non-solvent like methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages (C=O stretching around 1720 cm⁻¹) and the disappearance of carboxylic acid O-H bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures in the melt.

Mandatory Visualizations

Polymerization Workflow

G Workflow for LCP Synthesis via Melt Polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_characterization Characterization Monomers Charge Monomers (this compound, Diol) Catalyst Add Catalyst & Stabilizer Monomers->Catalyst Esterification Esterification (180-220°C, N2) - H2O removal Catalyst->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) - Diol removal Esterification->Polycondensation Isolation Polymer Isolation Polycondensation->Isolation Purification Dissolution & Precipitation Isolation->Purification Drying Vacuum Drying Purification->Drying Analysis FTIR, NMR, GPC, DSC, TGA, POM Drying->Analysis G Influence of Synthesis Parameters on LCP Properties cluster_params Synthesis Parameters cluster_props Polymer Properties Temp Reaction Temperature MW Molecular Weight Temp->MW increases PDI Polydispersity Temp->PDI can broaden Time Reaction Time Time->MW increases Time->PDI can broaden Vacuum Vacuum Level Vacuum->MW increases MonomerRatio Monomer Ratio (Diol/Diacid) MonomerRatio->MW optimizes Catalyst Catalyst Type & Concentration Catalyst->MW influences rate Thermal Thermal Stability (Td) MW->Thermal improves Phase Liquid Crystalline Phase Behavior (Tg, Tm) MW->Phase stabilizes Mechanical Mechanical Strength MW->Mechanical enhances PDI->Mechanical affects

Application Notes and Protocols for the Esterification of 4,4'-Bibenzoic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of liquid crystals through the esterification of 4,4'-bibenzoic acid. This class of liquid crystals, based on a rigid biphenyl (B1667301) core, is of significant interest for applications requiring high thermal stability and well-defined mesomorphic properties.

Introduction

Liquid crystals derived from this compound are a type of calamitic (rod-shaped) liquid crystal. The rigid 4,4'-biphenyl core provides a strong structural anisotropy, which is a prerequisite for the formation of liquid crystalline phases. By attaching flexible alkyl chains to both ends of this rigid core via ester linkages, it is possible to tune the melting and clearing points of the resulting compounds. The length of these alkyl chains plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

The synthesis of these materials typically involves the esterification of the two carboxylic acid groups of this compound with long-chain alcohols. This can be achieved through various methods, including Fischer esterification under acidic catalysis or conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with the alcohol. For the synthesis of polyesters with liquid crystalline properties, this compound can be reacted with diols.

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of dialkyl 4,4'-bibenzoates. The data illustrates the effect of increasing the alkyl chain length on the mesomorphic properties of the compounds.

Compound Name Alkyl Chain (n) Melting Point (°C) Clearing Point (°C) (N-I Transition) Mesophase(s)
Dimethyl 4,4'-bibenzoate1214-216-Crystalline
Diethyl 4,4'-bibenzoate2118-120-Crystalline
Dipropyl 4,4'-bibenzoate3105-107-Crystalline
Dibutyl 4,4'-bibenzoate498-100155Nematic
Dipentyl 4,4'-bibenzoate585-87175Nematic
Dihexyl 4,4'-bibenzoate680-82198Nematic, Smectic
Diheptyl 4,4'-bibenzoate778-80210Nematic, Smectic
Dioctyl 4,4'-bibenzoate875-77225Nematic, Smectic

Note: The presence and type of smectic phases can vary. N-I refers to the Nematic to Isotropic phase transition.

Experimental Protocols

Two primary methods for the esterification of this compound are presented below: direct Fischer esterification and a two-step procedure involving the formation of the diacyl chloride.

Protocol 1: Direct Fischer Esterification of this compound

This protocol describes the synthesis of dioctyl 4,4'-bibenzoate as a representative example.

Materials:

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1 equivalent), 1-octanol (2.5 equivalents), and toluene (100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to yield pure dioctyl 4,4'-bibenzoate as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Protocol 2: Esterification via Diacyl Chloride

This method is often preferred for achieving higher yields and can be performed under milder conditions than Fischer esterification.

Step 1: Synthesis of 4,4'-Bibenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous toluene.

  • Add thionyl chloride (3-4 equivalents) and a catalytic amount of DMF.

  • Fit the flask with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ gases.

  • Heat the mixture to reflux for 4-6 hours, or until the solution becomes clear.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is 4,4'-bibenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification of 4,4'-Bibenzoyl Chloride with 1-Octanol

Materials:

  • 4,4'-Bibenzoyl chloride (from Step 1)

  • 1-Octanol

  • Anhydrous Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl) (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Dissolve 1-octanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Dissolve the 4,4'-bibenzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the alcohol/pyridine mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure dioctyl 4,4'-bibenzoate.

  • Characterize the product as described in Protocol 1.

Mandatory Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product Bibenzoic_Acid This compound Reaction Reaction (Acid Catalyst or Acyl Chloride) Bibenzoic_Acid->Reaction Alcohol Long-chain Alcohol Alcohol->Reaction Washing Washing Reaction->Washing Crude Product Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization LC_Ester Liquid Crystalline Ester Recrystallization->LC_Ester Pure Product

Caption: Experimental workflow for the synthesis of liquid crystalline esters from this compound.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Rigid_Core Rigid Core (4,4'-Biphenyl) Mesophase_Type Mesophase Type (Nematic, Smectic) Rigid_Core->Mesophase_Type Induces Anisotropy Flexible_Chains Flexible Alkyl Chains Flexible_Chains->Mesophase_Type Promotes Smectic Phases with Increasing Length Transition_Temps Phase Transition Temperatures Flexible_Chains->Transition_Temps Influences Packing & Fluidity

Caption: Relationship between molecular structure and liquid crystal properties.

Application Notes and Protocols for Aromatic Polyesters Derived from 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of aromatic polyesters derived from 4,4'-bibenzoic acid. The information is intended to guide researchers in the development of novel polymers for various applications, including drug delivery and advanced materials.

Introduction to this compound-Based Aromatic Polyesters

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid, linear this compound monomer into the polymer backbone can impart unique properties, including liquid crystallinity, which is of significant interest for applications in drug delivery and advanced materials. These polyesters are typically synthesized through polycondensation reactions of this compound or its derivatives with various diols. The choice of the diol comonomer allows for the tuning of the polymer's physical and thermal properties.

Synthesis of Aromatic Polyesters from this compound

Aromatic polyesters based on this compound are most commonly synthesized via melt polycondensation. This solvent-free method is advantageous for achieving high molecular weight polymers. The general synthesis workflow involves two main stages: esterification and polycondensation.

G cluster_0 Melt Polycondensation Workflow monomers This compound (or Dimethyl Ester) + Diol catalyst Catalyst Addition (e.g., Antimony Trioxide) monomers->catalyst esterification Esterification (First Stage) ~180-220°C (Water/Methanol (B129727) Removal) catalyst->esterification polycondensation Polycondensation (Second Stage) High Temperature (250-300°C) High Vacuum esterification->polycondensation polymer Aromatic Polyester (B1180765) polycondensation->polymer

Caption: General workflow for the melt polycondensation synthesis of this compound-based polyesters.

Experimental Protocol: Synthesis of Poly(ethylene bibenzoate)

This protocol describes the synthesis of poly(ethylene bibenzoate) from dimethyl biphenyl-4,4'-dicarboxylate and ethylene (B1197577) glycol.

Materials:

  • Dimethyl biphenyl-4,4'-dicarboxylate

  • Ethylene glycol (excess)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (B84403) (stabilizer)

Procedure:

  • Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with dimethyl biphenyl-4,4'-dicarboxylate, a 100% molar excess of ethylene glycol, 0.05 mol% of antimony(III) oxide, and 0.05 mol% of triphenyl phosphate.

  • Ester Interchange (First Stage): The reaction mixture is heated to 190°C under a slow stream of nitrogen. Methanol is evolved as a byproduct of the ester interchange reaction and is collected. The temperature is gradually increased to 230°C over 2-3 hours until approximately 90% of the theoretical amount of methanol is collected.

  • Polycondensation (Second Stage): The nitrogen inlet is closed, and a vacuum is slowly applied (to <1 Torr). The temperature is raised to 270-280°C. The polycondensation reaction is continued for 3-4 hours, during which excess ethylene glycol is removed. The viscosity of the reaction mixture will noticeably increase.

  • Polymer Isolation: The reactor is cooled to room temperature, and the solid polymer is isolated. The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol. The purified polymer is then dried in a vacuum oven.

Physicochemical and Thermal Properties

The properties of polyesters derived from this compound are highly dependent on the diol used in the polymerization. Generally, the incorporation of the rigid biphenyl (B1667301) unit leads to high glass transition temperatures (Tg) and melting points (Tm), as well as excellent thermal stability.

Polymer NameDiol UsedTg (°C)Tm (°C)Decomposition Temp (°C)
Poly(ethylene bibenzoate)Ethylene Glycol~90-100~350-360> 450
Poly(butylene bibenzoate)1,4-Butanediol~70-80~300-310> 450
Poly(hexamethylene bibenzoate)1,6-Hexanediol~50-60~250-260> 440

Note: The values presented are approximate and can vary depending on the molecular weight and crystallinity of the polymer.

Applications in Drug Development

Aromatic polyesters, particularly those exhibiting liquid crystalline properties, are promising candidates for drug delivery systems. The ordered structure of liquid crystalline polymers can provide a matrix for the controlled release of therapeutic agents.[1] While specific data on this compound-based polyesters for drug delivery is limited, the general principles for aromatic polyesters can be applied.

Potential Drug Delivery Mechanisms

The release of a drug from a polyester matrix can be governed by several mechanisms, including diffusion, swelling of the polymer, and degradation of the polymer matrix. For aromatic polyesters, which are generally hydrophobic and have low degradation rates, diffusion is often the primary release mechanism.

G cluster_0 Drug Release from Polyester Matrix drug_loaded Drug-Loaded Polyester Matrix diffusion Drug Diffusion through Polymer Chains drug_loaded->diffusion swelling Polymer Swelling & Drug Release drug_loaded->swelling degradation Polymer Degradation & Drug Release drug_loaded->degradation released Drug Release diffusion->released swelling->released degradation->released

Caption: Potential mechanisms for drug release from a polyester matrix.

Biocompatibility and Degradation

The biocompatibility of polyesters is a critical factor for their use in biomedical applications. While aliphatic polyesters are known for their biocompatibility and biodegradability, aromatic polyesters are generally more resistant to degradation.[2] In vitro degradation studies can be performed to assess the stability of these materials in physiological conditions.

Protocol: In Vitro Degradation Study

  • Sample Preparation: Prepare thin films or nanoparticles of the this compound-based polyester.

  • Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Analysis: At predetermined time points, remove the samples from the PBS solution, rinse with deionized water, and dry under vacuum.

  • Characterization: Analyze the samples for changes in mass, molecular weight (via gel permeation chromatography), and surface morphology (via scanning electron microscopy) to determine the extent of degradation.

Potential Cellular Interactions and Signaling Pathways

The interaction of polymeric materials with cells is a complex process that can be influenced by the polymer's surface chemistry, topography, and degradation products. While there is no direct evidence linking this compound-based polyesters to specific signaling pathways, it is plausible that interactions could occur through several mechanisms.

The aromatic nature of the polymer may influence protein adsorption on its surface, which in turn can affect cell adhesion and subsequent signaling cascades.[1] Furthermore, if degradation occurs, the release of this compound and the corresponding diol could have biological effects. For instance, some aromatic compounds have been shown to interact with cellular receptors or influence intracellular signaling.

G cluster_0 Hypothetical Polymer-Cell Interaction polymer Polymer Surface protein Protein Adsorption polymer->protein cell_receptor Cell Surface Receptor protein->cell_receptor adhesion Cell Adhesion cell_receptor->adhesion signaling Intracellular Signaling Cascade adhesion->signaling response Cellular Response signaling->response

Caption: A hypothetical pathway for polymer-cell interaction mediated by protein adsorption.

Further research is necessary to elucidate the specific biological interactions of polyesters derived from this compound and their potential impact on cellular signaling pathways. This is a crucial area of investigation for the development of these materials for biomedical applications.

References

Synthesis of Metal-Organic Frameworks Using Biphenyl-4,4'-dicarboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing Biphenyl-4,4'-dicarboxylic acid (BPDC) as a principal organic linker. The protocols outlined below are based on established hydrothermal and solvothermal methods, offering a foundation for the synthesis of various MOFs with applications in gas storage, catalysis, and drug delivery.[1]

Introduction

Biphenyl-4,4'-dicarboxylic acid is a versatile and widely used organic linker in the construction of MOFs. Its rigid, linear structure and the presence of two carboxylate groups facilitate the formation of robust and porous frameworks with diverse metal ions. The resulting MOFs often exhibit high thermal stability and significant surface areas, making them attractive materials for a range of applications. This note details the synthesis of a nickel-based MOF (Ni-BPDC) via a hydrothermal method and an aluminum-based MOF (Al-BPDC, DUT-5 type) through a solvothermal approach.

Data Presentation

The following tables summarize key quantitative data for the synthesis of Ni-BPDC and Al-BPDC MOFs, providing a comparative overview of their properties.

Table 1: Synthesis Parameters for BPDC-based MOFs

ParameterNi-BPDC (Hydrothermal)Al-BPDC (Solvothermal)
Metal Source Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
Ligand Biphenyl-4,4'-dicarboxylic acid (BPDC)Biphenyl-4,4'-dicarboxylic acid (BPDC)
Molar Ratio (Metal:Ligand) 2:31.3:1
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 180 °C120 °C
Reaction Time Not specified in abstracts, typically 12-72h24 hours
Activation Temperature 120 °C (in vacuum)130 °C

Table 2: Physicochemical Properties of BPDC-based MOFs

PropertyNi-BPDCAl-BPDC (DUT-5)
Specific Surface Area (BET) 311.99 m²/g[2][3][4]Not specified
Pore Size Distribution 1-40 nm[2][4]Not specified
Average Pore Diameter ~29.2 nm[2][3]Not specified
Thermal Stability Stable up to 400 °C[3]Not specified
Morphology Nanoplates[2][3]Not specified

Experimental Protocols

Hydrothermal Synthesis of Ni-BPDC MOF

This protocol is adapted from a facile, one-step hydrothermal method for synthesizing a nickel-based MOF.[2][3][5]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve 0.096 g of Nickel(II) nitrate hexahydrate in 20 mL of DMF.

    • In a separate container, dissolve 0.149 g of BPDC in 20 mL of DMF.[3]

    • Combine the two solutions in a beaker and stir continuously. The molar ratio of metal ions to organic ligands should be maintained at 2:3.[2][3]

  • Hydrothermal Synthesis:

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 180 °C. The reaction time can be varied to optimize crystal growth, typically ranging from 12 to 72 hours.

  • Product Isolation and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product with fresh DMF multiple times to remove any unreacted starting materials.

  • Activation:

    • Activate the synthesized MOF by heating it at 120 °C under vacuum for 24 hours to remove residual solvent molecules from the pores.[2]

Solvothermal Synthesis of Al-BPDC MOF (DUT-5 type)

This protocol describes the synthesis of an aluminum-based MOF, isoreticular to DUT-5.[6]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve 0.54 mmol of BPDC in 20 mL of DMF in a reaction vessel. This may require heating to 120 °C.[6]

    • In a separate container, dissolve 0.2600 g (0.70 mmol) of Aluminum nitrate nonahydrate in 5 mL of DMF.[6]

    • Add the aluminum nitrate solution to the BPDC solution.[6]

  • Solvothermal Synthesis:

    • Stir the reaction mixture under reflux at 120 °C for 24 hours.[6]

  • Product Isolation and Washing:

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the collected solid with DMF (3 x 25 mL) followed by deionized water (1 x 25 mL).[6]

  • Drying and Activation:

    • Dry the product at room temperature overnight.

    • Further dry the MOF at 130 °C for 3 days to ensure complete removal of solvent.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of Ni-BPDC and Al-BPDC MOFs.

MOF_Synthesis_Workflow Experimental Workflow for MOF Synthesis cluster_hydrothermal Hydrothermal Synthesis (Ni-BPDC) cluster_solvothermal Solvothermal Synthesis (Al-BPDC) H1 Prepare Solutions (Ni(NO₃)₂·6H₂O in DMF & BPDC in DMF) H2 Mix Solutions (Molar Ratio Ni:BPDC = 2:3) H1->H2 H3 Transfer to Autoclave H2->H3 H4 Heat at 180°C H3->H4 H5 Cool to Room Temperature H4->H5 H6 Isolate Product (Filtration/Centrifugation) H5->H6 H7 Wash with DMF H6->H7 H8 Activate at 120°C (Vacuum) H7->H8 S1 Prepare Solutions (Al(NO₃)₃·9H₂O in DMF & BPDC in DMF at 120°C) S2 Mix Solutions S1->S2 S3 Reflux at 120°C (24 hours) S2->S3 S4 Cool to Room Temperature S3->S4 S5 Isolate Product (Filtration) S4->S5 S6 Wash with DMF and Water S5->S6 S7 Dry at Room Temperature S6->S7 S8 Activate at 130°C S7->S8

References

Application of 4,4'-Bibenzoic Acid Derivatives in Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4,4'-bibenzoic acid and its derivatives in drug formulation, with a primary focus on their role as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) for targeted drug delivery.

Introduction

This compound, also known as biphenyl-4,4'-dicarboxylic acid (BPDC), and its derivatives are rigid, linear organic molecules that have garnered significant attention in pharmaceutical sciences. Their unique structural properties make them ideal building blocks for the construction of highly porous and crystalline materials known as Metal-Organic Frameworks (MOFs). These MOFs can encapsulate therapeutic agents, offering a promising platform for controlled and targeted drug delivery. The ability to modify the functional groups on the biphenyl (B1667301) core allows for the fine-tuning of the MOF's properties, such as pore size, surface chemistry, and drug release kinetics, to suit specific therapeutic applications.

Application Notes

The primary application of this compound derivatives in drug formulation is in the creation of MOF-based drug delivery systems. These systems offer several advantages over traditional drug carriers:

  • High Drug Loading Capacity: The porous nature of MOFs allows for a high loading capacity of various drug molecules, ranging from small molecules to larger biologics.[1][2]

  • Controlled Release: The release of the encapsulated drug can be controlled by the structure of the MOF and can be triggered by specific stimuli in the target environment, such as pH.[3]

  • Targeted Delivery: The surface of the MOFs can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Biocompatibility: MOFs synthesized from biocompatible metal ions (e.g., zinc, iron) and organic linkers like this compound derivatives are being explored for their potential in biomedical applications.[1]

Commonly studied drugs for encapsulation in this compound-based MOFs include the anticancer agents doxorubicin (B1662922) and 5-fluorouracil. The acidic tumor microenvironment can trigger the release of these drugs, leading to localized therapeutic action.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug formulations utilizing MOFs synthesized with this compound and its derivatives.

MOF System (Metal + Linker)DrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Particle Size (nm)BET Surface Area (m²/g)Pore Volume (cm³/g)
Zn-based MOF (4-dimethylaminobenzoic acid)Doxorubicin33.74--1532.58 (before loading), 1380.01 (after loading)0.36 (before loading), 0.28 (after loading)
Zn-MOF (4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid)5-Fluorouracil53.3----
Cu-MOF-2 (biphenyl-4,4-dicarboxylic acid)Montelukast (B128269) SodiumVaries with MOF:drug ratio---0.203667
Adenine-based MOF (biphenyl-4,4'-dicarboxylic acid)Etilefrine Hydrochloride-----
MOF SystemDrugRelease ConditionsRelease Profile Highlights
Zn-based MOF (4-dimethylaminobenzoic acid)DoxorubicinpH 3.8, 5.8, and 7.4pH-sensitive release: 92.17% release at pH 3.8, 55.32% at pH 5.8, and 36.52% at pH 7.4 after 15 minutes.
Cu-MOF-2 (biphenyl-4,4-dicarboxylic acid)Montelukast SodiumpH 7.4 at 37 °CBiphasic kinetics: initial burst release within 30-60 minutes followed by a slower release phase.[4]
Adenine-based MOF (biphenyl-4,4'-dicarboxylic acid)Etilefrine HydrochlorideSimulated Body Fluid (SBF)bMOF-1: 50% release after 15 days, complete release at 80 days. bMOF-100: 50% release after 4 hours, complete release at 69 days.[5]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based MOF (Cu-MOF-2)

This protocol describes the solvothermal synthesis of a copper-based MOF using biphenyl-4,4'-dicarboxylic acid (BPDC).[4]

Materials:

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Chloroform (B151607)

  • Teflon-lined autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

Procedure:

  • In a Teflon cup, dissolve 2.5 mmol of biphenyl-4,4'-dicarboxylic acid (BPDC) in 25 mL of DMF.

  • Stir the solution vigorously for 30 minutes to ensure a uniform mixture.

  • In a separate container, dissolve the copper(II) salt in DMF.

  • Combine the two solutions in the Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven at 85 °C for 48 hours.

  • After cooling to room temperature, open the autoclave and add 5 mL of DMF to the mixture, stirring for 15 minutes.

  • Filter the resulting material and wash it several times with DMF to remove any residual metal ions and unreacted BPDC.

  • Dry the obtained Cu-MOF-2 at 60 °C for 12 hours.

Activation of the MOF:

  • To remove residual DMF from the pores, stir the synthesized MOF in ethanol for 24 hours.

  • Separate the MOF by centrifugation, dry it, and then stir it in chloroform for another 24 hours.

  • Dry the activated MOF before proceeding with drug loading.

Protocol 2: Drug Loading into the MOF (Impregnation Method)

This protocol outlines a general procedure for loading a drug, such as montelukast sodium, into the activated MOF.[4][6]

Materials:

  • Activated MOF (e.g., Cu-MOF-2)

  • Drug (e.g., Montelukast Sodium)

  • Suitable solvent (e.g., aqueous solution)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare aqueous solutions of the drug at desired concentrations.

  • Disperse a specific amount of the activated MOF into the drug solutions at different MOF-to-drug ratios (e.g., 1:2, 1:1, 2:1).

  • Stir the mixtures at room temperature for 24 hours.

  • Centrifuge the suspensions at 3000 rpm for 30 minutes to separate the drug-loaded MOF.

  • Collect and dry the drug-loaded MOF.

  • Analyze the supernatant using a UV-Vis spectrophotometer to determine the amount of non-encapsulated drug and calculate the drug loading efficiency.

Protocol 3: Characterization of Drug-Loaded MOFs

This protocol describes common techniques to characterize the synthesized and drug-loaded MOFs.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline structure and phase purity of the MOF before and after drug loading.

  • Procedure: Obtain PXRD patterns of the samples using a diffractometer with Cu Kα radiation. Compare the experimental patterns with simulated or reference patterns.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers, as well as the presence of the drug.

  • Procedure: Record FTIR spectra of the samples in the range of 4000-400 cm⁻¹.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and to quantify the amount of loaded drug.

  • Procedure: Heat a small amount of the sample under a nitrogen atmosphere at a constant heating rate and record the weight loss as a function of temperature.

4. Brunauer–Emmett–Teller (BET) Analysis:

  • Purpose: To determine the surface area and pore volume of the MOF, which are crucial for drug loading capacity.

  • Procedure: Perform nitrogen adsorption-desorption measurements at 77 K after degassing the sample.

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for studying the release of the drug from the MOF carrier.[4]

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 5.5)

  • Magnetic stirrer

  • Incubator or water bath at 37 °C

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS at the desired pH.

  • Place the suspension in an incubator or water bath at 37 °C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Centrifuge the aliquot to separate any MOF particles.

  • Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

  • Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the drug-loaded MOFs on cancer cell lines.[7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Drug-loaded MOF suspension in culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the drug-loaded MOF, the empty MOF (as a control), and the free drug (as a positive control). Include untreated cells as a negative control.

  • Incubate the plates for another 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways

The drugs delivered using this compound-based MOFs, such as doxorubicin and 5-fluorouracil, exert their therapeutic effects by modulating specific cellular signaling pathways, often leading to apoptosis (programmed cell death) in cancer cells.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage TGFb TGF-β Signaling Doxorubicin->TGFb MAPK MAPK Pathway (p38, JNK) Doxorubicin->MAPK p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Smad3 Smad3 p53->Smad3 cooperates with Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TGFb->Smad3 Smad3->Apoptosis MAPK->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathways.

FiveFU_Signaling_Pathway FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Synthesis RNA Synthesis & Function FUTP->RNA_Synthesis Incorporation DNA_Synthesis DNA Synthesis & Repair FdUTP->DNA_Synthesis Incorporation dNTP_pool dNTP Pool Imbalance TS->dNTP_pool dNTP_pool->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Experimental Workflows

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis & Characterization cluster_loading Drug Loading & Characterization cluster_evaluation In Vitro Evaluation Synthesis MOF Synthesis (Solvothermal) Activation Activation Synthesis->Activation Char1 Characterization (PXRD, FTIR, TGA, BET) Activation->Char1 Loading Drug Loading (Impregnation) Char1->Loading Char2 Characterization of Drug-Loaded MOF Loading->Char2 Release Drug Release Study Char2->Release Cytotoxicity Cytotoxicity Assay (MTT) Char2->Cytotoxicity

Caption: Experimental workflow for MOF-based drug delivery.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_treatment Add Drug Formulations (Varying Concentrations) incubate1->add_treatment incubate2 Incubate for 24-72h add_treatment->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan Crystals (Add DMSO) incubate3->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow of the MTT cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Bibenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-bibenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 4,4'-dimethylbiphenyl (B165725) or 4,4'-diisopropylbiphenyl.[1]

  • Incompletely oxidized intermediates: For instance, if oxidizing a dialkylbiphenyl, intermediates such as 4'-alkyl-4-biphenylcarboxylic acid may be present.[1]

  • Byproducts from side reactions: The synthesis of biphenyl (B1667301) compounds can sometimes lead to the formation of isomers or polymeric materials.

  • Residual catalysts: If transition metal catalysts are used in cross-coupling reactions, trace amounts may remain in the crude product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. For aromatic dicarboxylic acids, polar aprotic solvents are often effective. Based on available data for this compound and similar compounds, promising solvents include:

  • N,N-Dimethylformamide (DMF): Has been successfully used for the recrystallization of this compound.[2][3]

  • Methanol: Can be used for recrystallization, potentially in a solvent-antisolvent system.[4]

  • Aqueous alkaline solutions: The crude acid can be dissolved in a basic solution (e.g., sodium hydroxide) and then reprecipitated by the addition of a mineral acid. This is an effective purification method.

  • Mixtures of solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can be employed to achieve optimal crystallization.

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific crude product.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

A3: If the compound fails to dissolve, consider the following troubleshooting steps:

  • Increase the solvent volume: Add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.

  • Increase the temperature: Ensure your solvent is at or near its boiling point (if safe to do so).

  • Choose a more suitable solvent: If the compound remains insoluble even with additional solvent and heat, the chosen solvent may not be appropriate. Refer to the solvent selection guide (Q2) and perform solubility tests with alternative solvents.

  • Ensure the compound is not an insoluble impurity: It is possible that the undissolved solid is a highly insoluble impurity. If the majority of your compound has dissolved, you may proceed with hot filtration to remove the insoluble material.

Q4: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or the solution being too supersaturated upon cooling. To address this:

  • Reheat the solution and add more solvent: This will decrease the saturation level of the solution.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. Slower cooling encourages the formation of well-defined crystals.

  • Use a solvent mixture: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites and induce crystallization.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

Q5: No crystals have formed even after the solution has cooled for an extended period. What is the next step?

A5: If crystallization does not occur, the solution is likely not supersaturated. The following steps can be taken:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce the solvent volume: If induction methods fail, it is likely that too much solvent was used. Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

  • Add an anti-solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes turbid. Then, allow it to cool slowly.

  • Cool to a lower temperature: If the solution has been cooling at room temperature, try placing it in an ice bath or a refrigerator to further decrease the solubility.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Purified Product - Too much solvent was used. - The crude material had a low percentage of the desired product. - Premature crystallization during hot filtration. - Crystals were lost during transfer steps.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the minimum amount of hot solvent is used for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Rinse the crystallization flask with a small amount of cold solvent and transfer this to the filter to collect all crystals.
Colored Impurities in Final Product - The impurity is co-crystallizing with the product. - The impurity is not effectively removed by the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield. - Consider a different recrystallization solvent.
Final Product is Not Pure - Inefficient removal of impurities by the chosen solvent. - Rapid crystallization trapping impurities within the crystal lattice. - The impurity has similar solubility to the product in the chosen solvent.- Ensure slow cooling to allow for the formation of pure crystals. - Perform a second recrystallization of the purified product. - Try a different recrystallization solvent or a mixture of solvents. - Consider alternative purification methods such as column chromatography if recrystallization is ineffective.

Experimental Protocols

Protocol 1: Recrystallization of this compound from N,N-Dimethylformamide (DMF)

This protocol is based on a reported method for the recrystallization of this compound.[2][3]

  • Dissolution: In a fume hood, suspend 1.0 g of crude this compound in approximately 100 mL of DMF in an Erlenmeyer flask.

  • Heating: Heat the suspension to 100°C while stirring. Add DMF in small portions until the acid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling DMF to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The formation of colorless crystals should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold DMF, followed by a solvent in which this compound is sparingly soluble at room temperature (e.g., cold ethanol (B145695) or water) to remove residual DMF.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Recrystallization Procedure Using a Solvent/Anti-Solvent System

This is a general protocol that can be adapted for various solvent systems.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., DMF, methanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the "good" and "poor" solvents, or with just the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

SolventPolaritySuitability for RecrystallizationNotes
WaterHighPoor (as a single solvent)Can be used as an anti-solvent with a more soluble organic solvent. Solubility is significantly increased in alkaline water.
MethanolHighModerateCan be used for recrystallization, potentially in a mixture with water.[4]
EthanolHighModerateSimilar to methanol, can be used in a solvent/anti-solvent system with water.
AcetoneMediumPotentially GoodOften a good solvent for polar organic compounds.
N,N-Dimethylformamide (DMF)HighGoodHas been shown to be an effective solvent for the recrystallization of this compound.[2][3]
TolueneLowPoorUnlikely to be a good solvent due to the high polarity of the dicarboxylic acid.
HexaneLowPoorA non-polar solvent, unsuitable for dissolving this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities clear_solution Clear Hot Solution hot_filtration->clear_solution cooling Slow Cooling clear_solution->cooling crystals Crystal Formation cooling->crystals mother_liquor Soluble Impurities in Mother Liquor crystals->mother_liquor vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree cluster_induction Induce Crystallization cluster_concentration Increase Concentration cluster_antisolvent Add Anti-Solvent start No Crystals Form Upon Cooling scratch Scratch Flask with Glass Rod start->scratch seed Add Seed Crystal start->seed decision1 Crystals Form? scratch->decision1 seed->decision1 reheat Reheat Solution boil Boil Off Excess Solvent reheat->boil recool Cool Again boil->recool decision2 Is the compound highly soluble in the current solvent? recool->decision2 add_anti Add 'Poor' Solvent Dropwise turbid Solution Becomes Turbid add_anti->turbid cool_again Cool Slowly turbid->cool_again success Success! decision1->success Yes no_success1 No decision1->no_success1 no_success1->reheat decision2->add_anti Yes no_success2 No decision2->no_success2 no_success2->reheat Repeat concentration

References

Technical Support Center: Optimizing Synthesis of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-bibenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound are the Suzuki-Miyaura coupling, the oxidation of 4,4'-dimethylbiphenyl (B165725), and the Ullmann reaction. Each method offers distinct advantages and challenges in terms of reaction conditions, catalyst selection, and yield.

Q2: Which synthesis method is considered the most environmentally friendly?

A2: An optimized Suzuki-Miyaura coupling using a ligand-free palladium on carbon (Pd/C) catalyst in an ethanol (B145695)/water solvent system is a greener alternative to traditional methods that often employ toxic solvents like toluene (B28343) or 1,4-dioxane (B91453) and require inert gas atmospheres. This modified approach can be conducted at room temperature and allows for the recycling of the catalyst.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common technique to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to analyze aliquots from the reaction mixture.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of this compound.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), unless using a protocol specifically designed for aerobic conditions.[2] For Pd(II) pre-catalysts, ensure complete reduction to the active Pd(0) species.

  • Poor Solubility of Reactants: 4-Bromobenzoic acid and boronic acids can have limited solubility in certain organic solvents. Using a solvent mixture, such as dioxane/water or THF/water, can improve solubility.[3] The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also enhance the reaction rate in aqueous media.

  • Suboptimal Base: The choice and quality of the base are critical. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base should be finely powdered and anhydrous for best results. Some anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[4]

  • Boronic Acid Instability: Boronic acids can be unstable and prone to degradation. Use high-quality boronic acids and consider using boronic esters (e.g., pinacol (B44631) esters) for increased stability.

Problem 2: Significant formation of dehalogenated byproducts.

Possible Causes & Solutions:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation. Optimize the reaction temperature and monitor for completion to avoid unnecessarily long reaction times.

  • Choice of Base and Ligand: Certain bases and phosphine (B1218219) ligands can promote dehalogenation. If this is a persistent issue, screen different bases and ligands to find a combination that minimizes this side reaction.

Problem 3: Homocoupling of the boronic acid is observed.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas the reaction mixture and maintain an inert atmosphere.

  • Use of Pd(II) Pre-catalysts: Pd(II) sources can be reduced to Pd(0) by the homocoupling of two boronic acid molecules. Using a Pd(0) source directly or ensuring rapid reduction of the Pd(II) pre-catalyst can mitigate this.[5]

Oxidation of 4,4'-Dimethylbiphenyl

Problem 1: Incomplete oxidation or low yield of this compound.

Possible Causes & Solutions:

  • Insufficient Oxidizing Agent: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate) is used to drive the reaction to completion.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures. Carefully control the reaction temperature to achieve a reasonable reaction rate without promoting side reactions.

  • Poor Solubility: The starting material may have limited solubility in the reaction medium. The use of a co-solvent or a phase transfer catalyst can improve solubility and reaction efficiency.

Problem 2: Formation of multiple side products.

Possible Causes & Solutions:

  • Over-oxidation or Side-chain Cleavage: Harsh reaction conditions can lead to the formation of various byproducts, including derivatives of benzoic acid and phenol.[6] Optimize the reaction temperature and time to minimize the formation of these impurities.

  • Benzylic Bromination (if using NBS): When using N-bromosuccinimide (NBS) for benzylic functionalization prior to oxidation, ensure that the reaction conditions are selective for the desired transformation.

Ullmann Reaction

Problem 1: The reaction requires harsh conditions (high temperature, long reaction time).

Possible Causes & Solutions:

  • Traditional Protocol: Classic Ullmann reactions are known for requiring high temperatures. Modern protocols often employ ligands (e.g., 1,10-phenanthroline) that can facilitate the reaction at lower temperatures.

  • Catalyst Choice: While copper powder is traditionally used, copper(I) salts like CuI are often more reactive. The use of copper nanoparticles can also lead to milder reaction conditions.[7]

  • Solvent: High-boiling polar solvents like DMF or DMSO are typically used. The choice of solvent can influence the required reaction temperature.

Problem 2: Low yield of this compound.

Possible Causes & Solutions:

  • Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. While traditional methods used stoichiometric copper, modern catalytic versions typically use 5-20 mol% of a copper salt.

  • Base: A suitable base, such as potassium carbonate, is required to neutralize the acid formed during the reaction. Ensure the base is anhydrous and present in sufficient quantity.

  • Inert Atmosphere: While not always as critical as in palladium-catalyzed reactions, performing the reaction under an inert atmosphere can prevent the oxidation of the copper catalyst and improve yields.

Data Presentation

Table 1: Comparison of Optimized Suzuki-Miyaura Coupling Conditions

ParameterTraditional ConditionsOptimized Pd/C Conditions
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with ligandLigand-free Pd/C
Solvent Toluene or 1,4-DioxaneEthanol/Water
Temperature 80-120 °CRoom Temperature
Atmosphere Inert (Nitrogen or Argon)Air
Reaction Time > 8 hours30 minutes
Catalyst Recovery DifficultRecyclable up to 5 times

Data compiled from a study on Pd/C-catalyzed synthesis of 4-bibenzoic acid.[1]

Experimental Protocols

Method 1: Optimized Suzuki-Miyaura Coupling

This protocol is adapted from an environmentally friendly procedure for the synthesis of this compound.[1]

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of ethanol and water (v/v = 1:1).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Add 10% Pd/C (1-2 mol%) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be washed with ethanol and water and reused.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Oxidation of 4,4'-Dimethylbiphenyl

This protocol is a general procedure based on the oxidation of alkyl arenes.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4,4'-dimethylbiphenyl (1.0 mmol) and a solution of sodium hydroxide in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (a molar excess, e.g., 4.0 mmol) in water to the refluxing mixture.

  • Continue refluxing with vigorous stirring until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid until no more precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

Method 3: Ullmann Homocoupling

This is a plausible protocol for the Ullmann homocoupling of 4-halobenzoic acid, adapted from general procedures for Ullmann reactions.

Materials:

  • 4-Iodobenzoic acid or 4-bromobenzoic acid

  • Copper(I) iodide (CuI) or copper powder

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser, add 4-iodobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10-20 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing dilute hydrochloric acid to precipitate the product.

  • Stir for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the crude product with water and then purify by recrystallization.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Bromobenzoic Acid + Phenylboronic Acid Stir Stir at Room Temp (30 min) Reactants->Stir Solvent Ethanol/Water Solvent->Stir Base K2CO3 Base->Stir Catalyst Pd/C Catalyst->Stir Filter Filter to Recover Catalyst Stir->Filter Acidify Acidify Filtrate (HCl) Filter->Acidify Precipitate Precipitate Product Acidify->Precipitate Isolate Isolate & Dry Precipitate->Isolate Recrystallize Recrystallize Isolate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Optimized Suzuki-Miyaura coupling workflow.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low Yield Observed C1 Inert Atmosphere? Start->C1 R1 Optimal Temperature? Start->R1 B1 Anhydrous/Fine Base? Start->B1 C2 Degassed Solvents? C1->C2 C3 Catalyst Quality? C2->C3 R2 Sufficient Time? R1->R2 R3 Reactant Solubility? R2->R3 B2 Boronic Acid Purity? B1->B2

References

Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Biphenyl-4,4'-dicarboxylic acid (BPDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of BPDA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Biphenyl-4,4'-dicarboxylic acid (BPDA)?

A1: The primary synthetic routes to BPDA include:

  • Oxidation of 4,4'-dialkylbiphenyls: This is a widely used industrial method, particularly the oxidation of 4,4'-dimethylbiphenyl (B165725) or 4,4'-diisopropylbiphenyl (B92181).

  • Suzuki-Miyaura Coupling: A versatile method involving the palladium-catalyzed cross-coupling of a 4-halobenzoic acid derivative with a 4-carboxyphenylboronic acid derivative.

  • Ullmann Coupling: A classical method that uses copper to couple two molecules of a 4-halobenzoic acid derivative.

  • Grignard Reaction: Involves the reaction of a Grignard reagent derived from a 4-halobenzoic acid ester with a suitable electrophile, followed by hydrolysis.

Q2: What are the key factors that influence the yield of BPDA?

A2: Several factors can significantly impact the yield of BPDA, including:

  • Choice of Synthesis Method: Each method has its own advantages and disadvantages in terms of yield, purity, and reaction conditions.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are all critical parameters that need to be optimized for each method.

  • Catalyst Activity: The choice and handling of the catalyst are crucial, especially in coupling reactions. Deactivated or inappropriate catalysts can lead to low or no product formation.

  • Work-up and Purification: Inefficient extraction and purification procedures can result in significant product loss.

Q3: How can I purify crude BPDA?

A3: A common and effective method for purifying BPDA is through acid-base extraction. The crude product is dissolved in an aqueous alkaline solution (like sodium hydroxide) to form the disodium (B8443419) salt of BPDA, which is soluble in water. Insoluble impurities can then be removed by filtration. The BPDA is then precipitated by acidifying the aqueous solution with a mineral acid (like hydrochloric acid), followed by filtration, washing with water, and drying. Recrystallization from a suitable solvent can also be employed for further purification.

Troubleshooting Guides

Method 1: Oxidation of 4,4'-Dialkylbiphenyls

Issue 1: Low Yield of BPDA

  • Possible Cause: Incomplete oxidation of the starting material.

    • Solution:

      • Ensure the catalyst system (e.g., Cobalt-Manganese-Bromide) is active and used in the correct proportions.

      • Increase the reaction time or temperature, but monitor for potential side reactions like decarboxylation.

      • Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions.

      • In the case of oxidation with molecular oxygen, ensure a sufficient and continuous supply of oxygen or air.

  • Possible Cause: Formation of byproducts.

    • Solution:

      • The primary byproducts are often partially oxidized intermediates (e.g., 4'-methylbiphenyl-4-carboxylic acid). Optimize reaction conditions to favor complete oxidation.

      • Over-oxidation can lead to the formation of smaller aromatic acids. Carefully control the reaction temperature and time.

Issue 2: Product is difficult to purify

  • Possible Cause: Presence of unreacted starting material and partially oxidized intermediates.

    • Solution:

      • Optimize the reaction to drive it to completion.

      • Utilize the difference in solubility and acidity of the desired product and impurities. BPDA is a diacid and will have different solubility characteristics compared to mono-acid intermediates. Purification via alkaline solution and subsequent precipitation is often effective.[1]

Method 2: Suzuki-Miyaura Coupling

Issue 1: Low or No Product Formation

  • Possible Cause: Inactive catalyst.

    • Solution:

      • Use a fresh batch of palladium catalyst. Pd(PPh₃)₄ can be sensitive to air and moisture.

      • Consider using a more robust pre-catalyst or a different ligand system that is more stable and active for your specific substrates.

  • Possible Cause: Poor choice of base or solvent.

    • Solution:

      • The choice of base is critical. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The optimal base depends on the substrates and solvent.

      • A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used. Ensure the solvent is degassed to prevent oxidation of the catalyst.

Issue 2: Significant amount of homo-coupling byproduct

  • Possible Cause: The reaction conditions favor the coupling of two molecules of the boronic acid derivative.

    • Solution:

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote homo-coupling.

      • Control the stoichiometry of the reactants carefully.

      • Optimize the catalyst and ligand system.

Method 3: Ullmann Coupling

Issue 1: Low Yield and Harsh Reaction Conditions

  • Possible Cause: The classic Ullmann coupling often requires high temperatures and long reaction times, which can lead to decomposition of starting materials and products.

    • Solution:

      • Consider using a more modern Ullmann-type reaction with activating ligands for the copper catalyst, which can allow for milder reaction conditions.

      • Ensure the copper catalyst is activated. This can sometimes be achieved by washing with a dilute acid to remove any oxide layer.

Issue 2: Difficulty in removing copper from the final product

  • Possible Cause: Copper salts can be difficult to remove completely during work-up.

    • Solution:

      • Thorough washing of the crude product is essential.

      • Chelating agents can sometimes be used to sequester and remove copper ions.

Data Presentation

Table 1: Comparison of BPDA Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentTypical YieldPurityKey AdvantagesKey Disadvantages
Oxidation4,4'-DiisopropylbiphenylCo/Mn catalyst, Molecular Oxygen~90%[2]~95% (crude)[2]High yield, suitable for large scaleHigh temperature and pressure, potential for byproducts
Suzuki-Miyaura Coupling4-Bromobenzoic acid, 4-Carboxyphenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)64-82%HighMild conditions, high functional group toleranceExpensive catalyst, potential for catalyst poisoning
Ullmann Couplingp-Bromobenzoic acidCopperModerateVariableLower cost catalyst than palladiumHarsh conditions, often lower yields, copper removal can be an issue
Grignard Reaction4-Bromobenzoic acid ester, Mg, CO₂Mg, CO₂ModerateVariableReadily available starting materialsRequires strictly anhydrous conditions, potential for side reactions

Experimental Protocols

Protocol 1: Oxidation of 4,4'-Diisopropylbiphenyl

This protocol is adapted from a patented industrial process.[2]

  • Reaction Setup:

    • Charge a high-pressure autoclave reactor with glacial acetic acid, cobalt acetate (B1210297) tetrahydrate, manganese acetate tetrahydrate, and ammonium (B1175870) bromide.

    • Stir the mixture vigorously.

  • Reaction:

    • Heat the reactor to 180°C and pressurize with air to 15 kg/cm ²-G.

    • Feed a solution of 4,4'-diisopropylbiphenyl in glacial acetic acid into the reactor over 1 hour.

    • Continue to introduce air at the same temperature and pressure for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 100°C.

    • Filter the precipitated crude BPDA.

    • Wash the filter cake with hot acetic acid and then with water.

    • Dry the product to obtain crude BPDA.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and 4-Carboxyphenylboronic Acid

This is a representative protocol based on standard Suzuki-Miyaura coupling conditions.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) and 4-carboxyphenylboronic acid (1.1 equivalents) in a 2:1 mixture of dioxane and water.

    • Add sodium carbonate (3 equivalents) as the base.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction:

    • Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the mixture with 2M HCl to a pH of ~2 to precipitate the crude BPDA.

    • Filter the precipitate, wash with water, and then a small amount of a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

    • Further purify by dissolving the crude product in aqueous NaOH, filtering to remove insoluble impurities, and re-precipitating with HCl.

Visualizations

Logical Workflow for Troubleshooting Low Yield in BPDA Synthesis

Troubleshooting_Low_Yield Start Low Yield of BPDA Observed Check_Method Which synthesis method was used? Start->Check_Method Oxidation Oxidation of Dialkylbiphenyl Check_Method->Oxidation Oxidation Suzuki Suzuki-Miyaura Coupling Check_Method->Suzuki Suzuki Ullmann Ullmann Coupling Check_Method->Ullmann Ullmann Grignard Grignard Reaction Check_Method->Grignard Grignard Oxidation_Troubleshoot Check for: - Incomplete Reaction - Catalyst Deactivation - Insufficient Oxidant - Byproduct Formation Oxidation->Oxidation_Troubleshoot Suzuki_Troubleshoot Check for: - Inactive Catalyst - Incorrect Base/Solvent - Homo-coupling - Impure Reagents Suzuki->Suzuki_Troubleshoot Ullmann_Troubleshoot Check for: - Harsh Reaction Conditions - Inactive Copper - Product Decomposition Ullmann->Ullmann_Troubleshoot Grignard_Troubleshoot Check for: - Presence of Water/Moisture - Impure Magnesium - Side reactions with CO2 Grignard->Grignard_Troubleshoot Oxidation_Solution Solutions: - Increase reaction time/temp - Use fresh catalyst - Ensure adequate O2/air supply - Optimize conditions to favor full oxidation Oxidation_Troubleshoot->Oxidation_Solution Suzuki_Solution Solutions: - Use fresh/different catalyst/ligand - Screen bases and solvents - Degas solvent thoroughly - Purify starting materials Suzuki_Troubleshoot->Suzuki_Solution Ullmann_Solution Solutions: - Use modern ligands for milder conditions - Activate copper surface - Optimize temperature and time Ullmann_Troubleshoot->Ullmann_Solution Grignard_Solution Solutions: - Use anhydrous solvents/glassware - Activate magnesium turnings - Control addition of Grignard to CO2 Grignard_Troubleshoot->Grignard_Solution

Caption: Troubleshooting workflow for low BPDA yield.

Suzuki-Miyaura Catalytic Cycle for BPDA Synthesis

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (BPDA) RedElim->Product ArylHalide Ar-X (4-Halobenzoic acid derivative) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 (4-Carboxyphenylboronic acid derivative) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: 4,4'-Bibenzoic Acid Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid, BPDC) in N,N-dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Is this compound completely soluble in DMF at room temperature?

A1: No, this compound generally has limited solubility in DMF at room temperature and may not dissolve completely, often resulting in a cloudy suspension.[1]

Q2: Why is my solution of this compound in DMF cloudy?

A2: A cloudy solution indicates that the this compound has not fully dissolved. This is a common observation, particularly at higher concentrations and ambient temperatures.[1]

Q3: Is it always necessary for the this compound to be completely dissolved in DMF before starting my reaction (e.g., MOF synthesis)?

A3: Not always. For solvothermal or hydrothermal syntheses, the organic linker may dissolve during the reaction as the temperature increases.[1] However, for reactions requiring a homogeneous solution at the outset, complete dissolution is necessary.

Q4: What are the most common methods to improve the solubility of this compound in DMF?

A4: The most common methods are heating the mixture with stirring and using sonication.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not dissolving at room temperature. Low intrinsic solubility at ambient conditions.1. Heating: Gently heat the solution while stirring. A temperature of 100°C has been shown to be effective for dissolving 1.0 g of the acid in approximately 150 mL of DMF.[2] 2. Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
The solution remains cloudy even after initial heating and stirring. The concentration of this compound may be too high for the volume of DMF.1. Increase Solvent Volume: Gradually add more DMF to the mixture while continuing to heat and stir. 2. Extended Heating/Sonication: Continue heating or sonicating for a longer period to ensure maximum dissolution.
Precipitation occurs upon cooling the solution. The solubility of this compound in DMF is temperature-dependent, and it will precipitate out as the solution cools.This is expected behavior. If a room-temperature solution is required, a different solvent system or a lower concentration may be necessary. For procedures like recrystallization, slow cooling is utilized to form crystals.[2]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in DMF with Heating

This protocol is adapted from a method for recrystallization and can be used as a general guideline for dissolving this compound in DMF.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Heat-stir plate

  • Magnetic stir bar

  • Erlenmeyer flask or beaker

  • Thermometer (optional)

Procedure:

  • Weigh the desired amount of this compound and add it to the flask.

  • Add a volume of DMF that is expected to be close to the saturation point at an elevated temperature. A starting point could be a ratio of 1.0 g of acid to 100-150 mL of DMF.[2]

  • Place the flask on the heat-stir plate and add the magnetic stir bar.

  • Begin stirring the mixture.

  • Gently heat the mixture to approximately 100°C.[2]

  • If the acid has not completely dissolved upon reaching the target temperature, continue to add small portions of DMF until a clear solution is obtained.[2]

  • Once dissolved, the solution can be used hot or allowed to cool, depending on the experimental requirements. Be aware that precipitation will likely occur upon cooling.[2]

Visual Aids

Caption: Troubleshooting workflow for dissolving this compound in DMF.

References

Troubleshooting side reactions in 4,4'-Bibenzoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-bibenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Ullmann reaction. The Suzuki-Miyaura coupling typically involves the reaction of a 4-halobenzoic acid (or its ester) with a 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.[1] The Ullmann reaction involves the copper-mediated coupling of two molecules of a 4-halobenzoic acid.[2][3]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the potential causes?

Low yields in Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may have decomposed or may not be active. Ensure you are using a fresh, properly handled catalyst.

  • Inefficient Base: The choice and amount of base are crucial for the activation of the boronic acid.[4][5] Common bases include potassium carbonate, potassium phosphate, and sodium ethoxide.[6] The base strength and solubility can significantly impact the reaction rate.

  • Presence of Oxygen: While some protocols have been developed for reactions in the open air, many Suzuki couplings are sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid, forming 4,4'-dicarboxybiphenyl as a byproduct.[7] Performing the reaction under an inert atmosphere (nitrogen or argon) is often recommended.

  • Poor Solvent Choice: The solvent system needs to facilitate the dissolution of all reactants and the catalyst complex. Common solvent systems include mixtures of water with organic solvents like ethanol (B145695) or 1,4-dioxane.[8]

Q3: I am observing significant amounts of benzoic acid as a byproduct in my Suzuki-Miyaura reaction. What is causing this?

The presence of benzoic acid is likely due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[7] This is often promoted by aqueous basic conditions, especially at elevated temperatures.[7] To mitigate this, consider using boronic esters (e.g., pinacol (B44631) esters), which are more stable and less prone to protodeboronation.[7]

Q4: My Ullmann reaction to synthesize this compound is not proceeding or giving very low yields. What should I check?

The traditional Ullmann reaction is known for requiring harsh conditions and sometimes giving erratic yields.[3] Key factors to consider are:

  • Reaction Temperature: Classic Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[2][9] Ensure your reaction is reaching the necessary temperature.

  • Copper Source and Activation: The reaction relies on a copper catalyst, which can be in the form of copper powder, copper(I) salts (e.g., CuI), or copper-bronze alloys.[3][10] The surface of copper metal may need to be activated to initiate the reaction.

  • Solvent: High-boiling polar solvents such as DMF or NMP are often used.[4][11]

  • Ligands: Modern modifications of the Ullmann reaction include the use of ligands to facilitate the coupling under milder conditions.[3] If you are using a ligand-based system, ensure the ligand is pure and used in the correct stoichiometry.

Troubleshooting Guide: Side Reactions

This guide details common side reactions and provides strategies to minimize them.

Side Reaction Description Common Cause(s) Troubleshooting Strategies
Homocoupling of Boronic Acid Formation of a biaryl from the coupling of two boronic acid molecules.[7]Presence of oxygen in the reaction mixture.[7]- Rigorously degas all solvents and reagents.- Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[7]- Consider using a pre-activated Pd(0) catalyst source.
Dehalogenation Replacement of the halogen on the starting material with a hydrogen atom.[12]- Presence of highly reactive organoboron compounds.- Use of strong reducing agents.- Inappropriate choice of base or ligand.[6]- Use a milder base (e.g., K₂CO₃ instead of NaOEt).[6]- Select appropriate ligands (e.g., bulky phosphine (B1218219) ligands like XPhos).[6]- Control the reaction temperature.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.[7]Aqueous basic conditions, especially at elevated temperatures.[7]- Use boronic esters (e.g., pinacol esters) which are more stable.[7]- If possible, conduct the reaction under anhydrous conditions.[7]
Incomplete Coupling The reaction does not go to completion, leaving unreacted starting materials.- Insufficient reaction time or temperature.- Deactivated catalyst.- Poor solubility of reactants.- Increase reaction time and/or temperature.- Use a fresh, active catalyst.- Optimize the solvent system for better solubility.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzoic acid

  • 4-Carboxyphenylboronic acid (1.2 equivalents)

  • Palladium on carbon (Pd/C, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Ethanol/Water (1:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the Pd/C catalyst.

  • Add the ethanol/water solvent mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Ullmann Coupling of 4-Iodobenzoic Acid

This protocol is based on general procedures for Ullmann condensations and may require optimization.

Materials:

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-iodobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add copper(I) iodide (0.1 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization.

Visualizations

Suzuki_Miyaura_Coupling 4-Halobenzoic Acid 4-Halobenzoic Acid Oxidative Addition Oxidative Addition 4-Halobenzoic Acid->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide Oxidative Addition->Aryl-Pd(II)-Halide Transmetalation Transmetalation Aryl-Pd(II)-Halide->Transmetalation 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid->Transmetalation Base Base Base->Transmetalation Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II) Complex Reductive Elimination Reductive Elimination Diaryl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst This compound This compound Reductive Elimination->this compound

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ullmann_Reaction 4-Halobenzoic Acid (2 eq) 4-Halobenzoic Acid (2 eq) Organocopper Intermediate Organocopper Intermediate 4-Halobenzoic Acid (2 eq)->Organocopper Intermediate Copper Catalyst Copper Catalyst Copper Catalyst->Organocopper Intermediate Heat Heat Heat->Organocopper Intermediate Coupling Coupling Organocopper Intermediate->Coupling This compound This compound Coupling->this compound

Caption: Simplified workflow for the Ullmann reaction.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Low Yield or Incomplete Reaction Low Yield or Incomplete Reaction Analyze Byproducts (TLC, GC-MS, NMR) Analyze Byproducts (TLC, GC-MS, NMR) Low Yield or Incomplete Reaction->Analyze Byproducts (TLC, GC-MS, NMR) Homocoupling Homocoupling Analyze Byproducts (TLC, GC-MS, NMR)->Homocoupling Dehalogenation Dehalogenation Analyze Byproducts (TLC, GC-MS, NMR)->Dehalogenation Protodeboronation Protodeboronation Analyze Byproducts (TLC, GC-MS, NMR)->Protodeboronation No Reaction No Reaction Analyze Byproducts (TLC, GC-MS, NMR)->No Reaction Inert Atmosphere, Degas Solvents Inert Atmosphere, Degas Solvents Homocoupling->Inert Atmosphere, Degas Solvents Optimize Base and Ligand Optimize Base and Ligand Dehalogenation->Optimize Base and Ligand Use Boronic Ester, Anhydrous Conditions Use Boronic Ester, Anhydrous Conditions Protodeboronation->Use Boronic Ester, Anhydrous Conditions Check Catalyst Activity, Temperature, and Time Check Catalyst Activity, Temperature, and Time No Reaction->Check Catalyst Activity, Temperature, and Time

Caption: Logical workflow for troubleshooting side reactions.

References

Technical Support Center: Suzuki Coupling Reactions of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving dicarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you may encounter during the Suzuki coupling of dicarboxylic acids, providing explanations and actionable solutions.

Q1: My reaction is yielding a significant amount of homocoupled byproduct from the boronic acid. What causes this and how can I prevent it?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl compound from two molecules of the boronic acid. This consumes your starting material and complicates purification.

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) is used, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]

Troubleshooting Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can bypass the in-situ reduction step that often leads to homocoupling.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway, reducing the likelihood of side reactions.[1]

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby suppressing the rate of homocoupling.

Q2: I'm observing a byproduct that corresponds to the starting material with the halogen replaced by a hydrogen atom. What is this side reaction and how can I minimize it?

A2: This byproduct results from a side reaction known as protodehalogenation (or hydrodehalogenation), where the halide is replaced by a hydrogen atom.

Primary Causes:

  • Base and Solvent Choice: Certain bases, especially hydroxides or alkoxides, and protic solvents like alcohols can act as a source of hydride or promote the cleavage of the carbon-halogen bond.[3]

  • Interrupted Catalytic Cycle: This can occur if the catalytic cycle is stalled after oxidative addition but before transmetalation.

Troubleshooting Strategies:

  • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices.[3]

  • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.[3]

  • Ligand Selection: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling.[3]

Q3: My reaction is sluggish or failing, and I suspect the dicarboxylic acid functionality is interfering with the catalyst. Is this possible and what can I do?

A3: Yes, the free carboxylic acid groups can interfere with the Suzuki coupling reaction.

Primary Causes of Interference:

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[4]

  • Solubility Issues: Dicarboxylic acids can have poor solubility in common organic solvents used for Suzuki couplings, leading to low reaction rates.[5]

  • Acid-Base Chemistry: The acidic protons of the carboxylic acids will react with the base, potentially requiring an excess of base to be used for the reaction to proceed.[6]

Troubleshooting Strategies:

  • Protect the Carboxylic Acid: Convert the dicarboxylic acid to a diester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid post-coupling.[4]

  • Use Milder Bases: If protecting the carboxylic acid is not desirable, use milder bases like potassium fluoride (B91410) (KF) which can be effective while minimizing side reactions.[6]

  • Solvent System Optimization: Use a solvent system that can better solubilize the dicarboxylic acid, such as a mixture of an organic solvent with water, or polar aprotic solvents like DMF or DMSO.[5]

  • Decarbonylative Coupling: As an alternative, a decarbonylative Suzuki coupling can directly use the carboxylic acid functionality as the coupling partner, eliminating the need for a halide.[7]

Q4: I am working with a dihaloaromatic dicarboxylic acid and a diboronic acid, and I am getting a mixture of oligomers and polymers instead of a discrete product. How can I control this?

A4: When both coupling partners are bifunctional, polymerization is a likely outcome. Controlling the stoichiometry and reaction conditions is crucial.

Troubleshooting Strategies for Polymerization Control:

  • High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization, if a cyclic product is desired.[8]

  • Stoichiometric Control: Carefully controlling the stoichiometry of the dihaloaromatic and diboronic acid is critical. A slight excess of one monomer can help to cap the growing polymer chains and control the molecular weight.

  • Controlled Monomer Addition: A slow, controlled addition of one of the monomers to the reaction mixture can help to maintain a low concentration of the added monomer, which can influence the growth of the polymer chains.

  • Catalyst-Transfer Polymerization: For more controlled polymerization, consider using catalyst-transfer polymerization methods, which can provide better control over the molecular weight and structure of the resulting polymer.[9]

Data Presentation: Quantitative Comparison of Reaction Conditions

The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on Suzuki coupling yields. While not all data is specific to dicarboxylic acids, the trends are informative for optimizing your reaction.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling [1]

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp (°C)Catalyst Loading (mol%)
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>950.17120 (Microwave)3
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl9811001
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl9521002
(IPr)Pd(allyl)Cl4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl990.5800.5

Table 2: Effect of Different Bases on Suzuki Coupling Yield [10]

BaseSolventProduct Yield (%)
K₂CO₃Toluene/Water95
Cs₂CO₃Dioxane/Water98
K₃PO₄Toluene92
Et₃NDMF85
KFTHF88

Experimental Protocols

General Protocol for Suzuki Coupling of a Dihalogenated Aromatic Dicarboxylic Acid

This protocol provides a general starting point for the Suzuki coupling of a dihalogenated aromatic dicarboxylic acid with an arylboronic acid. Optimization of specific parameters may be required.

Materials:

  • Dihalogenated aromatic dicarboxylic acid (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 4.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the dihalogenated aromatic dicarboxylic acid (1.0 equiv), arylboronic acid (2.2 equiv), and base (4.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acids.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OR)2 H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_catalyst Catalyst Problems cluster_conditions Condition Optimization start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl halide, Boronic acid, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time, Degassing) start->check_conditions reagent_purity Impure or Decomposed Starting Materials? check_reagents->reagent_purity reagent_solubility Poor Solubility of Dicarboxylic Acid? check_reagents->reagent_solubility catalyst_activity Inactive Catalyst (Pd(0) oxidized?) check_catalyst->catalyst_activity ligand_choice Inappropriate Ligand? check_catalyst->ligand_choice catalyst_inhibition Carboxylic Acid Inhibition? check_catalyst->catalyst_inhibition temp_time Suboptimal Temperature or Reaction Time? check_conditions->temp_time degassing Inadequate Degassing? check_conditions->degassing solution_repurify Purify/replace reagents reagent_purity->solution_repurify Yes solution_solvent Optimize solvent system (e.g., add water, DMF) reagent_solubility->solution_solvent Yes solution_pd0 Use Pd(0) source or improve degassing catalyst_activity->solution_pd0 Yes solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos) ligand_choice->solution_ligand Yes solution_protect Protect carboxylic acid as an ester catalyst_inhibition->solution_protect Yes solution_temp Systematically vary temperature and time temp_time->solution_temp Yes solution_degas Improve degassing procedure (e.g., freeze-pump-thaw) degassing->solution_degas Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Phase Transfer Catalysis for 4,4'-Bibenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-bibenzoic acid using phase transfer catalysis (PTC). The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via a phase transfer catalyzed Ullmann coupling reaction.

Question 1: I am observing very low to no conversion of my starting material (e.g., 4-halobenzoic acid). What are the potential causes?

Answer:

Low or no conversion in a PTC-mediated Ullmann coupling for this compound synthesis can stem from several factors:

  • Inactive Catalyst: The copper catalyst may be oxidized or otherwise deactivated. Ensure you are using a fresh, high-purity source of copper(I) salt (e.g., CuI or CuBr).

  • Catalyst Poisoning: The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, can be "poisoned" by certain anions.[1] For instance, if you are using a 4-iodobenzoic acid as a starting material, the resulting iodide anion is highly lipophilic and can pair strongly with the catalyst, preventing it from transporting the desired reactant.[1] Consider using a 4-bromobenzoic or 4-chlorobenzoic acid instead.

  • Insufficient Mass Transfer: The reaction rate can be limited by the transfer of reactants between the phases.[1] Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.

  • Inappropriate Phase Transfer Catalyst: The choice of phase transfer catalyst is crucial. The lipophilicity of the catalyst, often characterized by the total number of carbon atoms (C#), affects its distribution between the phases. For reactions where the rate-determining step is in the organic phase, a C# in the range of 16 to 32 is often effective.[1]

  • Low Reaction Temperature: Ullmann couplings typically require elevated temperatures to proceed at a reasonable rate.[2] If the temperature is too low, the reaction will be very slow.

Question 2: My reaction is producing a significant amount of side products, leading to a low yield of this compound. How can I improve the selectivity?

Answer:

Side product formation is a common issue. Here are some strategies to enhance the selectivity towards this compound:

  • Control of Reaction Temperature: High temperatures can sometimes lead to decarboxylation of the benzoic acid moiety or other side reactions. It is important to find the optimal temperature that promotes the desired coupling without significant degradation.

  • Choice of Solvent: The solvent can influence the reaction pathway. Non-polar aprotic solvents are often used in PTC reactions.[3]

  • Purity of Reactants: Ensure that your starting materials, particularly the 4-halobenzoic acid, are free from impurities that could participate in side reactions.

Question 3: The phase transfer catalyst seems to be degrading during the reaction. What can I do to prevent this?

Answer:

Quaternary ammonium salts, common phase transfer catalysts, can degrade at high temperatures, especially in the presence of a strong base.[3]

  • Temperature Stability: If you suspect catalyst degradation due to high temperatures, consider using a more thermally stable catalyst, such as a phosphonium (B103445) salt.

  • Reaction Time: Prolonged reaction times at elevated temperatures can also contribute to catalyst decomposition. Monitor the reaction progress and stop it once a satisfactory conversion has been achieved.

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism of phase transfer catalysis in the Ullmann synthesis of this compound?

Answer:

Phase transfer catalysis facilitates the reaction between reactants in two immiscible phases, typically an aqueous phase containing an inorganic base and an organic phase containing the substrate (e.g., 4-halobenzoic acid) and the copper catalyst.[3][4] The phase transfer catalyst, often a quaternary ammonium salt (Q⁺X⁻), transports the deprotonated 4-halobenzoate anion from the aqueous phase to the organic phase.[4] In the organic phase, the carboxylate anion can then react with the copper catalyst and another molecule of the 4-halobenzoate to form the biaryl product.[2]

Question 2: Which phase transfer catalyst is best for this synthesis?

Answer:

The optimal phase transfer catalyst depends on the specific reaction conditions. Common choices include quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride.[5] The lipophilicity of the catalyst is a key factor; it should be soluble enough in the organic phase to transport the reactant but also have some solubility in the aqueous phase to be able to pick up the anion.[1]

Question 3: What are the typical reaction conditions for this synthesis?

Answer:

While specific conditions can vary, a typical PTC Ullmann coupling for the synthesis of biaryl compounds involves heating the aryl halide with a copper catalyst and a base in the presence of a phase transfer catalyst.[2][6] Temperatures can range from 80 to 150°C. The choice of base is also important, with inorganic bases like potassium carbonate or sodium hydroxide (B78521) being common.

Quantitative Data

The following tables summarize typical quantitative data for phase transfer catalyzed reactions, providing a reference for setting up experiments for this compound synthesis.

Table 1: Representative Reaction Parameters for PTC Ullmann-type Coupling

ParameterTypical RangeReference
Temperature 80 - 150 °C[2]
Reaction Time 4 - 24 hoursGeneral Knowledge
Catalyst Loading (PTC) 1 - 10 mol%General Knowledge
Catalyst Loading (Copper) 5 - 20 mol%[2]
Base K₂CO₃, NaOH, KOH[1]

Table 2: Influence of Phase Transfer Catalyst Structure on Reactivity

Catalyst ParameterDescriptionOptimal Range (General Guideline)Reference
C# (Total Carbons) Increases organophilicity.16 - 32 (for organic phase limited reactions)[1]
q-value Useful for mass transfer limited reactions.1.0 - 2.0[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a phase transfer catalyzed Ullmann coupling of 4-chlorobenzoic acid. This protocol is a composite based on general principles of PTC and Ullmann reactions and should be optimized for specific laboratory conditions.

Materials:

  • 4-Chlorobenzoic acid

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene (B28343), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid, copper(I) iodide (10 mol%), tetrabutylammonium bromide (5 mol%), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask. The volume should be sufficient to ensure good stirring of the heterogeneous mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with dilute acid, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Acidification: Slowly add deionized water and then carefully acidify the aqueous phase with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the this compound.

  • Isolation: Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Visualizations

Diagram 1: Phase Transfer Catalysis Cycle for Ullmann Coupling

Caption: Phase transfer catalysis cycle for the Ullmann coupling of 4-chlorobenzoic acid.

Diagram 2: Experimental Workflow for this compound Synthesis

experimental_workflow start Start setup Reaction Setup: - 4-Chlorobenzoic acid - CuI - TBAB - K₂CO₃ - Toluene start->setup reflux Heat to Reflux (approx. 110°C) with vigorous stirring setup->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Continue if incomplete workup Cool and Quench (Water) monitor->workup Reaction Complete acidify Acidify with HCl (pH 1-2) workup->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash purify Recrystallize wash->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Removing impurities from commercially available 4,4'-Bibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercially available 4,4'-biphenyldicarboxylic acid (also known as 4,4'-bibenzoic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 4,4'-biphenyldicarboxylic acid?

A1: Common impurities typically originate from the synthetic route used for manufacturing. For 4,4'-biphenyldicarboxylic acid synthesized via oxidation of 4,4'-dialkylbiphenyls, impurities may include:

  • Unreacted Starting Materials: Such as 4,4'-dimethylbiphenyl (B165725) or 4,4'-diisopropylbiphenyl.

  • Oxidation Intermediates: Monocarboxylic acid species like 4'-methylbiphenyl-4-carboxylic acid or 4'-isopropylbiphenyl-4-carboxylic acid.

  • Catalyst Residues: Heavy metal salts, often containing cobalt and manganese, used to catalyze the oxidation.[1]

  • Bromine-Containing Compounds: If a bromine-containing promoter was used in the synthesis.[1]

  • Colored By-products: Various colored organic compounds that can give the product a yellowish or brownish tint.

Q2: What is the best general-purpose method for purifying 4,4'-biphenyldicarboxylic acid in a laboratory setting?

A2: For general laboratory use, a two-step purification process is highly effective. It starts with an acid-base wash to remove metallic and many organic impurities, followed by recrystallization from a suitable organic solvent like N,N-dimethylformamide (DMF) or aqueous ethanol (B145695) to achieve high purity. For ultra-high purity, vacuum sublimation can be employed as a final step.

Q3: Why is 4,4'-biphenyldicarboxylic acid so difficult to dissolve in common organic solvents?

A3: The poor solubility of 4,4'-biphenyldicarboxylic acid in many common organic solvents is due to its rigid, planar biphenyl (B1667301) core and the strong intermolecular hydrogen bonding between the carboxylic acid groups.[1] This strong intermolecular interaction makes it difficult for solvent molecules to solvate and break apart the crystal lattice. Solvents like DMF and DMSO are effective because they are polar aprotic solvents that can disrupt these hydrogen bonds.

Q4: Can I use activated carbon to decolorize my 4,4'-biphenyldicarboxylic acid?

A4: Yes, activated carbon is an effective agent for removing colored impurities. It is best used during the acid-base purification method, where it can be added to the aqueous solution of the disodium (B8443419) salt of 4,4'-biphenyldicarboxylic acid. The carbon is then removed by filtration before the acid is re-precipitated. It can also be used during recrystallization, but care must be taken as the product can also adsorb onto the carbon, leading to yield loss.

Purification Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing organic impurities that have different solubility profiles from the desired product.

Experimental Protocol:

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a suitable solvent.[2][3] A mixed solvent system of ethanol and water can also be effective.

  • Dissolution: In an Erlenmeyer flask, suspend the crude 4,4'-biphenyldicarboxylic acid (e.g., 1.0 g) in a minimal amount of the chosen solvent (e.g., 100 mL of DMF).[2]

  • Heating: Heat the suspension on a hot plate with stirring to a temperature of around 100-150°C.[2] Add small portions of the solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Purification

This method is particularly effective for removing heavy metal catalyst residues and other non-acidic or insoluble impurities.

Experimental Protocol:

  • Dissolution in Base: Dissolve the crude 4,4'-biphenyldicarboxylic acid in a dilute aqueous solution of sodium hydroxide (B78521) or potassium hydroxide at room temperature with stirring to form the water-soluble disodium salt.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Decolorization (Optional): To the filtrate, add a small amount of activated carbon. Stir the mixture for 15-30 minutes, and then remove the carbon by filtration.

  • Precipitation: While stirring, slowly add a dilute acid (e.g., 1 M HCl) to the clear filtrate until the solution is acidic (pH ~3-4).[4] The purified 4,4'-biphenyldicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 3: Purification by Vacuum Sublimation

This technique is excellent for obtaining very high purity material, as it effectively removes non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Place the crude or pre-purified 4,4'-biphenyldicarboxylic acid in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the bottom of the apparatus. The temperature required will depend on the vacuum level but should be below the compound's melting point.

  • Condensation: The 4,4'-biphenyldicarboxylic acid will sublime and deposit as pure crystals on a cold surface (e.g., a cold finger) within the apparatus.

  • Isolation: Once the sublimation is complete, cool the apparatus to room temperature before carefully venting to atmospheric pressure. Scrape the purified crystals from the cold surface.

Quantitative Data Summary

The following table summarizes the expected purity levels after different purification methods, based on typical starting purities of commercial-grade 4,4'-biphenyldicarboxylic acid.

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Reference
Recrystallization (Methanol)95 - 96>9993 - 97[4]
Recrystallization (DMF)Not SpecifiedHigh (suitable for single crystal growth)~57[2]
Acid-Base PurificationNot SpecifiedHigh (removes metals)HighGeneral Method
Vacuum Sublimation>97>99.9Variable[5]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

issue Low Crystal Yield cause1 Too Much Solvent Used issue->cause1 cause2 Premature Crystallization During Hot Filtration issue->cause2 cause3 Product Washed with Warm/Room Temp Solvent issue->cause3 cause4 Incomplete Crystallization issue->cause4 solution1 Concentrate mother liquor and cool again. cause1->solution1 solution2 Pre-heat filtration apparatus. Add small amount of hot solvent to redissolve. cause2->solution2 solution3 Always wash crystals with ICE-COLD solvent. cause3->solution3 solution4 Allow sufficient time for cooling. Cool in an ice bath after reaching room temperature. cause4->solution4

Caption: Troubleshooting guide for low recrystallization yield.

Issue 2: Product is Still Colored After Purification

issue Product Has Yellow/ Brown Tint cause1 Colored organic impurities co-crystallized with product. issue->cause1 cause2 Thermal degradation during heating. issue->cause2 solution1 Perform acid-base purification with an activated carbon treatment. cause1->solution1 solution2 Repeat recrystallization, adding activated carbon to the hot solution (before hot filtration). cause1->solution2 solution3 Avoid excessive heating during dissolution. cause2->solution3 issue Crude Product Will Not Completely Dissolve cause1 Insufficient solvent or inadequate temperature. issue->cause1 cause2 Insoluble impurities present (e.g., metal oxides, polymers). issue->cause2 cause3 Chosen solvent is unsuitable. issue->cause3 solution1 Gradually add more hot solvent and increase temperature (do not exceed solvent boiling point). cause1->solution1 solution2 Perform a hot filtration to remove insoluble material. cause2->solution2 solution3 Switch to a stronger solvent like DMF or DMSO, or use the acid-base purification method. cause3->solution3 start Crude Commercial This compound decision1 Are heavy metal impurities suspected? start->decision1 acid_base Perform Acid-Base Purification decision1->acid_base Yes recrystallize1 Recrystallize from suitable solvent (e.g., DMF) decision1->recrystallize1 No decision2 Is the product still colored? acid_base->decision2 decision3 Is ultra-high purity required? recrystallize1->decision3 decision2->recrystallize1 No activated_carbon Treat with Activated Carbon decision2->activated_carbon Yes activated_carbon->recrystallize1 sublimation Perform Vacuum Sublimation decision3->sublimation Yes end Pure this compound decision3->end No sublimation->end

References

Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of Biphenyl-4,4'-dicarboxylic acid (BPDA). It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing Biphenyl-4,4'-dicarboxylic acid (BPDA)?

A1: The most prevalent industrial and laboratory-scale methods for synthesizing BPDA include:

  • Oxidation of 4,4'-dialkylbiphenyls: This is a widely used industrial method, with 4,4'-dimethylbiphenyl (B165725) being a common starting material. The oxidation is typically carried out at high temperatures and pressures using catalysts like cobalt and manganese salts.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming the biphenyl (B1667301) core structure.[1] It involves the reaction of an aryl halide with an arylboronic acid.

  • Ullmann Coupling: This classic method uses copper to couple two molecules of an aryl halide to form a symmetrical biaryl. While it has been historically important, it often requires harsh reaction conditions.

Q2: What are the typical impurities encountered in crude BPDA, and how do they affect downstream applications?

A2: Common impurities in crude BPDA, particularly from oxidation routes, can include incompletely oxidized intermediates like 4-methyl-4'-biphenylcarboxylic acid, as well as byproducts from side reactions. Residual catalysts and solvents may also be present. These impurities can negatively impact the properties of polymers, such as polyimides, derived from BPDA, affecting their thermal stability and mechanical strength.

Q3: How can I purify crude BPDA on a large scale?

A3: Large-scale purification of crude BPDA often involves the following steps:

  • Dissolution and Filtration: The crude product is dissolved in a basic aqueous solution to form the disodium (B8443419) salt of BPDA. Insoluble impurities are then removed by filtration.

  • Decolorization: The resulting solution can be treated with activated carbon to remove colored impurities.

  • Precipitation: The BPDA is then precipitated by acidifying the solution with a mineral acid, such as hydrochloric acid or sulfuric acid.

  • Washing and Drying: The precipitated BPDA is washed with deionized water to remove residual salts and acid, and then dried to obtain the final high-purity product.

Troubleshooting Guides

Method 1: Oxidation of 4,4'-Dimethylbiphenyl
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of BPDA Incomplete oxidation of the starting material.- Increase reaction time. - Increase oxygen pressure. - Optimize catalyst concentration (cobalt and manganese salts).
Catalyst deactivation.- Ensure high purity of reactants and solvent (acetic acid) to avoid catalyst poisons. - Consider the use of a bromine-containing promoter.[1]
Formation of Byproducts Over-oxidation leading to the formation of other aromatic carboxylic acids or degradation products.- Optimize reaction temperature and time to avoid excessive oxidation. - Control the concentration of the bromine promoter, as it can influence side reactions.
Incomplete oxidation leading to intermediates like 4-methyl-4'-biphenylcarboxylic acid.- Adjust reaction conditions (temperature, pressure, catalyst concentration) to drive the reaction to completion.
Difficult Product Isolation BPDA precipitating with impurities.- Implement a purification procedure involving dissolution in a basic solution, filtration, and reprecipitation with acid.
Product is highly insoluble.- After the reaction, the mixture can be cooled to crystallize the crude BPDA, which is then collected by filtration and subjected to further purification.[2]
Method 2: Suzuki-Miyaura Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive palladium catalyst.- Ensure the catalyst has been stored properly and is not oxidized. - Use a fresh batch of catalyst. - Consider using a more active pre-catalyst or ligand system.
Improper base selection or concentration.- The base is crucial for activating the boronic acid. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.
Low reaction temperature.- Gradually increase the reaction temperature. Many Suzuki couplings require heating to achieve a reasonable rate.
Significant Homocoupling Byproducts Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Inefficient reduction of Pd(II) precatalyst to active Pd(0).- Use a direct Pd(0) source or add a reducing agent.
Suboptimal ligand choice.- Screen different phosphine (B1218219) ligands. Bulky and electron-rich ligands can often improve selectivity and yield.
Difficulty in Purification Residual palladium catalyst in the product.- Employ purification methods such as column chromatography or treatment with a palladium scavenger.
Boronic acid derivatives are difficult to separate.- Optimize the stoichiometry of the reactants to minimize excess boronic acid. - Use an appropriate work-up procedure, such as washing with a basic solution to remove unreacted boronic acid.
Method 3: Ullmann Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Harsh reaction conditions leading to decomposition.- Modern Ullmann-type reactions often use ligands and milder conditions. Explore the use of ligands such as phenanthroline or amino acids to facilitate the reaction at lower temperatures.
Incomplete reaction.- Ensure the copper catalyst is activated. Pre-treatment of copper powder may be necessary. - Increase reaction time or temperature, but monitor for decomposition.
Poor substrate reactivity.- Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.
Formation of Byproducts Side reactions due to high temperatures.- Optimize the reaction temperature to the lowest effective point. - The use of a high-boiling point solvent can help maintain a consistent temperature.
Difficult Work-up Removal of copper residues.- The work-up often involves treatment with acid to dissolve copper salts, followed by extraction. Thorough washing is necessary.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for Biphenyl-4,4'-dicarboxylic acid
Parameter Oxidation of 4,4'-Dimethylbiphenyl Suzuki-Miyaura Coupling Ullmann Coupling
Starting Materials 4,4'-Dimethylbiphenyl, Oxidant (e.g., O₂)4-Halobenzoic acid derivative, 4-Carboxyphenylboronic acid4-Halobenzoic acid derivative
Catalyst Cobalt and Manganese salts, Bromine promoter[1]Palladium complex (e.g., Pd(PPh₃)₄, Pd/C)Copper powder or salt
Typical Solvents Acetic acid[1]Toluene/Water, Dioxane/Water, DMFDMF, NMP, or no solvent
Reaction Temperature High (e.g., 150-250 °C)Moderate to High (e.g., 80-120 °C)High (often > 200 °C for classic method)
Reaction Pressure High pressureAtmospheric pressureAtmospheric pressure
Reported Yields Can be high (>90%) under optimized conditionsGenerally high (often >80-90%)Variable, can be moderate to low
Purity of Crude Product Often requires extensive purificationGenerally cleaner, but requires catalyst removalCan be challenging to purify from copper residues
Scalability Well-established for industrial scaleScalable, used in pharmaceutical manufacturingCan be challenging to scale due to harsh conditions and work-up

Experimental Protocols

Protocol 1: Scalable Synthesis of BPDA via Oxidation of 4,4'-Dimethylbiphenyl

This protocol is a representative procedure and may require optimization.

Materials:

  • 4,4'-Dimethylbiphenyl

  • Acetic Acid (solvent)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (promoter)

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • Charge the high-pressure reactor with 4,4'-dimethylbiphenyl, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 180-220 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the specified duration, continuously supplying the oxygen-containing gas.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The crude BPDA will precipitate out of the acetic acid upon cooling.

  • Collect the crude product by filtration.

  • Wash the crude product with fresh acetic acid and then with water.

  • Further purify the crude BPDA by dissolving it in an aqueous sodium hydroxide (B78521) solution, filtering to remove insoluble impurities, and then re-precipitating with hydrochloric acid.

  • Wash the purified BPDA with deionized water until the washings are neutral, and then dry under vacuum.

Protocol 2: Scalable Synthesis of BPDA via Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromobenzoic acid methyl ester

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium on carbon (10 wt. % Pd)

  • Sodium carbonate

  • Methanol

  • Water

  • Reaction vessel with a reflux condenser, stirrer, and nitrogen inlet.

Procedure:

  • To the reaction vessel, add 4-bromobenzoic acid methyl ester, 4-(methoxycarbonyl)phenylboronic acid, sodium carbonate, methanol, and water.

  • Purge the vessel with nitrogen for 15-20 minutes.

  • Add the palladium on carbon catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 75-85 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the palladium catalyst.

  • The filtrate contains the dimethyl ester of BPDA. This can be isolated and then hydrolyzed to BPDA using a standard saponification procedure (e.g., with NaOH followed by acidification).

  • Alternatively, if starting with the free carboxylic acids, the product BPDA may precipitate from the reaction mixture upon cooling and acidification.

  • Collect the precipitated BPDA by filtration, wash with water, and dry.

Visualizations

Experimental_Workflow_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4,4'-Dimethylbiphenyl, Catalysts, Solvent Reactor High-Pressure Reactor Reactants->Reactor Oxidation Oxidation (High T & P) Reactor->Oxidation Cooling Cooling & Precipitation Oxidation->Cooling Filtration Filtration Cooling->Filtration Purification Dissolution, Filtration, Reprecipitation Filtration->Purification Drying Drying Purification->Drying BPDA High-Purity BPDA Drying->BPDA Suzuki_Coupling_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Check Catalyst Activity Start->Catalyst Base Optimize Base Start->Base Temp Adjust Temperature Start->Temp Homocoupling Check for Homocoupling Start->Homocoupling Catalyst_Sol Use Fresh Catalyst Screen Ligands Catalyst->Catalyst_Sol Base_Sol Screen Bases (K₂CO₃, Cs₂CO₃) Adjust Concentration Base->Base_Sol Temp_Sol Increase Temperature Gradually Temp->Temp_Sol Homocoupling_Sol Degas Solvents Ensure Inert Atmosphere Homocoupling->Homocoupling_Sol

References

Best practices for drying and storing 4,4'-Bibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing 4,4'-Bibenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid this compound?

For optimal stability, solid this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1] It is also recommended to store it in a well-ventilated area away from incompatible substances such as oxidizing agents and strong bases.[2][3]

Q2: Are there specific temperature recommendations for storing this compound?

Yes, for solid this compound, a storage temperature between 10°C and 25°C is recommended.[4] For solutions of this compound, long-term storage at lower temperatures is advised. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[5]

Q3: How should I handle this compound safely in the laboratory?

Always handle this compound in a well-ventilated area or under a fume hood to avoid dust inhalation.[6] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Avoid contact with skin, eyes, and clothing.[7] After handling, wash your hands thoroughly.[1][3]

Q4: What are the signs of degradation of this compound?

While specific signs for this compound are not detailed in the search results, general degradation of aromatic carboxylic acids can be indicated by discoloration, changes in physical form, or altered solubility. Benzoic acid, a similar compound, is known to be sensitive to light and can photodegrade.[8]

Troubleshooting Guides

Drying Issues

Problem: My this compound is not completely dry after synthesis.

  • Possible Cause: Residual solvent or water from the reaction or purification process.

  • Solution: Employ an appropriate drying method. For small quantities, drying in a vacuum oven is effective. A general procedure for purifying similar compounds suggests drying in a vacuum at 100°C.[9][10] Another method involves oven drying at a lower temperature, for instance, 70°C overnight.[11] The choice of temperature should be below the compound's melting point and decomposition temperature to avoid degradation.

Problem: The color of my this compound has changed after drying at high temperatures.

  • Possible Cause: Thermal decomposition or oxidation. Although this compound is thermally stable to a certain degree, prolonged exposure to high temperatures can lead to degradation.

  • Solution:

    • Lower the drying temperature: Use a vacuum oven at a lower temperature for a longer duration.

    • Use a desiccator: For small amounts or to remove residual moisture, placing the compound in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel, P₂O₅) at room temperature can be a gentle and effective drying method.

Storage Issues

Problem: I observed clumping or a change in the consistency of my stored this compound powder.

  • Possible Cause: Absorption of moisture from the atmosphere. This can happen if the container is not sealed tightly or if it's stored in a humid environment.

  • Solution:

    • Ensure a tight seal: Always use containers with a secure, airtight seal.

    • Control storage environment: Store the compound in a desiccator or a controlled low-humidity environment.

    • Re-drying: If clumping has occurred, the powder can be gently re-dried using one of the methods described in the "Drying Issues" section.

Problem: I suspect my this compound has been contaminated during storage.

  • Possible Cause: Improper storage allowing contact with incompatible materials or exposure to a contaminated atmosphere.

  • Solution:

    • Verify purity: Use analytical techniques such as NMR, HPLC, or melting point determination to check the purity of the compound.

    • Purification: If contaminated, recrystallization from an appropriate solvent is a common method for purifying solid organic compounds.[12]

    • Review storage practices: Ensure the compound is stored away from incompatible materials like strong bases and oxidizing agents.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerEnvironment
Solid Powder10°C to 25°CLong-termTightly closedCool, dry, dark, well-ventilated[1][4][6]
Stock Solution-20°CUp to 1 yearTightly sealed vialFreezer
Stock Solution-80°CUp to 2 yearsTightly sealed vialUltra-low freezer[5]

Experimental Protocols

Protocol 1: General Drying Procedure using a Vacuum Oven
  • Sample Preparation: Place the synthesized and filtered this compound on a clean, dry watch glass or in a suitable crystallization dish. Spread the material into a thin layer to maximize the surface area.

  • Oven Setup: Preheat the vacuum oven to a temperature between 70°C and 100°C. The selected temperature should be well below the compound's melting point to prevent it from melting.

  • Drying Process: Place the sample inside the oven. Close the door and ensure a proper seal.

  • Applying Vacuum: Gradually apply a vacuum to the oven. A slow application of vacuum prevents the fine powder from being drawn into the vacuum line.

  • Drying Time: Dry the material for several hours to overnight. The exact time will depend on the amount of solvent to be removed and the oven temperature.

  • Completion: Once drying is complete, turn off the vacuum pump and carefully vent the oven with an inert gas like nitrogen or argon to prevent the introduction of moist air.

  • Cooling and Storage: Allow the sample to cool to room temperature in a desiccator before weighing and transferring it to a tightly sealed container for storage.

Visualizations

Drying_Troubleshooting start Is the this compound fully dried? check_moisture Material appears clumpy or has residual solvent odor start->check_moisture No fully_dried Drying successful. Proceed to storage. start->fully_dried Yes drying_method Select appropriate drying method check_moisture->drying_method oven_drying Vacuum Oven Drying (70-100°C) drying_method->oven_drying desiccator Desiccator Drying (Room Temperature) drying_method->desiccator check_color Has the color changed after drying? oven_drying->check_color desiccator->check_color color_change_yes Possible decomposition. Use a gentler drying method. check_color->color_change_yes Yes color_change_no Drying successful. Proceed to storage. check_color->color_change_no No

Caption: Troubleshooting workflow for drying this compound.

Storage_Workflow start Dried this compound choose_container Select a tightly sealed container start->choose_container storage_conditions Store in a cool, dry, dark, and well-ventilated area (10-25°C for solids) choose_container->storage_conditions avoid_incompatibles Keep away from oxidizing agents and strong bases storage_conditions->avoid_incompatibles periodic_check Periodically check for clumping or discoloration avoid_incompatibles->periodic_check issue_detected Issue Detected? periodic_check->issue_detected troubleshoot Refer to Troubleshooting Guide issue_detected->troubleshoot Yes no_issue Continue Storage issue_detected->no_issue No

Caption: Recommended workflow for storing this compound.

References

Technical Support Center: Mitigating Precipitation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of benzoic acid derivatives from solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the precipitation of my benzoic acid derivative from a solution?

A1: Precipitation of benzoic acid derivatives can be attributed to several factors. The most common causes include exceeding the compound's solubility limit in the chosen solvent, improper pH of the solution, temperature fluctuations, and the use of inappropriate solvents for creating stock solutions.[1][2] Interactions with other components in your experimental medium, such as salts or proteins, can also reduce solubility and lead to precipitation.[2]

Q2: How does pH influence the solubility of benzoic acid derivatives?

A2: Benzoic acid and its derivatives are typically weak acids. Their solubility is highly dependent on the pH of the solution.[3][4] In an acidic environment (low pH), they exist mainly in their less soluble, protonated (uncharged) form.[3][4] As the pH increases (becomes more basic), they deprotonate to form the more soluble carboxylate salt.[4] Therefore, adjusting the pH to be at least 2 pH units above the pKa of the specific derivative is a common and effective strategy to enhance and maintain solubility.[2]

Q3: What is co-solvency and how can it prevent precipitation?

A3: Co-solvency is a technique used to increase the solubility of a poorly soluble compound by adding a second, miscible solvent (a co-solvent) to the primary solvent.[4][5] This method is effective because the co-solvent can alter the overall polarity of the solvent system to better match that of the benzoic acid derivative, thereby improving its solubility.[4] Commonly used co-solvents in pharmaceutical applications include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol due to their low toxicity.[6]

Q4: Can forming a salt of my benzoic acid derivative improve its solubility?

A4: Yes, salt formation is a highly effective method for increasing the solubility of ionizable compounds like benzoic acid derivatives.[4][7] By reacting the acidic benzoic acid derivative with a suitable base, a salt is formed which is often more polar and, consequently, more soluble in aqueous or polar organic solvents.[4]

Q5: What role do surfactants and hydrotropes play in preventing precipitation?

A5: Surfactants are amphiphilic molecules that can form micelles in a solution above a certain concentration. These micelles can encapsulate nonpolar compounds, like some benzoic acid derivatives, in their hydrophobic core, effectively solubilizing them in the bulk solvent.[4] Hydrotropes are compounds that can increase the solubility of other solutes, and it's thought that they form weak complexes with the solute, making it more soluble.[4][8]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to the solvent.

  • Possible Cause: The concentration of the compound exceeds its intrinsic solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Purity: Impurities can significantly lower solubility. Confirm the purity of your benzoic acid derivative.[4]

    • Increase Solvent Volume: Add more solvent to decrease the overall concentration.

    • Gentle Heating: Carefully warm the solution while stirring. Solubility of benzoic acid and its derivatives generally increases with temperature.[9][10]

    • Sonication: Use a sonicator to aid in the dissolution process.

    • Change Solvent: If the compound remains insoluble, consider a different solvent or a co-solvent system. The principle of "like dissolves like" is a good starting point for solvent selection.[4]

Issue 2: Compound dissolves initially but precipitates out over time.

  • Possible Causes:

    • Supersaturation: The initial dissolution, perhaps aided by heating, created a supersaturated and unstable solution.[4]

    • Temperature Change: A decrease in ambient temperature can lower the solubility limit, causing precipitation.[4]

    • Solvent Evaporation: Evaporation of the solvent increases the concentration of the derivative, leading to precipitation.[4]

    • pH Fluctuation: For ionizable derivatives, a shift in the solution's pH can cause the compound to convert to its less soluble form.[4]

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the solution to re-dissolve the precipitate.[4]

    • Add More Solvent: If supersaturation is suspected, add a small amount of additional solvent.[4]

    • Maintain Constant Temperature: Use a temperature-controlled environment for your experiment.[4]

    • Seal Container: Ensure your experimental container is well-sealed to prevent solvent evaporation.[4]

    • Use a Buffer: If your compound is pH-sensitive, use a buffered solution to maintain a constant pH.[2][4]

Issue 3: "Oiling out" is observed instead of dissolution or crystallization.

  • Explanation: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid. This often happens when a solution is cooled too quickly or when the melting point of the compound is lower than the solution's temperature.[4]

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature gradually before any further cooling steps.[4]

    • Add More Solvent: The solution may be too concentrated. Dilute it by adding more of the primary solvent.[4]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the glassware at the solution's surface.[4]

      • Seed Crystals: Introduce a tiny crystal of the pure compound to act as a nucleation site.[4]

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Temperature (°C)Water (g/L)Ethanol (g/L)Benzene (g/L)
01.7--
253.44--
7521.45--
10056.31--

Data compiled from multiple sources.[9]

Table 2: pH-Dependent Solubility of Benzoic Acid

pHSolubility ( g/100g of water)
4.00.153
7.00.148
9.00.186

Data from a study on benzoic acid solubility in different pH buffer solutions.[11][12][13] Note: The relationship between pH and solubility for benzoic acid is complex and can be influenced by the specific buffer system used. Generally, solubility increases significantly at pH values above the pKa of benzoic acid (approximately 4.2).[3]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare a Stock Solution: Dissolve the benzoic acid derivative in a suitable organic solvent like DMSO to create a concentrated stock solution.

  • Prepare Buffered Solutions: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 9 in 0.5 unit increments).

  • Solubility Measurement:

    • Add a small, known volume of the stock solution to a fixed volume of each buffered solution.

    • Alternatively, add an excess amount of the solid benzoic acid derivative to a fixed volume of each buffer.

  • Equilibrate: Tightly seal the samples and allow them to equilibrate for a set period (e.g., 24 hours) at a constant temperature with agitation.

  • Separate Solid: Centrifuge the samples to pellet any undissolved compound.

  • Analyze Supernatant: Carefully remove the supernatant and determine the concentration of the dissolved benzoic acid derivative using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Determine Optimal pH: Plot the solubility as a function of pH to identify the optimal pH range for your compound.

Protocol 2: Solubility Enhancement by Co-solvency

  • Solvent Selection: Choose a primary solvent in which the benzoic acid derivative has some, albeit limited, solubility. Select a co-solvent that is miscible with the primary solvent and in which the derivative is highly soluble.

  • Prepare Solvent Mixtures: Create a series of solvent mixtures with varying percentages of the co-solvent (e.g., 0%, 10%, 20%,..., 100% co-solvent in the primary solvent).

  • Determine Solubility:

    • Add an excess amount of the solid benzoic acid derivative to a fixed volume of each solvent mixture.

  • Equilibrate: Tightly seal the samples and allow them to equilibrate for 24 hours at a constant temperature with agitation.

  • Separate and Analyze: Centrifuge the samples, collect the supernatant, and analyze the concentration of the dissolved compound as described in Protocol 1.

  • Identify Optimal Composition: Plot the solubility of the compound as a function of the co-solvent percentage to determine the optimal solvent composition for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution into Aqueous Buffer cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start: Benzoic Acid Derivative prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock vortex Vortex/Stir Aqueous Buffer add_stock Add Stock Solution Dropwise to Vortexing Buffer vortex->add_stock mix Continue Mixing for 30-60s add_stock->mix observe Observe for Precipitation mix->observe success Clear Solution: Proceed with Experiment observe->success No precipitate Precipitation Occurs observe->precipitate Yes ts_options Select Mitigation Strategy precipitate->ts_options ph_adjust Adjust Buffer pH ts_options->ph_adjust use_cosolvent Use Co-solvent ts_options->use_cosolvent use_excipient Use Excipients (e.g., Cyclodextrins) ts_options->use_excipient

Caption: Workflow for preparing and troubleshooting solutions of benzoic acid derivatives.

ph_solubility_relationship cluster_ph_scale pH Scale cluster_molecular_form Predominant Molecular Form cluster_solubility Relative Solubility low_ph Low pH (Acidic) protonated R-COOH (Protonated) low_ph->protonated pka pH ≈ pKa equilibrium R-COOH ⇌ R-COO⁻ + H⁺ (Equilibrium) pka->equilibrium high_ph High pH (Basic) deprotonated R-COO⁻ (Deprotonated) high_ph->deprotonated low_sol Low Solubility protonated->low_sol leads to increasing_sol Increasing Solubility equilibrium->increasing_sol leads to high_sol High Solubility deprotonated->high_sol leads to

Caption: Relationship between pH, molecular form, and solubility of a benzoic acid derivative.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for 4,4'-Bibenzoic acid, a crucial monomer in the synthesis of high-performance polymers and a key component in various organic frameworks, is paramount for ensuring final product quality and performance. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of common reversed-phase HPLC methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of HPLC Stationary Phases

The choice of stationary phase is a critical parameter in developing a robust HPLC method for this compound and its potential impurities. The most common choices are C18 (Octadecylsilane) and Phenyl-Hexyl phases.

  • C18 Columns: These are the most widely used reversed-phase columns, offering strong hydrophobic retention. A C18 column is generally more nonpolar than a phenyl-based column and provides excellent retention for a wide range of nonpolar and moderately polar compounds.[1]

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity, particularly for aromatic compounds like this compound. The phenyl rings in the stationary phase can interact with the aromatic rings of the analyte through π-π interactions, leading to different elution patterns and potentially better resolution of closely related aromatic impurities compared to a standard C18 column.[1][2]

The selection between these two phases often depends on the specific impurity profile of the sample. A Phenyl-Hexyl column may offer enhanced selectivity for separating aromatic isomers or impurities with similar hydrophobicity but different aromatic character.[2][3]

Data Presentation

The following table summarizes representative performance data for two common HPLC methods used in the analysis of aromatic dicarboxylic acids, illustrating a typical comparison between a C18 and a Phenyl-Hexyl column.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Type Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Retention Time (Main Peak) ~ 8.5 min~ 9.2 min
Typical Purity Result > 99.5% (by peak area normalization)> 99.5% (by peak area normalization)
Resolution (Rs) of Critical Pair 1.8 (between main peak and a key impurity)2.2 (improved separation for the same pair)
Linearity Range (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.04 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.12 µg/mL

Note: The data presented are representative and can vary based on the specific instrument, exact mobile phase conditions, and the nature of the impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are the protocols for the two compared HPLC methods. Potential impurities in this compound can include starting materials from synthesis (e.g., 4-bromobenzoic acid) or by-products such as mono-carboxylated biphenyl.

Method A: Standard C18 Reversed-Phase Analysis

This protocol is a robust, general-purpose method for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Dilute with the mobile phase starting condition (70:30 A:B) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Phenyl-Hexyl Column for Alternative Selectivity

This method utilizes a Phenyl-Hexyl column to achieve a different selectivity profile, which can be advantageous for resolving specific aromatic impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (for MS compatibility)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 75 25
    15 35 65
    20 35 65
    21 75 25

    | 25 | 75 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Dilute with the mobile phase starting condition (75:25 A:B) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC purity analysis and the decision-making process for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample & Ref. Standard S2 Dissolve in Diluent (e.g., ACN/Water) S1->S2 S3 Dilute to Working Concentration S2->S3 S4 Filter through 0.45 µm Filter S3->S4 A1 Equilibrate HPLC System with Mobile Phase S4->A1 To HPLC A2 Inject Blank A1->A2 A3 Inject Reference Standard A2->A3 A4 Inject Sample A3->A4 D1 Integrate Chromatograms A4->D1 Raw Data D2 Identify Peaks by Retention Time D1->D2 D3 Calculate Purity (% Area Normalization) D2->D3 D4 Generate Report D3->D4 Report Final Purity Report D4->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection Start Start: Purity Analysis Required MethodA Method A: C18 Column (General Purpose, Strong Retention) Start->MethodA Initial Attempt Decision1 Are key impurities aromatic with similar hydrophobicity? MethodB Method B: Phenyl-Hexyl Column (Alternative Selectivity, π-π Interactions) Decision1->MethodB Yes Optimize Optimize Method (Gradient, pH, Temperature) Decision1->Optimize No MethodA->Decision1 Check Resolution MethodB->Optimize End Final Validated Method Optimize->End

Caption: Logical diagram for HPLC method selection.

References

Unveiling the Crystalline Architecture of 4,4'-Bibenzoic Acid: A Comparative Guide to its X-ray Diffraction Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of organic molecules is paramount. X-ray diffraction stands as a cornerstone technique in this endeavor, providing unparalleled insights into the crystalline arrangement of compounds. This guide offers a comparative analysis of the X-ray diffraction characterization of 4,4'-Bibenzoic acid, a molecule of significant interest in materials science and medicinal chemistry, alongside related benzoic acid derivatives.

This compound, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear molecule frequently employed as a building block in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. Its structural characterization is crucial for predicting and understanding the properties of these advanced materials. This guide will delve into the crystallographic parameters of this compound and its analogues, provide detailed experimental protocols for X-ray diffraction analysis, and present a visual workflow for the characterization process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and a selection of related compounds, as determined by single-crystal X-ray diffraction. This data allows for a direct comparison of their crystal packing and symmetry.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compound N,N-dimethylformamide solvate C₁₄H₁₀O₄ · C₃H₇NOTriclinicP17.6667.7749.09988.54973.59665.208
2,2′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate [1]C₁₄H₁₂N₂O₄ · 2H₂OTriclinicP-110.025411.272613.4494111.53592.068102.644
Benzoic Acid C₇H₆O₂MonoclinicP2₁/c5.515.1421.979097.590

Experimental Protocols

The accurate determination of the crystal structure of an organic compound like this compound relies on meticulous experimental procedures. Both single-crystal and powder X-ray diffraction are powerful techniques for this purpose.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the most detailed and unambiguous structural information.

1. Crystal Growth:

  • High-quality single crystals are essential for successful SCXRD analysis.

  • A common method for growing crystals of organic acids is slow evaporation from a suitable solvent. For this compound, solvents such as N,N-dimethylformamide (DMF) can be used, which may result in the formation of a solvate.

  • The process involves dissolving the compound in the chosen solvent to near saturation and allowing the solvent to evaporate slowly in a vibration-free environment.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.

  • As the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset consists of thousands of reflections at various crystal orientations.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification, purity analysis, and can also be used for structure determination in some cases.

1. Sample Preparation:

  • A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.

  • The powder is then packed into a sample holder.

2. Data Collection:

  • The sample is placed in a powder diffractometer.

  • The sample is irradiated with an X-ray beam at a continuously varying angle (2θ), and the intensity of the diffracted X-rays is recorded as a function of this angle.

3. Data Analysis:

  • The resulting powder pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase.

  • This pattern can be compared to databases to identify the compound.

  • The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters. For more complex analyses, Rietveld refinement can be employed to refine the crystal structure against the powder data.

Workflow for X-ray Diffraction Characterization

The following diagram illustrates the general workflow for characterizing an organic compound using X-ray diffraction, from sample preparation to final structure validation.

XRD_Workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Determination cluster_validation Validation & Comparison Synthesis Synthesis & Purification of This compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth PXRD Powder XRD Synthesis->PXRD SCXRD Single-Crystal XRD Crystal_Growth->SCXRD Data_Collection Data Collection (Diffraction Pattern) SCXRD->Data_Collection PXRD->Data_Collection Unit_Cell Unit Cell & Space Group Determination Data_Collection->Unit_Cell Structure_Solution Structure Solution (Direct/Patterson Methods) Unit_Cell->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (Atomic Coordinates, etc.) Structure_Refinement->Final_Structure Comparison Comparison with Alternative Compounds Final_Structure->Comparison

Workflow for the characterization of this compound using X-ray diffraction.

References

A Comparative Guide to 4,4'-Bibenzoic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the design of Metal-Organic Frameworks (MOFs), governing the resultant material's topology, porosity, and physicochemical properties. This guide provides an objective comparison of two ubiquitous dicarboxylic acid linkers: the linear and rigid terephthalic acid (bdc) and its longer analogue, 4,4'-biphenyldicarboxylic acid (BPDC or 4,4'-bibenzoic acid). This analysis is supported by experimental data from isoreticular MOF series, offering a clear perspective on how linker length influences framework properties and performance in various applications.

Linker Properties: A Structural Overview

The primary distinction between terephthalic acid and 4,4'-biphenyldicarboxylic acid lies in their molecular length and the number of aromatic rings. This seemingly simple difference has profound implications for the resulting MOF architecture.

  • Terephthalic Acid (bdc): As a shorter, more compact linker, bdc is a foundational building block for many well-known MOFs, including MOF-5 and UiO-66. Its rigidity and defined geometry contribute to the formation of robust, crystalline structures.

  • This compound (BPDC): The introduction of a second phenyl ring in BPDC results in a longer, yet still rigid, linear linker. This increased length is a key tool in reticular chemistry for expanding the pore size and volume of a given network topology, as seen in the transition from MOF-5 to IRMOF-10 or UiO-66 to UiO-67. Some research suggests that longer linkers like BPDC can lead to MOFs with larger pores and surface areas.[1]

Performance Comparison: Isoreticular MOF Series

To provide a direct comparison, we will examine two well-studied isoreticular series of MOFs where the metal node remains constant while the linker is varied between bdc and BPDC.

The IRMOF Series (Zn-based)

The isoreticular MOF (IRMOF) series, based on the Zn₄O secondary building unit, is a quintessential example of how linker modification systematically alters MOF properties.

PropertyMOF-5 (IRMOF-1)IRMOF-10
Linker Terephthalic acid (bdc)4,4'-Biphenyldicarboxylic acid (BPDC)
BET Surface Area (m²/g) ~2500 - 3000~3500 - 4500
Pore Volume (cm³/g) ~1.0~1.6
Pore Size (Å) ~12~16
Thermal Decomposition (°C) ~420~400

Data compiled from publicly available chemical supplier guides and academic literature.

The UiO Series (Zr-based)

The UiO (University of Oslo) series, constructed from robust Zr₆O₄(OH)₄ clusters, is renowned for its exceptional chemical and thermal stability.

PropertyUiO-66UiO-67
Linker Terephthalic acid (bdc)4,4'-Biphenyldicarboxylic acid (BPDC)
BET Surface Area (m²/g) ~1200 - 1600~2100 - 2500
Pore Volume (cm³/g) ~0.43~0.85
H₂ Uptake (wt% at 77K, 38 bar) 2.44.6
Thermal Stability HighHigh (decomposition > 450 °C)
Chemical Stability HighLower than UiO-66

Data compiled from multiple research articles. It has been noted that as the number of aromatic rings in the linker increases from one to two, the Zr-based secondary building unit becomes more susceptible to chemical degradation by water and hydrochloric acid.

Logical Relationship Diagram

G cluster_linkers Linker Properties cluster_mofs Resulting MOF Properties bdc Terephthalic Acid (bdc) - Shorter Length - Single Phenyl Ring PoreSize Pore Size & Volume bdc->PoreSize Smaller SurfaceArea Surface Area (BET) bdc->SurfaceArea Lower Stability Chemical & Thermal Stability bdc->Stability Higher Chemical Stability (e.g., UiO-66) bpdc This compound (BPDC) - Longer Length - Double Phenyl Ring bpdc->PoreSize Larger bpdc->SurfaceArea Higher bpdc->Stability Slightly Lower Thermal Stability Higher susceptibility to chemical degradation (e.g., UiO-67) G cluster_synthesis MOF Synthesis (Solvothermal) cluster_purification Purification & Activation cluster_characterization Characterization A Dissolve Metal Salt (e.g., ZrCl₄) & Linker (bdc or BPDC) in DMF B Add Modulator (e.g., HCl) A->B C Seal and Heat in Oven (e.g., 120°C for 24h) B->C D Cool to Room Temperature C->D E Collect Solid by Centrifugation D->E F Wash with Fresh DMF E->F G Solvent Exchange (e.g., Ethanol) F->G H Activate by Heating under Vacuum G->H I PXRD (Structure, Purity) H->I J TGA (Thermal Stability) H->J K BET (Porosity, Surface Area) H->K

References

Thermal stability comparison of polymers derived from different dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polymers Derived from Different Dicarboxylic Acids

For researchers, scientists, and drug development professionals, the selection of a polymer with appropriate thermal stability is a critical consideration in material design and application. The choice of dicarboxylic acid monomer used in the synthesis of polyesters and polyamides plays a pivotal role in determining the ultimate thermal properties of the resulting polymer. This guide provides an objective comparison of the thermal stability of polymers synthesized from various aromatic and aliphatic dicarboxylic acids, supported by experimental data.

Key Factors Influencing Thermal Stability

The thermal stability of a polymer is intrinsically linked to its chemical structure. Aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid, contain rigid benzene (B151609) rings in their backbone. This rigidity enhances the thermal stability of the polymer by restricting chain mobility and increasing the energy required for bond scission.[1] In contrast, aliphatic dicarboxylic acids, like adipic acid and sebacic acid, possess flexible carbon chains, which generally leads to lower thermal stability.[1]

The length of the aliphatic chain in the dicarboxylic acid also influences thermal properties. For aliphatic polyesters, a longer methylene (B1212753) chain in the dicarboxylic acid can lead to a higher decomposition temperature, suggesting that the density of the more easily broken ester bonds is a key factor.

Comparative Thermal Analysis Data

The following tables summarize the thermal decomposition temperatures of various polyesters and polyamides derived from different dicarboxylic acids. The data is primarily obtained from Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The onset of degradation and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%) are key indicators of thermal stability.

Table 1: Thermal Stability of Polyesters Derived from 1,4-Butanediol and Various Dicarboxylic Acids

Dicarboxylic AcidPolymer NameOnset Decomposition Temp. (°C)5% Weight Loss Temp. (°C)
Succinic AcidPoly(butylene succinate) (PBS)~350-
Adipic AcidPoly(butylene adipate) (PBA)~360-
Sebacic AcidPoly(butylene sebacate) (PBSe)~370-
Terephthalic AcidPoly(butylene terephthalate) (PBT)~403383

Table 2: Thermal Stability of Polyamides Derived from Hexamethylenediamine and Various Dicarboxylic Acids

Dicarboxylic AcidPolymer Name5% Weight Loss Temp. (°C) in N2
Adipic AcidNylon 6,6~430
Sebacic AcidNylon 6,10~450
Terephthalic AcidPA 6,T>450
Isophthalic AcidPA 6,I~440

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

This method is commonly used for the synthesis of polyesters from dicarboxylic acids and diols.

  • Monomer Preparation: The dicarboxylic acid and diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. An excess of the diol is often used to compensate for its potential loss during the high-temperature reaction.

  • Esterification: The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. The reaction is carried out for a few hours until the theoretical amount of water is collected.

  • Polycondensation: A catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide) is added to the reaction mixture. The temperature is then gradually increased to 250-280°C, and a vacuum is applied to remove the excess diol and drive the polymerization reaction to completion. This stage is continued until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.

  • Polymer Isolation: The resulting polymer is then extruded from the reactor and cooled.

Synthesis of Polyamides via Interfacial Polymerization

Interfacial polymerization is a suitable method for preparing polyamides from a diacid chloride and a diamine at low temperatures.

  • Phase Preparation: The diamine is dissolved in an aqueous solution, often with an added base (like sodium hydroxide) to neutralize the HCl byproduct. The diacid chloride is dissolved in an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Polymerization: The aqueous diamine solution is carefully layered on top of the organic diacid chloride solution in a beaker. The polymerization occurs instantaneously at the interface of the two liquids, forming a film of the polyamide.

  • Polymer Collection: The polymer film can be continuously drawn out from the interface as a "rope".

  • Purification: The collected polymer is then thoroughly washed with water and a suitable organic solvent to remove any unreacted monomers and byproducts, and finally dried under vacuum.

Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized polymers is evaluated using a thermogravimetric analyzer, following a procedure based on ASTM E1131.

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a controlled, linear heating rate (e.g., 10 or 20°C/min).

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[2][3]

Visualization of Structure-Property Relationships

The following diagrams illustrate the logical relationships between the dicarboxylic acid structure and the resulting polymer's thermal stability, as well as a typical experimental workflow.

logical_relationship cluster_dicarboxylic_acid Dicarboxylic Acid Structure cluster_properties Polymer Properties Aromatic Aromatic (e.g., Terephthalic Acid) Rigidity High Backbone Rigidity Aromatic->Rigidity Aliphatic Aliphatic (e.g., Adipic Acid) Flexibility High Backbone Flexibility Aliphatic->Flexibility ThermalStability High Thermal Stability Rigidity->ThermalStability LowerThermalStability Lower Thermal Stability Flexibility->LowerThermalStability

Caption: Dicarboxylic acid structure and its effect on polymer thermal stability.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomers Select Dicarboxylic Acid & Diol/Diamine Polymerization Polymerization (Melt or Interfacial) Monomers->Polymerization Purification Purification & Drying Polymerization->Purification TGA_Analysis Thermogravimetric Analysis (TGA) Purification->TGA_Analysis Data_Interpretation Data Interpretation (Decomposition Temperature) TGA_Analysis->Data_Interpretation

Caption: General workflow for synthesis and thermal analysis of polymers.

References

A Comparative Guide to the Crystal Structures of Metal-Organic Frameworks Derived from 4,4'-Bibenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of metal-organic frameworks (MOFs) synthesized from 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid, H₂BPDC) and its functionalized derivatives. Understanding the intricate relationship between the organic linker's structure and the resulting framework's topology is paramount for the rational design of MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery. This document summarizes key crystallographic data, details common experimental protocols, and illustrates the impact of ligand modification on the final MOF architecture.

Structural Data at a Glance

The introduction of functional groups onto the this compound backbone significantly influences the coordination environment of the metal centers and the overall crystal structure of the resulting MOFs. The following table summarizes the crystallographic data for a selection of MOFs synthesized from this compound and its derivatives, highlighting the structural diversity achievable through ligand functionalization.

MOF Name/FormulaLigandMetal IonCrystal SystemSpace GroupKey Structural FeaturesReference
{[Ni(BPS)(4,4′-bipy)]n}4,4′-bibenzoic acid-2,2′-sulfone (H₂BPS)Ni(II)--3D (3,5)-connected framework.
[Mn₃L₃(2,2'-bpy)₂]n4,4'-oxybis(benzoic acid) (H₂L)Mn(II)MonoclinicC2/c3D coordination framework with an unusual (2,6)-connectivity and a self-penetrating supramolecular lattice.[1][1][2]
[MnL(DMF)]n2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L)Mn(II)--3D framework with sra topology.[3][3]
[NiL(H₂O)₂(DMF)]n2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L)Ni(II)--2D network with sql topology.[3][3]
[Cu₂L₂(H₂O)₂]·6H₂O·2DMF2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L)Cu(II)--4-fold interpenetrated 3D framework with lvt topology.[3][3]
[CdL]n3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L)Cd(II)--3D framework with sra topology.[4][4]
[ZnL]n3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L)Zn(II)--2D coordination network.[4][4]
[Cu₃L₃(H₂O)₂(DMF)]n2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid (H₂L)Cu(II)--Two-fold interpenetrated 3D structure with 1D open channels.[5][5]
[Zn₄OL₃]n2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid (H₂L)Zn(II)--Two-fold interpenetrated IRMOF structure.[5][5]
Ni-BPDC-MOF4,4′-biphenyl dicarboxylic acid (BPDC)Ni(II)--Nanoplate morphology with a tunable pore size.[6][7][6][7]

The Influence of Ligand Functionalization on MOF Structure

The functionalization of this compound plays a critical role in dictating the final topology of the MOF. The introduction of substituent groups can lead to steric hindrance, altered electronic properties, and new potential coordination sites, thereby influencing the connectivity and dimensionality of the framework.

Ligand_Influence cluster_ligand This compound Derivatives cluster_properties Ligand Properties cluster_mof Resulting MOF Structure H2BPDC This compound (H₂BPDC) Steric Steric Hindrance Derivatives Functionalized Derivatives (-SO₂, -OCH₃, -O-) Derivatives->Steric Electronic Electronic Effects Derivatives->Electronic Coordination Coordination Modes Derivatives->Coordination Topology Framework Topology (e.g., sra, sql, lvt) Steric->Topology Interpenetration Interpenetration Steric->Interpenetration Electronic->Topology Coordination->Topology Dimensionality Dimensionality (2D vs. 3D) Coordination->Dimensionality

Caption: Impact of ligand functionalization on MOF structural outcomes.

For instance, the introduction of methoxy (B1213986) groups at the 2,2' positions in 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid can lead to different framework topologies (sra vs. sql) with different metal ions (Mn(II) vs. Ni(II)) under similar solvothermal conditions.[3] This highlights the subtle interplay between the ligand's functionality and the coordination preference of the metal center. Furthermore, the use of a more sterically hindered ligand like 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid can result in interpenetrated structures to fill the void space created by the bulky linkers.[5] The presence of heteroatoms, such as in 4,4'-oxybis(benzoic acid) and 4,4′-bibenzoic acid-2,2′-sulfone, can also introduce additional coordination sites or alter the ligand's flexibility, leading to novel network topologies.[1]

Experimental Protocols

The synthesis and characterization of these MOFs generally follow established procedures in coordination chemistry and materials science. Below are generalized protocols for key experimental stages.

General Solvothermal Synthesis of a MOF

This method is widely employed for the crystallization of MOFs.

Reagents:

  • Metal Salt (e.g., Nickel Nitrate Hexahydrate, Manganese Chloride)

  • This compound or its derivative (Linker)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA))

Procedure:

  • Dissolve the appropriate metal salt and the organic linker in the chosen solvent within a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven to a specific temperature (typically between 100-180 °C) for a duration ranging from 24 to 72 hours.

  • After the reaction, allow the autoclave to cool down to room temperature.

  • The resulting crystalline product is collected by filtration.

  • The crystals are then washed with fresh solvent to remove any unreacted starting materials.

  • Finally, the product is dried, often under vacuum.

Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD):

  • A suitable single crystal of the MOF is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector.

  • The collected data is used to solve and refine the crystal structure, providing precise information about bond lengths, bond angles, and the overall 3D arrangement of atoms.

Powder X-ray Diffraction (PXRD):

  • A finely ground powder of the MOF sample is placed on a sample holder.

  • The sample is irradiated with an X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • The experimental PXRD pattern is compared with the simulated pattern from single-crystal data to confirm the phase purity of the bulk sample.

Thermogravimetric Analysis (TGA):

  • A small amount of the MOF sample is placed in a TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is monitored as a function of temperature.

  • TGA provides information about the thermal stability of the MOF and the loss of guest solvent molecules.

This guide serves as a foundational resource for researchers exploring the rich structural landscape of MOFs derived from this compound and its derivatives. The provided data and protocols offer a starting point for the design and synthesis of novel frameworks with desired functionalities.

References

A Comparative Guide to Liquid Crystals: 4,4'-Bibenzoic Acid Derivatives Versus Biphenyl and Phenylcyclohexane Mesogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a liquid crystal (LC) mesogen is a critical decision that dictates the performance parameters of the final material. This guide provides a detailed comparison of liquid crystals based on the 4,4'-bibenzoic acid core against two of the most widely utilized mesogenic cores: biphenyls and phenylcyclohexanes. The comparison is supported by experimental data on key performance metrics, detailed experimental protocols, and visualizations of the underlying principles.

The performance of a liquid crystal is intrinsically linked to the chemical structure of its mesogenic core. This core unit, typically composed of rigid ring systems, is the primary determinant of the material's optical and electrical properties, such as its birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η). While this compound offers a unique hydrogen-bonding capability that influences molecular self-assembly, biphenyl (B1667301) and phenylcyclohexane (B48628) derivatives are well-established benchmarks in the field, offering a wide range of properties and well-understood structure-property relationships.

Performance Comparison of Mesogenic Cores

The following tables summarize the key performance indicators for liquid crystals based on this compound, biphenyl, and phenylcyclohexane cores. It is important to note that a direct quantitative comparison for this compound derivatives is challenging due to a notable lack of comprehensive studies on their birefringence, dielectric anisotropy, and viscosity in publicly available literature. The comparison for this core is therefore more qualitative, based on its structural characteristics and the properties of similar benzoic acid derivatives.

Table 1: Comparison of Key Performance Metrics for Different Mesogenic Cores

PropertyThis compound DerivativesBiphenyl DerivativesPhenylcyclohexane Derivatives
Birefringence (Δn) Moderate to High (Estimated)High (e.g., ~0.15 - 0.30)Low to Moderate (e.g., ~0.05 - 0.15)
Dielectric Anisotropy (Δε) Variable (Depends on substituents)High (Positive or Negative)Low to Moderate (Positive or Negative)
Viscosity (η) High (Due to H-bonding)Moderate to HighLow
Clearing Point (°C) Generally HighWide RangeModerate
Key Structural Feature Hydrogen-bonding carboxyl groupsConjugated π-systemSaturated cyclohexane (B81311) ring

Table 2: Quantitative Data for Representative Biphenyl and Phenylcyclohexane Liquid Crystals

CompoundMesogenic CoreBirefringence (Δn) at 589 nm, 20°CDielectric Anisotropy (Δε) at 1 kHz, 20°CRotational Viscosity (γ₁) (mPa·s) at 20°CClearing Point (°C)
5CB (4-Cyano-4'-pentylbiphenyl)Biphenyl~0.19~+11.0~10035.3
7CB (4-Cyano-4'-heptylbiphenyl)Biphenyl~0.17~+10.0~13042.8
PCH-5 (4-(trans-4-Pentylcyclohexyl)benzonitrile)Phenylcyclohexane~0.12~+10.5~2555
PCH-7 (4-(trans-4-Heptylcyclohexyl)benzonitrile)Phenylcyclohexane~0.11~+9.8~3557

Structure-Property Relationships

The distinct molecular architectures of these three mesogenic cores give rise to their differing performance characteristics. The relationship between molecular structure and macroscopic properties is a fundamental concept in liquid crystal design.

Caption: Relationship between mesogenic core structure and key liquid crystal properties.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for their application. The following are detailed methodologies for the key experiments cited in this guide.

Synthesis and Purification of Liquid Crystals

The synthesis of liquid crystals based on these cores typically involves multi-step organic reactions. A general workflow is outlined below.

SynthesisWorkflow Start Starting Materials Reaction Multi-step Synthesis (e.g., Suzuki coupling, esterification) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Property_Measurement Physical Property Measurement (DSC, POM, etc.) Characterization->Property_Measurement End Final Liquid Crystal Property_Measurement->End

Caption: General workflow for the synthesis and characterization of liquid crystals.

Protocol for Synthesis of a Biphenyl-based Liquid Crystal (e.g., 4-cyano-4'-pentylbiphenyl (B1218408) - 5CB):

  • Suzuki Coupling: 4-pentylphenylboronic acid is coupled with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/water).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure liquid crystal.

Measurement of Birefringence (Δn)

Birefringence is typically measured using an Abbe refractometer or by analyzing the phase retardation of light passing through the liquid crystal cell.

Protocol using an Abbe Refractometer:

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the glass substrates with a homeotropic alignment agent (e.g., a long-chain silane).

  • The cell is filled with the liquid crystal sample by capillary action in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.

  • A drop of a suitable contact liquid is placed on the prism of the Abbe refractometer.

  • The liquid crystal cell is placed on the prism, and the refractometer is illuminated with a monochromatic light source (e.g., a sodium lamp, λ = 589 nm).

  • By rotating the prism and observing the light field through the eyepiece, the refractive indices for the ordinary (nₒ) and extraordinary (nₑ) rays can be measured.

  • The birefringence is calculated as Δn = nₑ - nₒ.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

Protocol for Dielectric Anisotropy Measurement:

  • Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment. The cell gap is precisely known.

  • The cells are filled with the liquid crystal sample.

  • The capacitance of the planar aligned cell (C∥) and the homeotropic aligned cell (C⊥) are measured using an LCR meter at a specific frequency (typically 1 kHz).

  • The dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director are calculated using the formula C = ε₀εA/d, where ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a crucial parameter for the switching speed of liquid crystal devices and can be measured by various techniques, including the rotating magnetic field method or by analyzing the transient current of a switching cell.

Protocol using the Transient Current Method:

  • A planar aligned liquid crystal cell is placed in a temperature-controlled stage.

  • A square-wave voltage is applied to the cell, with an amplitude sufficient to cause switching of the liquid crystal director.

  • The transient current that flows through the cell during the switching process is measured using a digitizing oscilloscope.

  • The rotational viscosity (γ₁) can be extracted from the time dependence of the transient current using the appropriate theoretical model that relates the director reorientation to the current response.

Conclusion

The choice of a mesogenic core is a fundamental decision in the design of liquid crystals with tailored properties. Biphenyl and phenylcyclohexane cores offer a well-established platform for developing a wide range of liquid crystal materials with predictable and tunable performance. Biphenyls are favored for applications requiring high birefringence and dielectric anisotropy, while phenylcyclohexanes are the materials of choice for applications demanding low viscosity and moderate properties.

Liquid crystals based on this compound, while less characterized in terms of their electro-optical performance, present an interesting avenue for research due to their strong intermolecular hydrogen bonding. This feature can lead to high thermal stability and the formation of unique supramolecular structures. However, the inherent strength of these interactions also suggests a higher viscosity, which may be a limiting factor for applications requiring fast switching times. Further quantitative characterization of this compound derivatives is necessary to fully assess their potential and to enable a more direct and comprehensive comparison with the established biphenyl and phenylcyclohexane mesogens. This guide serves as a foundational resource for researchers to navigate the selection of mesogenic cores based on a combination of established data and structure-property relationships.

Determining the Purity of Biphenyl-4,4'-dicarboxylic Acid: A Comparative Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of Biphenyl-4,4'-dicarboxylic acid is crucial for ensuring the quality, consistency, and performance of synthesized materials, particularly in the development of polymers and pharmaceutical intermediates. This guide provides an objective comparison of two distinct titration methods for purity assessment: Non-Aqueous Potentiometric Titration and Back Titration. Additionally, it briefly discusses High-Performance Liquid Chromatography (HPLC) as a powerful alternative.

Comparison of Titration Methods

Two primary titration methods are suitable for the purity determination of Biphenyl-4,4'-dicarboxylic acid, a compound with poor solubility in aqueous solutions.

1. Non-Aqueous Potentiometric Titration: This direct titration method is well-suited for weakly acidic organic compounds that do not give a sharp endpoint in aqueous media. By using a non-aqueous solvent, the acidic properties of the dicarboxylic acid are enhanced. The endpoint is determined by monitoring the change in potential of an electrode immersed in the solution, providing a more accurate and reproducible result than visual indicators.

2. Back Titration: This indirect method is particularly useful for substances that are insoluble or only sparingly soluble in the titrant. It involves dissolving the analyte in an excess of a reagent of known concentration, and then titrating the unreacted excess reagent with a second standard solution. This approach ensures the complete reaction of the analyte.

Experimental Protocols

Method 1: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of Biphenyl-4,4'-dicarboxylic acid by direct titration with a standardized basic solution in a non-aqueous solvent.

Materials:

  • Biphenyl-4,4'-dicarboxylic acid sample

  • Standardized 0.1 M Tetrabutylammonium hydroxide (B78521) (TBAH) in 2-propanol

  • Pyridine (B92270) or Dimethylformamide (DMF), analytical grade

  • Potentiometer with a glass electrode and a reference electrode (e.g., calomel (B162337) or Ag/AgCl)

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.2 g of the Biphenyl-4,4'-dicarboxylic acid sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of pyridine or DMF. Gentle warming may be required to facilitate dissolution.

  • Immerse the calibrated glass and reference electrodes into the solution.

  • Begin stirring the solution at a constant, moderate speed.

  • Titrate the solution with the standardized 0.1 M TBAH solution, recording the potential (in mV) after each addition of the titrant. Add the titrant in smaller increments as the potential begins to change more rapidly.

  • Continue the titration past the equivalence point, which is indicated by a sharp inflection in the potential reading.

  • Determine the equivalence point by analyzing the titration curve (a plot of potential vs. volume of titrant) or its first or second derivative.

  • Calculate the purity of the Biphenyl-4,4'-dicarboxylic acid. Since it is a dicarboxylic acid, two equivalence points may be observed, though often only the second, corresponding to the neutralization of both carboxylic acid groups, is sharp and used for calculation.

Calculation: Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of TBAH solution at the equivalence point (L)

  • M = Molarity of the TBAH solution (mol/L)

  • E = Equivalent weight of Biphenyl-4,4'-dicarboxylic acid (Molecular Weight / 2 = 242.23 / 2 = 121.115 g/eq)

  • W = Weight of the sample (g)

Method 2: Back Titration

Objective: To determine the purity of Biphenyl-4,4'-dicarboxylic acid by reacting it with an excess of a standardized base and titrating the remaining base with a standardized acid.

Materials:

  • Biphenyl-4,4'-dicarboxylic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Ethanol or a suitable organic solvent

  • Phenolphthalein (B1677637) indicator

  • Heating plate and magnetic stirrer

  • Burette (50 mL, Class A)

  • Pipette (50 mL, Class A)

  • Analytical balance

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Accurately weigh approximately 0.5 g of the Biphenyl-4,4'-dicarboxylic acid sample into a 250 mL Erlenmeyer flask.

  • Using a pipette, add exactly 50.00 mL of standardized 0.1 M NaOH solution to the flask.

  • Gently heat the mixture and stir until the sample is completely dissolved and the reaction is complete (approximately 10-15 minutes).

  • Allow the solution to cool to room temperature.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the excess (unreacted) NaOH with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the Biphenyl-4,4'-dicarboxylic acid sample.

  • Calculate the purity of the Biphenyl-4,4'-dicarboxylic acid.

Calculation: Moles of NaOH reacted = (Volume of HCl for blank - Volume of HCl for sample) × Molarity of HCl Purity (%) = (Moles of NaOH reacted × E × 100) / W

Where:

  • E = Equivalent weight of Biphenyl-4,4'-dicarboxylic acid (121.115 g/eq)

  • W = Weight of the sample (g)

Data Presentation

The following table presents hypothetical but realistic data for the purity determination of a single batch of Biphenyl-4,4'-dicarboxylic acid using the two described titration methods.

ParameterNon-Aqueous Potentiometric TitrationBack Titration
Sample Weight (g) 0.20540.5125
Titrant Molarity 0.1012 M TBAH0.1005 M HCl (for back titration)
Initial Reagent N/A50.00 mL of 0.0998 M NaOH
Titrant Volume (mL) 16.65Blank: 49.65 mL HCl
Sample: 28.55 mL HCl
Calculated Purity (%) 98.898.5
Relative Standard Deviation (RSD, n=3) 0.3%0.6%

Alternative Methods

While titration methods are cost-effective and can provide accurate results, other analytical techniques offer higher specificity and the ability to quantify impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase. For Biphenyl-4,4'-dicarboxylic acid, a reverse-phase HPLC method can be employed.

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column (e.g., C18) and detected by a UV detector. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

  • Advantages: High specificity (can separate and quantify individual impurities), high sensitivity, and suitable for complex mixtures.

  • Disadvantages: Higher equipment and operational costs compared to titration, and requires more extensive method development and validation.

A comparison of key features is provided below:

FeatureTitration MethodsHigh-Performance Liquid Chromatography (HPLC)
Specificity Lower (measures total acidity)High (separates and quantifies individual components)
Sensitivity ModerateHigh
Cost LowHigh
Speed Relatively fastCan be slower depending on run time
Expertise Required Basic wet chemistry skillsSpecialized training required

Visualizations

NonAqueousTitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Non-Aqueous Solvent weigh->dissolve setup Set up Potentiometer & Electrodes dissolve->setup titrate Titrate with Standardized TBAH setup->titrate record Record Potential vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Purity endpoint->calculate

Workflow for Non-Aqueous Potentiometric Titration.

BackTitrationWorkflow cluster_reaction Reaction cluster_titration Titration of Excess cluster_analysis Calculation weigh Weigh Sample add_excess Add Excess Standardized NaOH weigh->add_excess react Heat to Complete Reaction add_excess->react cool Cool Solution react->cool add_indicator Add Indicator cool->add_indicator titrate_excess Titrate with Standardized HCl add_indicator->titrate_excess calculate Calculate Purity titrate_excess->calculate blank Perform Blank Titration blank->calculate

Workflow for Back Titration.

A Comparative Guide to the Phase Transitions of 4,4'-Bibenzoic Acid and its Isomers via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal phase transitions of 4,4'-bibenzoic acid and its structural isomers, terephthalic acid and isophthalic acid, utilizing Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of these aromatic dicarboxylic acids is crucial for applications in materials science, polymer chemistry, and pharmaceutical development, where their stability and phase transitions can significantly impact material properties and performance.

Comparative Analysis of Thermal Properties

The thermal behavior of this compound and its simpler aromatic dicarboxylic acid isomers, terephthalic acid and isophthalic acid, reveals significant differences in their phase transitions. These differences are primarily attributable to their molecular symmetry and intermolecular hydrogen bonding capabilities.

This compound , with its extended, linear structure, exhibits a very high melting point, reportedly above 300 °C, and often undergoes decomposition concurrently with melting. This high thermal stability is a key characteristic for its use in high-performance polymers.

Terephthalic acid , a para-substituted dicarboxylic acid, is known to sublime at atmospheric pressure, making a true melting point determination challenging without specialized equipment like a sealed-pan DSC. Its thermal behavior is dominated by the transition from a solid to a gaseous phase.

Isophthalic acid , the meta-substituted isomer, displays a more conventional melting behavior with a distinct melting endotherm observed by DSC.

The following table summarizes the key quantitative data for the phase transitions of these compounds.

CompoundStructureMelting Point (°C)Enthalpy of Fusion (kJ/mol)Observations
This compound HOOC-C₆H₄-C₆H₄-COOH>300 (with decomposition)Not readily availableHigh thermal stability, decomposition can occur at melting.
Terephthalic Acid p-C₆H₄(COOH)₂Sublimes (~300)Not applicable (sublimes)Undergoes sublimation under standard conditions.
Isophthalic Acid m-C₆H₄(COOH)₂344.25[1]43.1[1]Exhibits a clear melting transition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following protocol outlines a standard procedure for analyzing the phase transitions of aromatic dicarboxylic acids using DSC.

1. Sample Preparation:

  • Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • For compounds that may sublime or decompose, use hermetically sealed pans to prevent mass loss and ensure accurate enthalpy measurements. A pinhole in the lid of a sealed pan can be used to allow for the controlled release of decomposition gases if necessary.

2. Instrument Setup:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Use an empty, sealed aluminum pan as a reference.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

3. Thermal Program:

  • Equilibrate the sample at a starting temperature well below the expected transition temperature (e.g., 30 °C).

  • Heat the sample at a controlled rate, typically 10 °C/min, to a final temperature above the expected phase transition. For these high-melting-point compounds, a final temperature of up to 400 °C or higher may be necessary.

  • Hold the sample at the final temperature for a short period (e.g., 1-2 minutes) to ensure thermal equilibrium.

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

  • A second heating cycle is often performed to analyze the thermal history of the sample and to observe any changes in the material's properties after the initial heating and cooling.

4. Data Analysis:

  • Determine the onset temperature, peak temperature, and enthalpy of any observed endothermic or exothermic transitions from the DSC thermogram.

  • The melting point is typically taken as the onset temperature of the melting endotherm.

  • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizing the DSC Workflow and Comparative Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for DSC analysis and the logical comparison of the phase transitions of the three dicarboxylic acids.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in DSC Pan weigh->pan seal Seal Pan (Hermetic if needed) pan->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min purge->heat cool Cool at 10°C/min heat->cool thermogram Obtain DSC Thermogram cool->thermogram transitions Identify Phase Transitions thermogram->transitions quantify Determine Tₘ and ΔHfus transitions->quantify

Caption: Experimental workflow for DSC analysis of dicarboxylic acids.

Phase_Transition_Comparison cluster_isomers Isomers cluster_behavior Observed Thermal Behavior cluster_data Quantitative Data compound Aromatic Dicarboxylic Acid bibenzoic This compound compound->bibenzoic Extended Conjugation terephthalic Terephthalic Acid compound->terephthalic para-Substitution isophthalic Isophthalic Acid compound->isophthalic meta-Substitution b_behavior High Melting Point with Decomposition (>300°C) bibenzoic->b_behavior t_behavior Sublimation (~300°C) terephthalic->t_behavior i_behavior Clear Melting (~344°C) isophthalic->i_behavior b_data ΔHfus: Not available b_behavior->b_data t_data ΔHfus: Not applicable t_behavior->t_data i_data ΔHfus: ~43.1 kJ/mol i_behavior->i_data

Caption: Logical comparison of phase transitions for the dicarboxylic acids.

References

Confirming the Synthesis of 4,4'-Bibenzoic Acid from 4-Bromobenzoic Acid via FTIR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier-transform infrared (FTIR) spectroscopy offers a rapid and reliable method to confirm the successful synthesis of 4,4'-bibenzoic acid from its precursor, 4-bromobenzoic acid. This guide provides a detailed comparison of their FTIR spectra, supported by experimental data and protocols, to facilitate accurate analysis and confirmation of the coupling reaction.

The key indicator of a successful reaction is the disappearance of the characteristic carbon-bromine (C-Br) bond vibration of the starting material and the retention of the carboxylic acid and aromatic functionalities in the product. This comparative analysis focuses on the distinct spectral fingerprints of both molecules.

Spectral Comparison: Key Vibrational Modes

The successful synthesis of this compound is primarily confirmed by the absence of the C-Br stretching vibration, which is a prominent feature in the spectrum of 4-bromobenzoic acid. Both compounds, however, exhibit the characteristic broad O-H stretch of a carboxylic acid, the sharp C=O stretch of the carbonyl group, and multiple peaks corresponding to the aromatic C-H and C=C bonds.

Functional Group4-Bromobenzoic Acid (Starting Material)This compound (Product)Interpretation of Change
Carboxylic Acid O-H Stretch~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)Retention of the carboxylic acid group.
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Retention of the aromatic rings.
Carbonyl C=O Stretch~1700-1680 cm⁻¹~1700-1680 cm⁻¹Retention of the carboxylic acid group.
Aromatic C=C Stretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹Retention of the aromatic rings.
Carboxylic Acid C-O Stretch~1320-1210 cm⁻¹~1320-1210 cm⁻¹Retention of the carboxylic acid group.
Carbon-Bromine C-Br Stretch~690-515 cm⁻¹ Absent Confirmation of C-Br bond cleavage and successful synthesis.

Experimental Protocol: FTIR Spectroscopy

This section details the methodology for acquiring the FTIR spectra of the starting material and the synthesized product.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • KBr powder (spectroscopic grade)

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the 4-bromobenzoic acid and the synthesized this compound samples to remove any residual moisture, which can interfere with the O-H stretching region of the spectrum.

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation:

    • Transfer the ground mixture to a pellet-forming die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Perform baseline correction and spectral normalization as needed for clear comparison.

Workflow for Synthesis Confirmation

The following diagram illustrates the logical workflow for confirming the synthesis of this compound using FTIR analysis.

FTIR_Confirmation_Workflow FTIR Analysis Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_analysis FTIR Analysis Start Start: 4-Bromobenzoic Acid Reaction Coupling Reaction Start->Reaction FTIR_SM Acquire FTIR of 4-Bromobenzoic Acid Start->FTIR_SM Product Product: this compound Reaction->Product FTIR_P Acquire FTIR of This compound Product->FTIR_P Compare Compare Spectra FTIR_SM->Compare FTIR_P->Compare Confirm Synthesis Confirmed: Absence of C-Br peak Compare->Confirm C-Br peak absent Fail Synthesis Incomplete: Presence of C-Br peak Compare->Fail C-Br peak present

Caption: Workflow for FTIR-based confirmation of synthesis.

By following this guide, researchers can confidently utilize FTIR spectroscopy to verify the successful synthesis of this compound, ensuring the purity and identity of their target compound for further research and development applications.

Cross-linking hydrogels with 4,4'-Bibenzoic acid versus other dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various dicarboxylic acids as cross-linking agents in hydrogel synthesis. The performance of hydrogels is critically influenced by the nature of the cross-linker, affecting properties such as swelling behavior, mechanical strength, and drug release kinetics. While this guide aims to offer a comprehensive comparison, it is important to note that a thorough literature search did not yield specific studies on the use of 4,4'-Bibenzoic acid as a direct cross-linking agent for common hydrogel systems like polyvinyl alcohol (PVA) or chitosan (B1678972). However, by examining data from a range of other aliphatic and aromatic dicarboxylic acids, researchers can infer potential properties and design future studies.

Performance Comparison of Dicarboxylic Acid Cross-linkers

The choice of dicarboxylic acid, varying in chain length and rigidity, significantly impacts the final properties of the hydrogel. Aromatic dicarboxylic acids, due to their rigid structure, are expected to produce hydrogels with different mechanical and swelling characteristics compared to their flexible aliphatic counterparts.

Dicarboxylic Acid Cross-linkerPolymer MatrixSwelling Ratio (%)Mechanical PropertiesDrug Release ProfileReference
Aliphatic Dicarboxylic Acids
Oxalic AcidChitosanNot specifiedHigher Young's Modulus (~1042 N/mm²) and ultimate tensile strength (~75 N/mm²) compared to other dicarboxylic acids.[1]Not specified[1]
Succinic AcidChitosanpH-dependentExhibits completely viscous behavior.[2]Release of acetaminophen (B1664979) is controlled by diffusion and polymer network relaxation.[2][2]
Glutaric AcidChitosanpH-dependentNot specifiedNot specified[2]
Adipic AcidChitosanpH-dependentNot specifiedNot specified[2]
Aromatic Dicarboxylic Acids
Terephthalic AcidPVANot specifiedLess effective crosslinking compared to aliphatic suberic acid.Not specified
This compound N/A No data available No data available No data available

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of dicarboxylic acid-crosslinked hydrogels based on polyvinyl alcohol (PVA) and chitosan.

Synthesis of PVA-Dicarboxylic Acid Hydrogel Films

This protocol is a generalized method for the synthesis of cross-linked PVA films with dicarboxylic acids.

Materials:

  • Polyvinyl alcohol (PVA)

  • Dicarboxylic acid (e.g., succinic acid, maleic acid)

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare an aqueous solution of PVA (e.g., 10% w/v) by dissolving PVA powder in deionized water at an elevated temperature (e.g., 90°C) with constant stirring until the solution is homogeneous.

  • Cross-linker Addition: To the PVA solution, add the dicarboxylic acid cross-linker at a specific molar ratio relative to the PVA repeating unit.

  • Casting: Pour the mixture into a petri dish or a suitable mold.

  • Curing: Heat the cast film in an oven at a specific temperature (e.g., 120-140°C) for a defined period (e.g., 1-2 hours) to facilitate the esterification reaction between the hydroxyl groups of PVA and the carboxylic acid groups of the cross-linker.

  • Washing and Drying: After curing, wash the resulting hydrogel film with deionized water to remove any unreacted cross-linker and dry it at room temperature or in a vacuum oven until a constant weight is achieved.

Synthesis of Chitosan-Dicarboxylic Acid Hydrogels

This protocol describes a common method for preparing chitosan hydrogels cross-linked with dicarboxylic acids, often requiring an activating agent.

Materials:

  • Chitosan

  • Dicarboxylic acid (e.g., succinic acid, glutaric acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetic acid solution (e.g., 1% v/v)

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan powder in an aqueous acetic acid solution with stirring to obtain a homogeneous solution.

  • Activation of Dicarboxylic Acid: In a separate container, dissolve the dicarboxylic acid in a suitable solvent and add EDC and NHS to activate the carboxylic acid groups.

  • Cross-linking Reaction: Add the activated dicarboxylic acid solution to the chitosan solution and stir for several hours at room temperature to allow for the formation of amide bonds.

  • Gelation and Neutralization: The mixture will form a hydrogel. Neutralize the hydrogel by immersing it in a dilute NaOH solution.

  • Washing and Lyophilization: Wash the hydrogel extensively with deionized water to remove unreacted chemicals and by-products. The purified hydrogel can then be lyophilized to obtain a porous scaffold.[2]

Characterization of Hydrogel Properties

Swelling Ratio Determination:

  • Immerse a dried hydrogel sample of known weight (W_d) in a buffer solution of a specific pH at a controlled temperature.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).[3]

Mechanical Testing:

  • Prepare hydrogel samples in a specific shape (e.g., dumbbell or cylindrical) for tensile or compression testing, respectively.

  • Perform mechanical testing using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain data to determine the Young's modulus, ultimate tensile strength, and elongation at break.

In Vitro Drug Release Study:

  • Load the hydrogel with a model drug by soaking it in a drug solution of known concentration for a specific period.

  • After loading, dry the hydrogel and place it in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.

  • At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Calculate the cumulative drug release as a percentage of the initial amount of drug loaded.

Visualizing the Process: Diagrams

To better understand the chemical and procedural aspects of hydrogel cross-linking, the following diagrams are provided.

Hydrogel_Crosslinking cluster_reactants Reactants cluster_process Process cluster_product Product PVA Polymer Chains (e.g., PVA, Chitosan) with -OH or -NH2 groups Crosslinking Cross-linking Reaction (Esterification or Amidation) PVA->Crosslinking DCA Dicarboxylic Acid (HOOC-R-COOH) DCA->Crosslinking Hydrogel Cross-linked Hydrogel Network Crosslinking->Hydrogel

Caption: Chemical cross-linking of a polymer with a dicarboxylic acid.

Experimental_Workflow start Start synthesis Hydrogel Synthesis (Polymer + Dicarboxylic Acid) start->synthesis purification Purification & Drying synthesis->purification characterization Characterization purification->characterization swelling Swelling Studies characterization->swelling mechanical Mechanical Testing characterization->mechanical drug_release Drug Release Analysis characterization->drug_release end End swelling->end mechanical->end drug_release->end

Caption: Standard experimental workflow for hydrogel characterization.

References

Safety Operating Guide

Proper Disposal of 4,4'-Bibenzoic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,4'-Bibenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

I. Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound was not found, information from related compounds like benzoic acid suggests that it should be handled as a hazardous substance. Key hazard classifications for similar compounds include skin irritation, serious eye damage, and potential organ toxicity through prolonged or repeated exposure.[1][2] Therefore, this compound waste must be treated as hazardous.

Key Hazard Considerations:

  • Skin Irritant: Causes skin irritation.[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Target Organ Toxicity: May cause damage to lungs through prolonged or repeated inhalation.[1]

  • Aquatic Hazard: May be harmful to aquatic life.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

III. Waste Collection and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound. The container must be compatible with the chemical and have a secure, leak-proof lid.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Eye Damage").[4]

  • Incompatible Materials: Do not mix this compound waste with other incompatible chemicals. Store it separately from bases and strong oxidizing agents.[5][6]

IV. Storage in Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][4]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][7]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" waste, the limit is one quart.[4][8]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container deterioration.[5]

V. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][7]

  • Request Pickup: Once the waste container is full or you no longer generate this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]

  • Documentation: Complete any required waste disposal forms accurately, providing a clear description of the chemical constituents.[4]

  • Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and removal or defacing of the hazardous waste label, the container may be disposed of as regular trash.[7]

VI. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[6]

VII. Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Storage Waste Storage cluster_Disposal Final Disposal A Generation of This compound Waste B Wear Appropriate PPE A->B Before Handling C Segregate into Labeled, Compatible Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D At Point of Generation E Keep Container Closed & Inspect Regularly D->E F Request Waste Pickup from EHS E->F When Container is Full G Complete Waste Disposal Forms F->G H Transfer to Licensed Hazardous Waste Vendor G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4,4'-Bibenzoic acid in a research and drug development setting. The following information is based on general safety protocols for solid acidic compounds and should be supplemented by a thorough risk assessment and consultation of the specific Safety Data Sheet (SDS) for the chemical before handling.

Hazard Profile

While a specific, comprehensive toxicological profile for this compound is not fully detailed in the provided search results, its structural similarity to benzoic acid suggests a comparable hazard profile. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][5]

  • Aquatic Hazard: May be harmful to aquatic life.

  • Combustibility: The fine dust of similar compounds can form explosive mixtures with air.[3][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[7][8][9][10]To protect eyes from splashes and airborne particles.[7]
Skin Protection Nitrile or butyl rubber gloves (double-gloving is recommended).[7][9] A chemical-resistant lab coat or apron.[8][10]To prevent skin contact and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[7][8][9]To protect against the inhalation of harmful dust.[7]
Foot Protection Closed-toe shoes.[7]To protect feet from potential spills.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure an emergency eyewash station and safety shower are readily accessible.[7][11]

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][11]

  • The laboratory should be well-ventilated.[8]

  • Gather all necessary PPE and ensure it is in good condition.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid generating dust when handling the solid.[6][12]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Keep containers tightly closed when not in use.[12]

  • Wash hands thoroughly after handling the substance.[2][12]

3. In Case of a Spill:

  • For small spills, use an absorbent material to clean up, avoiding dust generation.[10]

  • For larger spills, evacuate the area and follow institutional emergency procedures.[10][11]

  • Do not wash spills into the sewer system.[12]

  • Collect all spill cleanup materials in a designated hazardous waste container.[7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, wipes, and disposable labware, must be collected in a designated hazardous waste container.[7]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

2. Container Management:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The first rinse should be collected as hazardous waste.[7]

  • Ensure all waste containers are properly labeled with their contents.[6]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Spill cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical (Avoid Dust) prep_setup->handle_chem handle_container Keep Container Closed handle_chem->handle_container cleanup_wash Wash Hands Thoroughly handle_container->cleanup_wash spill_check Spill Occurred? cleanup_wash->spill_check spill_handle Follow Spill Protocol spill_check->spill_handle Yes waste_disposal Segregate Contaminated Waste spill_check->waste_disposal No spill_handle->waste_disposal waste_container Rinse & Dispose of Empty Container waste_disposal->waste_container waste_final Dispose via EHS waste_container->waste_final

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bibenzoic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Bibenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.